3-Hydroxyquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNVEJDRXSFZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151989 | |
| Record name | Cinchoninic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-13-8 | |
| Record name | 3-Hydroxy-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycinchoninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxycinchoninic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QJT7K2GZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyquinoline-4-carboxylic Acid (CAS 118-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyquinoline-4-carboxylic acid, also known as 3-hydroxycinchoninic acid, is a heterocyclic compound with a quinoline core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. The strategic placement of hydroxyl and carboxylic acid functionalities on the quinoline ring at positions 3 and 4, respectively, imparts unique physicochemical properties and a versatile reactivity profile, making it a valuable intermediate and a pharmacophore of interest. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and biological significance of this compound (CAS 118-13-8), tailored for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 118-13-8 | [1][2][3] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Hydroxy-4-quinolinecarboxylic acid, 3-Hydroxycinchoninic acid | [1] |
| Appearance | Solid | [2] |
| XLogP3 | 1.9 | [1] |
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[4][5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of this compound, a suitable α-hydroxy carbonyl compound or its equivalent would be required.
Conceptual Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative example for the synthesis of a quinoline-4-carboxylic acid derivative and can be adapted for the synthesis of this compound with the appropriate α-hydroxy carbonyl reactant.
Materials and Reagents:
-
Isatin
-
α-Hydroxy carbonyl compound (e.g., hydroxyacetone or a protected equivalent)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic; cooling may be necessary.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[8]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of the α-hydroxy carbonyl compound dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Dissolve the residue in water to form the potassium salt of the product.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5 to precipitate the crude this compound.
-
Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Diagram of the Pfitzinger Reaction Mechanism:
Caption: Generalized mechanism of the Pfitzinger reaction.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The PubChem database indicates the availability of an FTIR spectrum for this compound, acquired using a KBr-pellet technique.[1] The spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and quinoline functionalities.
-
O-H Stretching (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
O-H Stretching (Phenolic): A sharper, less intense band for the phenolic hydroxyl group may be observed around 3200-3600 cm⁻¹.
-
C=O Stretching (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid, conjugated with the quinoline ring.
-
C=C and C=N Stretching (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.
-
C-O Stretching and O-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) will correspond to C-O stretching and O-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectra with full assignments are not currently published. However, based on the structure and data from analogous quinoline derivatives, the following key resonances can be predicted.[9][10]
¹H NMR:
-
Aromatic Protons (Quinoline Ring): A series of multiplets is expected in the downfield region (approximately 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The exact chemical shifts and coupling constants will depend on the electronic effects of the hydroxyl and carboxyl substituents.
-
Carboxylic Acid Proton: A broad singlet is expected at a very downfield chemical shift (typically >10 ppm, often around 12-13 ppm) for the acidic proton of the carboxylic acid group. This signal would disappear upon D₂O exchange.
-
Phenolic Proton: A broad singlet for the phenolic hydroxyl proton is also expected, with its chemical shift being dependent on the solvent and concentration. This signal would also be exchangeable with D₂O.
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-175 ppm.
-
Aromatic Carbons: The ten carbons of the quinoline ring system will appear in the aromatic region (approximately 110-160 ppm). The carbons attached to the hydroxyl and carboxyl groups, as well as the nitrogen atom, will have distinct chemical shifts influenced by their local electronic environments.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the quinoline ring, the phenolic hydroxyl group, and the carboxylic acid group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are essential for creating derivatives with modified pharmacokinetic and pharmacodynamic properties.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. It also activates the quinoline ring towards electrophilic substitution reactions.
-
Quinoline Ring System: The quinoline ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, although the positions of these reactions will be directed by the existing substituents.
The presence of both a hydroxyl and a carboxylic acid group allows for the formation of various derivatives, which has been explored in the context of developing new therapeutic agents.[11]
Biological and Pharmacological Properties
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound and its derivatives have shown promise in several therapeutic areas.
Asialoglycoprotein Receptor (ASGPR) Ligands
One of the most significant reported activities of this compound derivatives is their ability to act as potent ligands for the asialoglycoprotein receptor (ASGPR).[12][13] ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes and is a key target for liver-specific drug delivery.
The natural ligands for ASGPR are glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues. The binding is primarily mediated by interactions with the hydroxyl groups at the C3 and C4 positions of the sugar ring.[13] It is hypothesized that the 3-hydroxy-4-carboxyquinoline scaffold can mimic the spatial arrangement of these critical hydroxyl groups, enabling it to bind to the carbohydrate recognition domain of the receptor. This makes this compound a promising platform for the development of small molecule-based targeting moieties for the delivery of therapeutic payloads to the liver.[14][15][16]
ASGPR Ligand Binding Workflow:
Caption: Targeted drug delivery via ASGPR binding.
Antioxidant Activity
Derivatives of this compound have also been investigated for their antioxidant properties. The phenolic hydroxyl group is a key structural feature that can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Studies have shown that certain derivatives exhibit good antioxidant activity in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization test.[11]
Safety and Handling
This compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 118-13-8) is a versatile heterocyclic compound with a rich chemical and biological profile. Its synthesis, primarily through the Pfitzinger reaction, provides access to a valuable scaffold for medicinal chemistry. The presence of both hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications, leading to the development of derivatives with tailored properties. Of particular note is its potential as a mimic of natural sugars for targeting the asialoglycoprotein receptor, opening avenues for liver-specific drug delivery. Furthermore, its antioxidant capabilities suggest potential applications in conditions associated with oxidative stress. This technical guide provides a foundational understanding of this important molecule, highlighting its properties and potential for future research and drug development endeavors.
References
- 1. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 13. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of a Triantennary Quinoline Glycoconjugate with the Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid from Isatin
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of 3-hydroxyquinoline-4-carboxylic acid, a valuable heterocyclic compound, utilizing isatin as a primary starting material. Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, and the introduction of a hydroxyl group at the 3-position significantly influences the molecule's biological activity and potential as a synthetic intermediate. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the underlying reaction mechanism, a field-proven experimental protocol, and critical process parameters. By grounding the synthesis in the principles of the Pfitzinger reaction and its specific variants, this guide explains the causal relationships behind experimental choices, ensuring a reproducible and high-yielding methodology.
Introduction: The Significance of the this compound Scaffold
The quinoline nucleus is a cornerstone in the architecture of numerous chemotherapeutic agents, with derivatives exhibiting a vast spectrum of medicinal properties, including anti-inflammatory, antiviral, antibacterial, and antitumor activities.[1][2] Within this important class, this compound (also known as 3-hydroxycinchoninic acid) has emerged as a particularly valuable building block. Its unique arrangement of a carboxylic acid, a hydroxyl group, and the quinoline nitrogen creates a powerful tridentate chelation site and a versatile platform for further functionalization.
Recent research has highlighted its potential in developing novel therapeutics. For instance, derivatives of this compound are being actively investigated as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), presenting a promising avenue for targeted drug delivery to hepatocytes.[3] Furthermore, the scaffold is being explored for the synthesis of new compounds with significant antioxidant properties.[4] The synthesis of this compound from readily available isatin is therefore a process of high interest in both academic and industrial research. While several methods exist for quinoline synthesis, such as the Friedländer and Doebner-von Miller reactions, the Pfitzinger reaction offers a direct and efficient route from isatin to the desired quinoline-4-carboxylic acid core structure.[5][6]
The Synthetic Pathway: A Mechanistic Deep Dive
The synthesis of this compound from isatin is a specialized adaptation of the classic Pfitzinger reaction. The standard Pfitzinger condensation involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[7][8] To achieve the specific 3-hydroxy substitution, a key strategic modification is required: the use of an α-halocarbonyl compound, such as chloropyruvic acid.[9]
The reaction proceeds through a cascade of well-defined steps:
-
Ring Opening of Isatin: The process is initiated by a strong base, typically potassium hydroxide, which catalyzes the hydrolytic cleavage of the amide bond within the isatin ring. This forms the potassium salt of 2-aminophenylglyoxylic acid (potassium isatinate), a key keto-acid intermediate.[1][7]
-
Condensation and Cyclization: The isatinate intermediate then reacts with the α-halocarbonyl compound. In the case of chloropyruvic acid, an intermolecular condensation is followed by an intramolecular cyclization.
-
Dehydration and Aromatization: The cyclized intermediate readily undergoes dehydration to form the stable aromatic quinoline ring system, yielding the final product.
The complete mechanistic pathway is illustrated below.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Methodology
This protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[9] It outlines the synthesis of this compound from isatin and chloropyruvic acid.
| Reagent | CAS Number | Molecular Formula | Notes |
| Isatin | 91-56-5 | C₈H₅NO₂ | Reagent grade, purity ≥98% |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | Reagent grade, assay ≥85% |
| Chloropyruvic Acid | 617-43-6 | C₃H₃ClO₃ | Prepared fresh or purchased |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Concentrated (37%) and dilute solutions |
| Deionized Water | 7732-18-5 | H₂O | For solutions and washing |
| Nitrogen Gas (N₂) | 7727-37-9 | N₂ | Inert atmosphere |
-
Multi-necked round-bottom flask (e.g., 3 L)
-
Mechanical stirrer with a sealed bearing
-
Thermometer
-
Gas inlet and outlet tubes
-
Cooling bath (ice/water)
-
Large Büchner funnel and filter flask
-
Standard laboratory glassware
The experimental workflow is summarized in the diagram below, followed by the detailed steps.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
-
Preparation of Base Solution: In a 3-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, prepare a solution of potassium hydroxide (448 g, approx. 8 moles) in deionized water (900 ml). Caution: The dissolution is highly exothermic.
-
Isatin Ring Opening: To the hot, stirred KOH solution, add isatin (147 g, 1 mole). The solid will dissolve rapidly, forming an orange-yellow solution of potassium isatinate.
-
Establish Inert Atmosphere: Flush the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction. Cool the solution to 20–25°C using a water bath.
-
Addition of Chloropyruvic Acid: While stirring vigorously, add chloropyruvic acid (168.5 g, 1.375 moles) gradually over a 2-hour period. Maintain the temperature between 20–25°C, cooling as necessary.
-
Initial Reaction: After the addition is complete, continue stirring for an additional hour.
-
Reaction Maturation: Stop the stirring and nitrogen flow. Stopper the flask and allow the mixture to stand at room temperature for 6 days.
-
Product Precipitation: After 6 days, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Purification: Transfer the moist crude product to a large beaker. Add water and then slowly add a 50% sodium hydroxide solution until the solid just dissolves. Filter this solution to remove any insoluble impurities. Re-precipitate the purified product by acidifying the filtrate with hydrochloric acid.
-
Final Wash and Drying: Collect the purified product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry to a constant weight.
Process Parameters and Yield Optimization
The success of this synthesis hinges on the careful control of several key parameters. The rationale behind these choices is critical for both maximizing yield and ensuring product purity.
| Parameter | Recommended Value | Rationale / Causality |
| Base | Potassium Hydroxide (KOH) | A strong base is required for the efficient hydrolytic ring-opening of isatin. KOH provides the necessary nucleophilic hydroxide ions.[7] |
| Isatin:Base Ratio | ~1:8 molar ratio | A large excess of base ensures the complete and rapid formation of the isatinate salt, driving the initial equilibrium forward.[9] |
| Temperature Control | 20–25°C during addition | This temperature range is a critical compromise. It is high enough for the reaction to proceed but low enough to minimize side reactions and potential polymerization or decomposition, which can occur at elevated temperatures.[10] |
| Reaction Time | 6 days | The cyclization and aromatization steps are slow at room temperature. Allowing the reaction to stand for an extended period is crucial for driving the reaction to completion and achieving a high yield.[9] |
| Atmosphere | Inert (Nitrogen) | The isatinate intermediate, being an amino-phenyl derivative, can be susceptible to air oxidation. An inert atmosphere protects this and other intermediates from degradation. |
| pH of Precipitation | ~2 | Strong acidification is necessary to fully protonate the carboxylic acid and the phenolic hydroxyl group, minimizing their solubility in the aqueous medium and ensuring maximum precipitation of the product. |
Troubleshooting Insights:
-
Low Yield: Often caused by incomplete reaction (insufficient time), improper temperature control leading to side products, or loss of product during workup. Ensure the full 6-day maturation period is observed.
-
Tarry/Dark Product: May indicate oxidation of intermediates or side reactions from excessive heat. Strict temperature control and a nitrogen atmosphere are the primary preventative measures. If the final product is dark, an additional purification step (e.g., treatment with activated charcoal during the dissolution in base) may be necessary.
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed through rigorous analysis.
| Property | Value | Source |
| CAS Number | 118-13-8 | [11] |
| Molecular Formula | C₁₀H₇NO₃ | [11][12] |
| Molecular Weight | 189.17 g/mol | [11] |
| Appearance | Light-yellow to tan solid | [13] |
| Melting Point | > 300 °C | [14] |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | [11] |
-
¹H-NMR: Expected signals would include aromatic protons on the benzo portion of the quinoline ring, a distinct singlet for the proton at the C2 position, and broad signals for the acidic protons of the hydroxyl and carboxylic acid groups (which may exchange with D₂O).
-
FT-IR (cm⁻¹): Characteristic peaks would be observed for O-H stretching (broad band, ~3400-2500 cm⁻¹, for both phenol and carboxylic acid), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 189.04, corresponding to the molecular weight of the compound.[15]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. The dissolution in water is strongly exothermic and can cause boiling and splashing if water is added to the solid. Always add KOH slowly to water.
-
Isatin & Chloropyruvic Acid: These reagents may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[11]
-
Hydrochloric Acid (Conc.): Corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care.
Conclusion and Future Perspectives
The synthesis of this compound from isatin via a modified Pfitzinger reaction is a reliable and scalable method for producing this high-value chemical intermediate. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and reaction time, researchers can consistently achieve high yields of the purified product. The resulting compound serves as a critical starting point for the development of advanced materials, dyes, and, most importantly, novel therapeutic agents targeting a range of diseases.[3][16] Its versatile structure ensures its continued relevance in the field of medicinal and synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 14. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 15. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 16. shubhamspecialty.com [shubhamspecialty.com]
3-Hydroxyquinoline-4-carboxylic acid molecular structure and IUPAC name
An In-depth Technical Guide to 3-Hydroxyquinoline-4-carboxylic Acid: Structure, Properties, and Therapeutic Potential
Executive Summary
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Possessing a quinoline core functionalized with both hydroxyl and carboxylic acid groups, this molecule serves as a versatile scaffold for synthesizing novel therapeutic agents. Its structural features enable potent interactions with biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and established applications, with a particular focus on its role in developing targeted drug delivery systems and antioxidants. Designed for researchers and drug development professionals, this document synthesizes foundational knowledge with field-proven insights to support advanced research and application.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and neuroprotective effects[1]. The strategic placement of functional groups on this core structure allows for the fine-tuning of pharmacological properties.
This compound (3H4C) emerges as a particularly valuable derivative. The hydroxyl group at position 3 and the carboxylic acid at position 4 create a unique electronic and steric environment, facilitating intramolecular hydrogen bonding and providing key interaction points for receptor binding[2]. These features have made 3H4C and its analogues prime candidates for targeted therapies, most notably as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), paving the way for hepatocyte-specific drug delivery[3].
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is crucial for its application in research and synthesis.
Nomenclature and Structure
-
IUPAC Name : this compound[4].
-
Synonyms : 3-Hydroxy-4-quinolinecarboxylic acid, 3-Hydroxycinchoninic acid[4].
The molecular structure consists of a quinoline core with a hydroxyl (-OH) group substituted at the C3 position and a carboxylic acid (-COOH) group at the C4 position. The proximity of these two functional groups allows for strong intramolecular hydrogen bonding, which contributes to the molecule's planarity and stability.
Caption: Molecular structure of this compound.
Physicochemical Data
The properties of 3H4C make it suitable for various laboratory and industrial applications. It typically appears as a solid and exhibits limited solubility in water but is soluble in polar organic solvents[2].
| Property | Value | Source |
| CAS Number | 118-13-8 | [4][5][7] |
| Molecular Formula | C₁₀H₇NO₃ | [4][6] |
| Molecular Weight | 189.17 g/mol | [4][5] |
| Physical State | Solid | [5] |
| InChI Key | MXNVEJDRXSFZQB-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | [4] |
Synthesis and Characterization
The synthesis of quinoline derivatives can be achieved through several classic organic reactions. For substituted quinolines like 3H4C, methods often involve the condensation of anilines with β-keto esters (Combes synthesis) or related pathways. A well-established method for a closely related analogue, 2-methyl-3-hydroxyquinoline-4-carboxylic acid, involves the condensation of isatin with a halo-ketone, providing a conceptual basis for synthesizing the 3-hydroxy scaffold[8].
Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Derivative
This protocol describes a general method for the hydrolysis of a quinoline ester to its corresponding carboxylic acid, a common final step in many synthetic routes[9].
Objective: To hydrolyze ethyl 4-hydroxyquinoline-3-carboxylate to 4-hydroxyquinoline-3-carboxylic acid.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH), 2N solution
-
Hydrochloric Acid (HCl), 2N or 4N solution
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspension: Suspend the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol), in a 2N aqueous solution of sodium hydroxide (150 mL) in a round-bottom flask[9].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 2-3 hours[9]. The causality here is that the elevated temperature and basic conditions are necessary to drive the saponification (hydrolysis) of the ester to completion.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any unreacted starting material or solid impurities are present, filter the solution[9].
-
Acidification: Slowly acidify the filtrate by adding hydrochloric acid dropwise while stirring. Monitor the pH continuously. A precipitate will begin to form as the solution becomes acidic. Adjust the final pH to approximately 4 to ensure complete precipitation of the carboxylic acid product[9]. This step is critical as the product is soluble as its sodium salt (carboxylate) under basic conditions and precipitates out in its neutral acid form.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual salts and acid. Dry the product under vacuum to yield the final 4-hydroxyquinoline-3-carboxylic acid as a pale solid[9].
Caption: Generalized workflow for the synthesis of a quinoline carboxylic acid.
Spectroscopic Characterization
The structure of 3H4C can be unequivocally confirmed using standard spectroscopic methods. While a complete dataset is best obtained experimentally, the expected spectral features can be predicted:
-
¹H NMR: Aromatic protons on the benzene portion of the quinoline ring would appear as multiplets in the δ 7-9 ppm range. The proton at the C2 position would likely be a singlet further downfield. The acidic protons of the -OH and -COOH groups may be broad or exchange with the solvent (e.g., DMSO-d₆).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C/C=N stretches from the aromatic rings (around 1500-1600 cm⁻¹)[10].
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 189. Common fragmentation patterns would involve the loss of H₂O (m/z 171) and CO₂ (m/z 145)[10].
Applications in Drug Development and Research
The unique structure of this compound makes it a powerful tool in medicinal chemistry, particularly for creating agents that require specific molecular recognition.
High-Affinity Ligands for ASGPR-Targeted Drug Delivery
The asialoglycoprotein receptor (ASGPR) is a lectin highly expressed on the surface of liver hepatocytes, where it functions to clear galactose-terminated glycoproteins from circulation[3]. This liver-specific expression makes it an ideal target for delivering therapeutic agents directly to hepatocytes, minimizing off-target effects.
Recent research has demonstrated that derivatives of this compound are potent ASGPR ligands, with binding affinities in the nanomolar range. These affinities significantly exceed those of native ligands like N-acetylgalactosamine (GalNAc)[3]. The quinoline scaffold acts as a bio-isostere for the sugar moiety, with the hydroxyl and carboxylic acid groups mimicking the hydrogen bonding interactions of the sugar's hydroxyls. This makes 3H4C a cheaper, more synthetically accessible, and potentially more efficient alternative to GalNAc for developing liver-targeted drug conjugates[3].
Caption: Targeted delivery of a drug to hepatocytes via a 3H4C-ASGPR interaction.
Antioxidant Activity
Quinoline derivatives, especially those bearing hydroxyl groups, are known to possess antioxidant properties. The hydroxyl group can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress. Studies on various 2- and this compound derivatives have confirmed their ability to act as antioxidants, evaluated through methods like the ABTS assay[11][12]. The development of potent antioxidants is a key strategy in combating numerous diseases associated with oxidative damage, including neurodegenerative disorders and inflammation.
Conclusion
This compound is a foundational molecule with significant and expanding utility in the field of drug development. Its well-defined structure, characterized by a rigid quinoline scaffold and key hydrogen-bonding functional groups, provides a robust platform for rational drug design. The demonstrated success of its derivatives as high-affinity ligands for the ASGPR highlights its immense potential in creating next-generation, liver-targeted therapeutics. Further exploration of this scaffold is expected to yield novel compounds with potent antioxidant, anticancer, and other valuable pharmacological activities, cementing its status as a molecule of high importance for researchers and scientists.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 3. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 4. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 9. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
3-Hydroxyquinoline-4-carboxylic acid spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxyquinoline-4-carboxylic Acid
This guide provides a detailed examination of the essential spectral data for this compound (CAS: 118-13-8), a key heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry.[1][2] Understanding its spectral signature is paramount for confirming its structural integrity, assessing purity, and ensuring its suitability for downstream applications. This document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to offer a comprehensive analytical profile for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
This compound possesses the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] The structure comprises a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional groups dictating its spectral properties are a hydroxyl group at position 3 and a carboxylic acid group at position 4. The proximity of these groups allows for potential intramolecular hydrogen bonding, which can influence its spectral characteristics.[3]
A multi-technique spectroscopic approach is essential for unambiguous characterization.
-
Mass Spectrometry (MS) confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework, elucidating the precise connectivity and chemical environment of each atom.
Caption: Figure 1. A typical workflow for the comprehensive structural analysis of a chemical compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a polar molecule like this compound, Electrospray Ionization (ESI) is a preferred method as it is a soft ionization technique that typically keeps the molecule intact.
Experimental Protocol (Illustrative)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: The solution is introduced into an ESI-MS instrument.
-
Ionization: The sample is ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.
-
Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Data Interpretation and Expected Fragmentation
The nominal molecular weight is 189 g/mol . Therefore, the primary ions expected in high-resolution mass spectrometry are:
-
Positive Ion Mode ([M+H]⁺): m/z ≈ 190.05
-
Negative Ion Mode ([M-H]⁻): m/z ≈ 188.03
Key fragmentation pathways provide structural confirmation. A common and diagnostic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).
Caption: Figure 2. Expected fragmentation of the parent ion in negative mode ESI-MS.
Data Summary: Mass Spectrometry
| Adduct/Fragment | Formula | Calculated m/z | Ionization Mode |
| [M+H]⁺ | [C₁₀H₈NO₃]⁺ | 190.050 | ESI (+) |
| [M+Na]⁺ | [C₁₀H₇NO₃Na]⁺ | 212.032 | ESI (+) |
| [M-H]⁻ | [C₁₀H₆NO₃]⁻ | 188.035 | ESI (-) |
| [M-H-CO₂]⁻ | [C₉H₆NO]⁻ | 144.045 | ESI (-) |
| Predicted data based on molecular formula. Experimental values may vary slightly.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present.[5] For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common methods.[6]
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.
Spectral Interpretation
The IR spectrum of this compound is expected to be complex but dominated by several key features:
-
O-H Stretching: A very broad absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch will also contribute to this region.
-
C=O Stretching: A strong, sharp absorption band around 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic quinoline ring system.
-
O-H Bending: A broad peak around 950-910 cm⁻¹ can be attributed to the out-of-plane bend of the carboxylic acid O-H group.
Data Summary: Characteristic IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid & Phenol |
| 1760 - 1690 (strong) | C=O Stretch | Carboxylic Acid |
| 1600 - 1450 (medium) | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |
| 1320 - 1000 (strong) | C-O Stretch | Alcohol, Carboxylic Acid |
| 950 - 910 (broad) | O-H Bend | Carboxylic Acid |
| Reference ranges are based on standard IR correlation tables.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Disclaimer: Publicly available, experimentally verified NMR spectra for this compound are not readily found. The following data and interpretations are predictive, based on established principles of NMR spectroscopy and data from analogous structures. Experimental verification is essential.
Experimental Protocol (Illustrative)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -OH and -COOH).
-
Instrumentation: The sample is placed in a high-field NMR spectrometer.
-
Data Acquisition: ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) are acquired. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum is expected to show signals for 5 aromatic protons and 2 exchangeable protons. The aromatic protons will appear in the typical downfield region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons. The acidic protons are expected to be broad and may exchange with residual water in the solvent.
Data Summary: Predicted ¹H NMR (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
| H-2 | 8.5 - 8.8 | Singlet (s) |
| H-5 / H-8 | 7.8 - 8.2 | Doublet (d) |
| H-6 / H-7 | 7.3 - 7.7 | Multiplet (m) |
| Ar-OH | > 10.0 | Broad Singlet (br s) |
| COOH | > 12.0 | Broad Singlet (br s) |
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.[7][8]
Data Summary: Predicted ¹³C NMR (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | Quaternary, downfield |
| C-3 (bearing -OH) | 150 - 160 | Quaternary |
| C-8a / C-4a | 135 - 145 | Quaternary |
| C-2 / C-4 | 125 - 140 | Aromatic CH or Quaternary C |
| C-5 / C-6 / C-7 / C-8 | 115 - 130 | Aromatic CH |
Conclusion
The collective analysis using mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating system for the characterization of this compound. MS confirms the molecular weight and key fragmentation, IR identifies the critical O-H and C=O functional groups, and NMR elucidates the precise arrangement of the carbon-hydrogen framework. This comprehensive spectral dataset serves as an essential reference for quality control, reaction monitoring, and regulatory submissions in scientific and industrial settings.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 4. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
The Unfolding Therapeutic Potential of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast chemical space, derivatives of 3-hydroxyquinoline-4-carboxylic acid are emerging as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer and antimicrobial properties. We delve into the key mechanisms of action, present detailed experimental protocols for their biological characterization, and offer insights into the rational design of future therapeutic agents based on this versatile scaffold.
Introduction: The Significance of the this compound Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of synthetic drugs. The addition of a hydroxyl group at the C3 position and a carboxylic acid at the C4 position creates the this compound scaffold, a unique pharmacophore with distinct physicochemical properties that drive its biological interactions. This core structure has been identified in compounds exhibiting a range of activities, including antioxidant, anticancer, and antimicrobial effects.
The strategic placement of the hydroxyl and carboxylic acid groups allows for critical hydrogen bonding and metal chelation, often playing a pivotal role in the interaction with biological targets. Furthermore, the quinoline ring itself can participate in π-π stacking and hydrophobic interactions, contributing to the overall binding affinity of the molecule. The ease of substitution at various positions on the quinoline ring provides a rich platform for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, making them an attractive starting point for drug discovery programs.
Anticancer Activity: Targeting Proliferation and Survival
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-established mechanism of anticancer activity for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for cancer therapy.
By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. The 4-carboxylic acid moiety is critical for this activity, as it is believed to form a key salt bridge interaction within the enzyme's active site.[1]
Signaling Pathway: DHODH Inhibition and its Downstream Effects
References
The Serendipitous Spark: A Technical Guide to the Discovery and Enduring Legacy of Quinolone Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the lineage of a therapeutic class is not merely an academic exercise; it is a crucial component of informed innovation. The quinolone carboxylic acids, a cornerstone of antibacterial therapy, offer a compelling narrative of serendipity, systematic chemical refinement, and the perpetual challenge of microbial resistance. This guide provides an in-depth exploration of their discovery, historical evolution, and the foundational synthetic strategies that brought them from laboratory curiosities to life-saving medicines.
Part 1: From Unintended Side Reactions to a New Antibacterial Dawn
The story of quinolone carboxylic acids begins not with a targeted search for a new antibiotic, but as a fortunate accident during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were attempting to synthesize chloroquine when they isolated a byproduct from a chemical distillate.[1] This unexpected compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid .[1] While structurally a naphthyridine, it is widely considered the progenitor of the entire quinolone antibiotic family.[1]
Initially, nalidixic acid demonstrated modest activity, primarily against Gram-negative bacteria, and was approved for clinical use in 1967 for the treatment of urinary tract infections (UTIs).[2][3] Its discovery, however, was a pivotal moment, establishing a new pharmacophore with a unique mechanism of action: the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4]
The initial promise of nalidixic acid spurred the synthesis of over 10,000 analogues, though only a few, such as pipemidic acid, oxolinic acid, and cinoxacin, reached clinical practice in the 1970s, offering only marginal improvements.[1][5] A significant breakthrough was needed to expand the spectrum of activity and improve the pharmacokinetic properties of this nascent class of antibacterials.
Part 2: The Fluoroquinolone Revolution: A Tale of Systematic Innovation
The late 1970s and early 1980s marked a turning point with the advent of the fluoroquinolones . The strategic addition of a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position dramatically enhanced their antibacterial potency and broadened their spectrum of activity.[6] This led to the development of successive generations of fluoroquinolones, each with distinct advantages.
A Generational Leap Forward
The evolution of fluoroquinolones is often categorized into generations, reflecting their expanding antimicrobial coverage:
| Generation | Key Compounds | Year of Development/Introduction | Key Characteristics & Spectrum of Activity |
| First | Nalidixic Acid, Pipemidic Acid, Oxolinic Acid | 1962 (Nalidixic Acid) | Narrow spectrum, primarily against Gram-negative enteric bacilli. Used mainly for UTIs.[1] |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | 1978 (Norfloxacin), 1981 (Ciprofloxacin) | Introduction of fluorine at C-6. Expanded Gram-negative activity, including Pseudomonas aeruginosa. Some activity against Gram-positive cocci.[2][5][6] |
| Third | Levofloxacin, Sparfloxacin | Early 1990s | Improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[6] |
| Fourth | Moxifloxacin, Gemifloxacin, Trovafloxacin | Late 1990s - Early 2000s | Broad-spectrum activity, including enhanced Gram-positive coverage and activity against anaerobic bacteria.[6] |
This generational progression was the result of meticulous structure-activity relationship (SAR) studies, demonstrating the profound impact of specific chemical modifications on the biological activity of the quinolone scaffold.
Part 3: The Chemical Blueprint: Foundational Syntheses of the Quinolone Core
The construction of the quinoline ring system is a classic challenge in heterocyclic chemistry, with several named reactions providing the foundational routes to this important scaffold. For the synthesis of quinolone carboxylic acids, the Gould-Jacobs reaction has been particularly instrumental.
The Gould-Jacobs Reaction: A Pillar of Quinolone Synthesis
First reported in 1939, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[7][8] Subsequent hydrolysis and decarboxylation can yield the 4-quinolone.[7]
The causality behind this experimental choice lies in its versatility and efficiency in constructing the bicyclic quinolone framework from readily available starting materials. The high temperatures required for the cyclization step drive the reaction towards the formation of the thermodynamically stable aromatic ring system.
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocol: Synthesis of Nalidixic Acid via a Modified Gould-Jacobs Approach
This protocol outlines the synthesis of nalidixic acid, the foundational quinolone carboxylic acid, starting from 2-amino-6-methylpyridine. This multi-step synthesis is a self-validating system, where the successful formation of each intermediate is crucial for the subsequent step.
Step 1: Condensation of 2-amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heating: Heat the reaction mixture to 90-100°C with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate, will often solidify upon cooling. The crude product can be purified by recrystallization from ethanol.[9]
Step 2: Thermal Cyclization
-
Reaction Setup: In a flask containing a high-boiling point solvent such as diphenyl ether, add the purified product from Step 1.
-
Heating: Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes. This high temperature is critical to drive the intramolecular cyclization.
-
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the cyclized product, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Saponification
-
Reaction Setup: Suspend the cyclized ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid salt.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 4-5. The 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid will precipitate out of solution. Collect the solid by filtration and wash with water.
Step 4: N-Alkylation
-
Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), dissolve the product from Step 3 and a base like potassium carbonate (2.0 eq).
-
Alkylation: Add ethyl iodide (1.2 eq) to the mixture and stir at room temperature or with gentle heating (50-60°C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water to precipitate the final product, nalidixic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthetic workflow for nalidixic acid.
Part 4: Mechanism of Action and the Rise of Resistance
The therapeutic efficacy of quinolone carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[4]
Caption: Mechanism of action of quinolone antibiotics.
However, the widespread use of quinolones has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV reduce the binding affinity of quinolones.
-
Reduced intracellular concentration: This can occur through decreased uptake due to modifications in porin channels or increased efflux via multidrug resistance pumps.
-
Plasmid-mediated resistance: The acquisition of genes that produce proteins capable of protecting the target enzymes or modifying the quinolone drug.
Conclusion
The journey of quinolone carboxylic acids, from an unexpected laboratory finding to a vast and vital class of antibiotics, is a testament to the power of scientific inquiry and iterative drug design. For the modern researcher, this history provides not only a rich source of foundational knowledge but also a cautionary tale about the ever-present challenge of antimicrobial resistance. A thorough understanding of their discovery, synthesis, and mechanism of action is indispensable for the development of the next generation of antibacterial agents that can overcome existing resistance mechanisms and address the unmet medical needs of the future.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 9. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
A Professional Guide to 3-Hydroxyquinoline-4-carboxylic Acid: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 3-hydroxyquinoline-4-carboxylic acid (CAS: 118-13-8), a heterocyclic compound of significant interest to the scientific community. While structurally an isomer of the well-known neuromodulator kynurenic acid, this molecule has carved out its own importance as a versatile chemical intermediate. Its unique scaffold is leveraged in the synthesis of advanced materials and, most notably, in the development of novel therapeutic agents. This document details the compound's physicochemical properties, presents a validated laboratory-scale synthesis protocol, explores its critical role as a building block in drug discovery—particularly in creating high-affinity ligands for targeted drug delivery—and provides essential biological context by examining the related kynurenine pathway. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the synthetic potential of this compound.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. Within this class, this compound emerges as a particularly valuable intermediate. The presence of the hydroxyl and carboxylic acid groups at positions 3 and 4, respectively, offers multiple reactive handles for synthetic modification, allowing for the systematic exploration of chemical space in drug design and materials science.
This guide serves as a technical resource, moving beyond basic data to explain the causality behind synthetic choices and to highlight field-proven applications. We will delve into a robust synthesis method, showcase its application in cutting-edge drug development, and provide the necessary safety and handling information to ensure its effective and responsible use in a laboratory setting.
Physicochemical and Safety Data
A thorough understanding of a chemical intermediate's properties and hazards is fundamental to its successful application.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.[1][2]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Hydroxycinchoninic acid |
| CAS Number | 118-13-8[1] |
| Molecular Formula | C₁₀H₇NO₃[1][2] |
| Molecular Weight | 189.17 g/mol [1][2] |
| Appearance | Solid |
| InChI Key | MXNVEJDRXSFZQB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O[1] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
-
GHS Hazard Statements :
-
Precautionary Statements :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
Synthesis of this compound
The construction of the quinoline core can be achieved through several named reactions, including the Doebner, Combes, and Conrad-Limpach syntheses.[5][6] A reliable and well-documented method for preparing this compound specifically involves the condensation of isatin with an α-keto acid, such as chloropyruvic acid. This approach provides the desired product in good yields from readily available starting materials.[7]
Detailed Synthetic Protocol: Condensation of Isatin with Chloropyruvic Acid
This protocol is adapted from a procedure reported in Organic Syntheses, a trusted source for validated chemical preparations.[7] The causality for key steps is explained to provide deeper insight.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment:
-
Isatin
-
Chloropyruvic acid
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Decolorizing carbon
-
Concentrated aqueous ammonia
-
Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and gas outlet
-
Standard glassware for filtration and purification
-
Nitrogen gas supply
Step-by-Step Methodology:
-
Preparation of the Reaction Medium: In a three-necked flask equipped with a mechanical stirrer, add a solution of sodium hydroxide in water. The basic medium is critical as it deprotonates isatin, forming the isatide anion required to initiate the reaction.
-
Inert Atmosphere: Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction. This is a precautionary measure to prevent potential side reactions from atmospheric oxygen, ensuring a cleaner product profile.
-
Addition of Isatin: Add isatin to the stirred sodium hydroxide solution. Continue stirring until it is fully dissolved.
-
Controlled Addition of Chloropyruvic Acid: While maintaining the temperature at 20–25°C with a water bath, add chloropyruvic acid dropwise from a dropping funnel over a period of approximately 2 hours. This slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.
-
Reaction Period: After the addition is complete, continue stirring for an additional hour. Then, stop the stirring and nitrogen flow, stopper the flask, and allow the mixture to stand at room temperature for 6 days. This extended period allows the condensation and subsequent ring-closure reaction to proceed to completion.
-
Isolation of the Crude Product: After the 6-day period, filter the reaction mixture. Acidify the filtrate with concentrated hydrochloric acid. The resulting precipitate is the crude this compound. Collect this solid by filtration.
-
Purification:
-
Suspend the crude product in water and dissolve it by adding the minimum amount of concentrated HCl.
-
Treat the solution with decolorizing carbon to remove colored impurities and filter.
-
Add concentrated aqueous ammonia dropwise to the filtrate to precipitate the purified product. The change in pH reduces the solubility of the zwitterionic product, causing it to crystallize.
-
Collect the purified solid by filtration, wash with water, and dry thoroughly.
-
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The expected decomposition point is around 219–220°C.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Diagram 2: Experimental Workflow for Synthesis
Caption: A generalized workflow for the laboratory synthesis and validation of the target compound.
Role as a Chemical Intermediate
The synthetic utility of this compound is rooted in its reactive functional groups, which serve as anchor points for building more complex molecules.
In Targeted Drug Delivery
A groundbreaking application of this intermediate is in the development of ligands for the asialoglycoprotein receptor (ASGPR).[8]
-
The Target: ASGPR is a C-type lectin highly expressed on the surface of liver cells (hepatocytes). Its biological function is to clear specific glycoproteins from circulation. This high, tissue-specific expression makes it an ideal target for delivering therapeutic agents directly to the liver, potentially increasing efficacy while minimizing off-target side effects.[8]
-
Ligand Development: Researchers have synthesized a series of derivatives using this compound as the core scaffold. Through in silico screening followed by chemical synthesis, they developed novel ligands with exceptionally high affinity for ASGPR.[8]
-
Field-Proven Insight: Surface plasmon resonance (SPR) spectroscopy confirmed that these derivatives exhibit strong binding affinities, with dissociation constants (K_D) in the nanomolar range (0.1 - 30 nM). This affinity significantly surpasses that of native ligands like N-acetylgalactosamine. The quinoline-4-carboxylic acid moiety is now considered a highly efficient and cost-effective vector for targeted drug delivery to hepatocytes.[8]
In the Development of Bioactive Agents
The quinoline scaffold is also explored for other therapeutic properties. A recent study involved the design and synthesis of new 2- and this compound derivatives that were evaluated for their antioxidant activity. Several of the synthesized compounds demonstrated good activity in the ABTS assay, indicating their potential to neutralize free radicals.[9] This highlights the scaffold's utility in developing agents to combat oxidative stress, which is implicated in numerous diseases.
Potential in Material Science and Dyes
While direct applications for this compound in this area are less documented, the closely related derivative, 3-hydroxy-2-methyl-4-quinolinecarboxylic acid, is explicitly used as an intermediate for producing disperse and solvent dyes.[10][11] Its quinoline structure is also considered valuable for creating advanced materials like those used in OLEDs.[10] This strongly suggests that the core this compound scaffold possesses the requisite chemical and photophysical properties to be a valuable building block in materials science innovation.
Biological Context: An Isomer of Kynurenic Acid
To fully appreciate the chemical space occupied by this compound, it is essential to understand its relationship to its famous isomer, kynurenic acid (KYNA). KYNA is 4-hydroxyquinoline-2-carboxylic acid, and it is a critical endogenous metabolite produced from the degradation of the essential amino acid L-tryptophan.[12][13]
The Kynurenine Pathway
Approximately 95% of dietary tryptophan not used for protein synthesis is metabolized through the kynurenine pathway.[12][13] This multi-step cascade is the primary source of endogenous KYNA. The pathway is initiated by the enzymes TDO or IDO, which convert tryptophan to kynurenine. Kynurenine then stands at a metabolic branch point, where it can be irreversibly transaminated by kynurenine aminotransferases (KATs) to form KYNA.[14]
Biological Roles of Kynurenic Acid
KYNA is a potent neuromodulator and immunomodulator.[12][14]
-
Neuromodulation: It is the only known endogenous antagonist of the glycine co-agonist site of the NMDA receptor and also antagonizes the α7-nicotinic acetylcholine receptor.[15] Through these actions, it modulates glutamatergic and cholinergic neurotransmission. Abnormally high levels of KYNA in the brain have been linked to the cognitive impairments seen in schizophrenia.[12][13]
-
Immunomodulation: KYNA influences the immune system by activating the G-protein-coupled receptor 35 (GPR35) and acting as a ligand for the aryl hydrocarbon receptor (AhR).[14][16]
Understanding this pathway provides crucial context for drug developers, as synthetic quinoline derivatives may interact with these or related biological targets.
Diagram 3: The Kynurenine Pathway to Kynurenic Acid
Caption: Simplified schematic of the biosynthesis of kynurenic acid from L-tryptophan.
Conclusion and Future Outlook
This compound is more than just an isomer of a key metabolite; it is a powerful and versatile chemical intermediate with demonstrated value and significant future potential. Its utility as a scaffold for high-affinity ASGPR ligands has paved the way for new strategies in liver-targeted drug delivery. Furthermore, its potential in developing other bioactive agents and advanced materials remains a fertile area for exploration. For researchers and drug development professionals, this compound represents a validated and adaptable building block, offering a reliable starting point for the synthesis of complex, high-value molecules. As the demand for targeted therapies and novel materials grows, the importance of foundational intermediates like this compound will undoubtedly continue to increase.
References
- 1. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemical-label.com [chemical-label.com]
- 4. CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. shubhamspecialty.com [shubhamspecialty.com]
- 12. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 13. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Theoretical Chemist's Guide to 3-Hydroxyquinoline-4-carboxylic Acid: From Quantum Mechanics to Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of 3-Hydroxyquinoline-4-carboxylic acid (3-HQC) from a theoretical and computational chemistry perspective. Moving beyond simple data reporting, this document details the foundational principles and practical methodologies used to investigate the molecule's electronic structure, reactivity, and biological potential. We will dissect the application of Density Functional Theory (DFT) for geometric and spectroscopic analysis, Frontier Molecular Orbital (FMO) theory for reactivity prediction, and molecular docking simulations to elucidate its interactions with pharmacological targets. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the understanding and application of this versatile heterocyclic scaffold.
Introduction: The Quinoline Scaffold and the Promise of 3-HQC
The quinoline ring system, a fusion of benzene and pyridine, is a privileged structure in medicinal chemistry. Its derivatives are foundational to numerous therapeutic agents, from antimalarials like chloroquine to modern fluoroquinolone antibiotics.[1] The quinoline-4-carboxylic acid core, in particular, is a recognized pharmacophore that interacts with a variety of biological targets.[2]
This compound (3-HQC) emerges as a molecule of significant interest within this class. Its structure combines the essential quinoline-4-carboxylic acid moiety with a hydroxyl group at the 3-position, a substitution that profoundly influences its electronic properties and biological activity. Experimental studies have highlighted the potential of 3-HQC and its derivatives as potent antioxidants and, notably, as high-affinity ligands for the asialoglycoprotein receptor (ASGPR).[3][4] This latter property positions 3-HQC as a promising vector for targeted drug delivery to hepatocytes, opening new avenues for treating liver diseases.[3]
To unlock the full potential of 3-HQC, however, we must look beyond the laboratory bench. Theoretical and computational studies provide an invaluable lens to understand its intrinsic properties at an atomic level. This guide outlines the computational workflows that allow us to predict its structure, rationalize its reactivity, and simulate its biological interactions, thereby providing a rational basis for the design of novel therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental starting point for any theoretical study is a precise understanding of the molecule's identity and structure.
-
IUPAC Name: this compound[5]
-
CAS Number: 118-13-8
-
Molecular Formula: C₁₀H₇NO₃
-
Molecular Weight: 189.17 g/mol
The structure of 3-HQC, presented below, features a planar aromatic system with two key functional groups: a carboxylic acid and a hydroxyl group. These groups are capable of acting as both hydrogen bond donors and acceptors, a critical feature for biological receptor binding. An important consideration for this molecule is the potential for keto-enol tautomerism, where the hydroxyl proton can migrate. Computational analysis is the ideal tool to determine the relative energies and stability of these tautomeric forms.
Caption: 2D structure of this compound.
Table 1: Key Physicochemical Properties of 3-HQC
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.17 g/mol | |
| Molecular Formula | C₁₀H₇NO₃ | |
| CAS Number | 118-13-8 | |
| XlogP (Predicted) | 1.9 | [5] |
| Monoisotopic Mass | 189.04259 Da |[5][6] |
Theoretical and Computational Methodologies
To dissect the properties of 3-HQC, a multi-tiered computational approach is employed. Each method provides a different piece of the puzzle, from static molecular properties to dynamic interactions.
Density Functional Theory (DFT)
Causality: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance between computational cost and accuracy by approximating the complex many-electron problem through the electron density.[7] For molecules like 3-HQC, DFT is ideal for determining the ground-state geometry, vibrational frequencies (IR spectra), and a host of electronic properties with high fidelity.
Protocol: A typical DFT study on 3-HQC follows a rigorous, self-validating workflow.
-
Structure Input: The 2D structure of 3-HQC is drawn and converted to a 3D coordinate file.
-
Geometry Optimization: An initial optimization is performed using a robust and widely-vetted functional and basis set, such as B3LYP/6-31G(d).[8][9] This process systematically alters the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two critical purposes:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectroscopy: The calculated vibrational modes and their intensities can be used to simulate the molecule's IR spectrum, which can then be compared to experimental data for validation.
-
-
Property Calculation: With a validated ground-state structure, more advanced properties (NBO, FMO, MEP) are calculated, often using a larger basis set like 6-311++G(d,p) for higher accuracy.[9]
References
- 1. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 3. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxyquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for a range of biological activities, including as inhibitors of various enzymes and as targeted drug delivery agents.[1] This guide provides detailed, field-proven protocols for the synthesis of this important class of molecules. We will delve into two primary synthetic strategies: a classical, robust method starting from isatin, and a modern approach for generating diverse analogs from ortho-acylanilines. The causality behind experimental choices, reaction mechanisms, and practical considerations are explained to ensure reliable and reproducible outcomes in the research and development setting.
Introduction: The Significance of the this compound Motif
The quinoline ring system is a cornerstone of heterocyclic chemistry and drug discovery, with iconic examples ranging from the anti-malarial drug quinine to modern fluoroquinolone antibiotics. The specific substitution pattern of a hydroxyl group at the 3-position and a carboxylic acid at the 4-position imparts unique chemical and biological properties. The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore.[2] The addition of a 3-hydroxy group can significantly influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets, making these derivatives highly valuable for lead optimization campaigns.[1] Recent studies have explored these derivatives as potential antioxidants and as ligands for receptors involved in targeted drug delivery to the liver.[1][3]
This document serves as a senior application scientist's guide to the synthesis of these high-value compounds, focusing on practical, reproducible methods and the underlying chemical principles.
Protocol 1: Synthesis via Pfitzinger-Type Condensation of Isatin
This classical approach provides a direct and reliable route to the parent this compound, also known as 3-hydroxycinchoninic acid. The method is adapted from a well-established procedure in Organic Syntheses, ensuring its robustness.[4] It involves the base-mediated ring-opening of isatin followed by condensation with an α-keto acid, in this case, chloropyruvic acid. A related patent demonstrates that this reaction can be adapted to use α-halo ketones (e.g., chloroacetone) to yield 2-substituted derivatives.[5]
Causality and Mechanistic Insight
The reaction proceeds via the Pfitzinger reaction mechanism.[6] First, isatin is hydrolyzed by a strong base (e.g., potassium hydroxide) to open the five-membered ring, forming the potassium salt of isatic acid (an α-keto-aniline derivative) in situ. This intermediate possesses both a ketone and an aniline moiety. The aniline nitrogen then condenses with the ketone of a second reactant (chloropyruvic acid) to form an enamine. The subsequent intramolecular cyclization, driven by the attack of the enamine onto the ketone of the original isatin moiety, followed by dehydration, leads to the formation of the quinoline ring system.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from isatin.
Detailed Step-by-Step Protocol
This protocol is adapted from Organic Syntheses, Vol. 44, p. 56 (1964).[4]
Materials and Reagents:
| Reagent | M.W. | Amount (moles) | Quantity | Notes |
| Isatin | 147.13 | 1.0 | 147 g | Ensure high purity. |
| Potassium Hydroxide (85%) | 56.11 | 8.0 | 448 g | Reagent grade. |
| Chloropyruvic Acid | 122.5 | 1.375 | 168.5 g | Prepare fresh or use high-quality commercial source. |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed | For acidification. |
| Water | 18.02 | - | ~1 L | Deionized. |
Procedure:
-
Preparation of the Isatate Solution: In a 3-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, prepare a solution of potassium hydroxide (448 g) in 900 mL of water. Caution: The dissolution is highly exothermic. While stirring, add the isatin (147 g) to the hot solution. The solid will dissolve to form an orange-yellow solution of potassium isatate.
-
Reaction with Chloropyruvic Acid: Maintain the temperature of the isatate solution at 20-25°C using a water bath. Flush the flask with nitrogen. Vigorously stir the solution while gradually adding chloropyruvic acid (168.5 g) over a 2-hour period. Maintain the temperature between 20-25°C throughout the addition.
-
Aging: After the addition is complete, continue stirring for an additional hour under a nitrogen atmosphere. Then, stop the stirring and nitrogen flow, stopper the flask, and allow the mixture to stand at room temperature for 6 days.
-
Isolation of Crude Product: After the aging period, cool the reaction mixture in an ice bath. Slowly acidify the mixture by adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A yellow precipitate of the crude this compound will form.
-
Purification: Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from a large volume of ethanol or glacial acetic acid to yield the pure product.
Protocol 2: Modern Synthesis of Substituted 3-Hydroxyquinolines via Interrupted Heyns Rearrangement
For the generation of a library of derivatives with various substituents on the quinoline core, a more modern and flexible approach is desirable. A recently developed method achieves the synthesis of substituted 3-hydroxyquinolines from readily available o-acylanilines and α-hydroxyketones.[7] This strategy relies on an elegant "interrupted Heyns rearrangement" to construct the core. While this method does not directly install the 4-carboxylic acid group, it provides access to 3-hydroxyquinolines that can be functionalized at the 4-position in subsequent steps, or used to explore the structure-activity relationship of other C4-substituents.
Causality and Mechanistic Insight
The reaction begins with the condensation of an o-acylaniline with an α-hydroxyketone to form an aminoketone intermediate. This intermediate undergoes an intramolecular cyclization, where the aniline nitrogen attacks the ketone derived from the α-hydroxyketone. This is followed by dehydration to form an enamine. The key step is the intramolecular trapping of this aminoenol intermediate by the electrophilic carbonyl of the original o-acyl group, which preempts the typical Heyns rearrangement pathway. A final aromatization step yields the stable 3-hydroxyquinoline product.[7] This method's value lies in its operational simplicity and tolerance of various functional groups on both starting materials.
Generalized Reaction Scheme Diagram
Caption: Generalized workflow for the synthesis of 3-hydroxyquinoline derivatives.
Generalized Step-by-Step Protocol
This generalized protocol is based on the methodology reported by Anbarasan et al. in J. Org. Chem. 2024.[7]
Materials and Reagents:
| Reagent | M.W. | Amount (moles) | Quantity | Notes |
| Substituted o-Acylaniline | Variable | 1.0 eq | Variable | Starting material. |
| Substituted α-Hydroxyketone | Variable | 1.2 eq | Variable | Starting material. |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.2 eq | Catalytic | Acid catalyst. |
| Toluene | 92.14 | - | Solvent | Anhydrous. |
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the o-acylaniline (1.0 eq), the α-hydroxyketone (1.2 eq), and p-toluenesulfonic acid (0.2 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure substituted 3-hydroxyquinoline derivative.
Characterization
The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, showing the characteristic aromatic protons of the quinoline core and the presence of the hydroxyl and carboxylic acid groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretches.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Specific:
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes. The dissolution in water is highly exothermic.
-
Chloropyruvic Acid & α-Halo Ketones: These are lachrymators and toxic. Handle with extreme care.
-
Acids (HCl, p-TsOH): Corrosive. Handle with care.
-
Solvents: Toluene is flammable and an irritant. Use in a well-ventilated area away from ignition sources.
-
Conclusion
The synthesis of this compound and its derivatives is achievable through well-defined and reliable chemical protocols. The classical Pfitzinger-type reaction starting from isatin offers a direct and high-yielding route to the parent compound, making it ideal for large-scale synthesis. For the purposes of medicinal chemistry and the creation of diverse compound libraries, modern methods such as the interrupted Heyns rearrangement provide excellent flexibility and functional group tolerance. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently and efficiently produce these valuable scaffolds for further investigation in drug discovery and development.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
using 3-Hydroxyquinoline-4-carboxylic acid in the synthesis of bioactive molecules
Application Note & Protocols
Topic: Leveraging 3-Hydroxyquinoline-4-carboxylic Acid for the Synthesis of Novel Bioactive Molecules
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
The quinoline scaffold represents one of medicinal chemistry's most durable and versatile "privileged structures." Its presence in numerous natural products and synthetic drugs underscores its ability to interact with a wide array of biological targets. Within this class, This compound emerges as a particularly valuable starting material. Its inherent functionalities—a nucleophilic hydroxyl group, an electrophilic carboxylic acid (or its activated derivatives), and an aromatic core amenable to further functionalization—provide a rich platform for generating diverse molecular libraries with significant therapeutic potential.
This guide moves beyond simple reaction schemes. It is designed to provide you, the research professional, with the strategic rationale and detailed, field-tested protocols necessary to effectively utilize this scaffold in your drug discovery programs. We will explore the causality behind key synthetic choices and provide self-validating protocols for creating potent antiviral and anticancer agents.
The Strategic Value of the this compound Scaffold
The power of this scaffold lies in its pre-configured arrangement of functional groups. The intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl of the carboxylic acid creates a planar, rigid system that can act as a potent metal-chelating pharmacophore. This feature is speculated to be a key mechanism for the antiproliferative activity observed in some derivatives.[1] Furthermore, the carboxylic acid serves as a synthetic handle for creating esters and, more importantly, amides, which are fundamental linkages in a vast number of biologically active molecules.
Derivatives of this core have demonstrated a wide spectrum of activities, including:
-
Antiviral: Notably through the inhibition of host-cell enzymes like dihydroorotate dehydrogenase (DHODH), which is critical for viral replication.[2][3]
-
Anticancer: Exhibiting cytotoxic effects against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancers.[1][4][5]
-
Antibacterial: Forming the basis for some quinolone antibiotic structures.[4][6][7]
-
Anti-inflammatory: Demonstrating significant anti-inflammatory properties in cell-based assays.[1]
The following sections will provide detailed protocols for harnessing this scaffold's potential.
Core Synthetic Transformations: Amidation and Esterification
The most direct and impactful derivatization strategy involves the modification of the C4-carboxylic acid. This allows for the introduction of diverse side chains (R-groups) that can modulate solubility, cell permeability, and target binding affinity.
Amide Bond Formation: The Workhorse Reaction
Amide synthesis is paramount in medicinal chemistry for its ability to introduce structural diversity and for the stability of the resulting amide bond in vivo. For a substrate like this compound, standard peptide coupling reagents are highly effective.
Causality Behind Reagent Choice:
-
Activating Agent (EDC/DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) is used to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[8][9]
-
Additive (HOBt): 1-Hydroxybenzotriazole (HOBt) is crucial for two reasons. First, it reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization if chiral centers are present. Second, it suppresses the primary side reaction: the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10]
-
Base (DIPEA/Et₃N): A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) is required to neutralize the hydrochloride salt of the amine (if used) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[9][10]
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a robust starting point for coupling various primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (0.1 - 1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M concentration), add the amine (1.1 eq), HOBt (a catalytic amount, e.g., 0.1 eq, is often sufficient), and DIPEA (2.0 eq).[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide derivative.
Application Focus: Synthesis of Antiviral Agents via DHODH Inhibition
A powerful application of this scaffold is in the development of broad-spectrum antiviral agents. Many viruses, being highly dependent on the host cell's machinery for replication, require a large pool of nucleotides to synthesize their genetic material.[2] Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[2] Inhibiting human DHODH (hDHODH) effectively starves the virus of essential pyrimidines, halting its replication. Quinoline-4-carboxylic acid derivatives have been identified as exceptionally potent hDHODH inhibitors.[2][11]
Case Study: Synthesis of a Potent Phenyl-Substituted Antiviral Agent
Let's examine the synthesis of a 2-phenyl substituted quinoline-4-carboxylic acid, a class of compounds with nanomolar efficacy against viruses like Vesicular Stomatitis Virus (VSV) and Influenza.[2] The synthesis often employs a three-component Doebner reaction, which efficiently constructs the quinoline core.[12]
Protocol 2: Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid
This protocol is adapted from a method developed for the large-scale synthesis of bioactive quinolines.[12]
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic acid (1.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a flask charged with 4-(trifluoromethoxy)aniline (1.0 eq) and benzaldehyde (1.0 eq) in acetonitrile (0.5 M), add pyruvic acid (1.0 eq) at room temperature.
-
Cool the resulting mixture to 0 °C.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.0 eq) dropwise. The reaction is exothermic. Maintain the internal temperature below 20 °C.
-
After the addition is complete, warm the reaction to room temperature and then heat to 60 °C for 5 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture. A precipitate will form.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold acetonitrile.
-
Dry the solid under vacuum to afford the target compound, 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid, typically as a white or off-white solid. This method has been reported to yield the product in high purity and an 82% yield on a large scale.[12]
Structure-Activity Relationship (SAR) Data
The potency of these antiviral agents can be finely tuned by modifying the substituents on the quinoline core and the 2-phenyl ring.
| Compound ID | R1 Substituent (Quinoline Ring) | R2 Substituent (Phenyl Ring) | hDHODH IC₅₀ (nM) [2] | Antiviral EC₅₀ (nM, VSV) [2] |
| A | 6-F | 4-F | 9.7 | 25 |
| B | 6-Cl | 4-F | 26.2 | 42 |
| C | H | 4-F | 110 | 110 |
| D | 6-F | H | 130 | 150 |
| E | 6-F | 2-Me, 4-Ph, 5-iPr | 1.0 | 1.9 |
This table illustrates that electron-withdrawing groups at the 6-position of the quinoline ring and specific substitutions on the 2-phenyl ring dramatically enhance both enzyme inhibition and cellular antiviral activity.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile Scaffold of 3-Hydroxyquinoline-4-carboxylic Acid
An In-Depth Guide to the Medicinal Chemistry of 3-Hydroxyquinoline-4-carboxylic Acid: Applications and Protocols
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Within this class, this compound stands out as a particularly versatile starting point for drug discovery. Its structure, featuring a hydroxyl group at the 3-position and a carboxylic acid at the 4-position, provides key hydrogen bonding and metal-chelating capabilities, influencing its chemical reactivity and biological activity.[3][4] This unique arrangement allows for diverse chemical transformations, enabling the development of targeted therapies for a wide range of diseases, from cancer and viral infections to metabolic disorders.[3][5][6] This guide provides a detailed exploration of the applications of the this compound scaffold, complete with technical insights and field-proven protocols for researchers and drug development professionals.
Section 1: Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives can be achieved through several established chemical reactions. A common and effective method involves the hydrolysis of an ester precursor, such as ethyl 4-hydroxyquinoline-3-carboxylate.[7] This approach is often favored for its high yield and straightforward procedure. Another well-documented method is the Pfitzinger reaction, which provides a versatile route to quinoline-4-carboxylic acids and can be adapted to produce derivatives with various substitutions.[8][9][10] The choice of synthetic route is critical as it dictates the potential for diversification and the overall efficiency of the drug development process.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol details the synthesis of 4-hydroxyquinoline-3-carboxylic acid from its ethyl ester precursor. The use of a strong base like sodium hydroxide is crucial for the efficient cleavage of the ester bond, while the subsequent acidification is necessary to precipitate the final carboxylic acid product.
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Hydrochloric acid (HCl) (e.g., 2N or 4N)
-
Ethanol (optional, as a co-solvent)
-
Deionized water
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Suspension: Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 2N sodium hydroxide solution.[7] If solubility is an issue, ethanol can be added as a co-solvent.[7]
-
Hydrolysis: Heat the mixture to reflux and stir for approximately 2-3 hours.[7] The reflux condition provides the necessary energy to drive the saponification reaction to completion.
-
Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If any unreacted starting material or impurities are present as solids, filter the mixture.[7]
-
Acidification: Slowly add HCl solution to the filtrate while stirring, adjusting the pH to approximately 4.[7] This protonates the carboxylate salt, causing the desired 4-hydroxyquinoline-3-carboxylic acid to precipitate out of the solution due to its lower solubility in acidic aqueous media.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain the final compound as a solid.[7]
Section 2: Applications in Oncology
The quinoline-4-carboxylic acid scaffold is a cornerstone in the development of novel anticancer agents.[2] Its derivatives have been shown to target several key pathways essential for cancer cell survival and proliferation.
Mechanism 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for DNA synthesis and cell proliferation.[8][10] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for chemotherapy.[10] The carboxylic acid moiety of the quinoline scaffold is essential for binding, as it can form a salt bridge with key residues like Arginine 136 (R136) in the enzyme's active site, mimicking the binding of the natural substrate.[8][10] This targeted inhibition leads to pyrimidine depletion and a halt in the cell cycle, ultimately inducing cancer cell death.[8][10]
Mechanism 2: Inhibition of Cellular Respiration
Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been identified as potent inhibitors of cellular respiration in cancer cells.[11][12] Studies have shown these compounds can specifically target key enzymes in metabolic pathways, such as mitochondrial malate dehydrogenase and lactate dehydrogenase.[11] By disrupting these enzymatic activities, the compounds interfere with the cancer cell's ability to generate energy, leading to metabolic stress and cell death.[11][12] This mechanism is particularly promising for targeting tumors that exhibit altered metabolic profiles.[13]
Application Note: Cytotoxicity Screening
When developing quinoline-based anticancer agents, initial screening is typically performed using in vitro cytotoxicity assays on various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which generally correlates with the number of viable cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 3: Applications in Targeted Drug Delivery
The unique structure of this compound derivatives makes them excellent candidates for targeted drug delivery systems, particularly for liver-directed therapies.
Mechanism: Targeting the Asialoglycoprotein Receptor (ASGPR)
The asialoglycoprotein receptor (ASGPR) is a C-type lectin that is highly expressed on the surface of liver cells (hepatocytes).[14][15] Its primary role is to clear glycoproteins from circulation.[15] This receptor's high density and specificity to hepatocytes make it an ideal target for delivering therapeutic agents directly to the liver, minimizing off-target effects.[14] Derivatives of this compound have been synthesized and shown to be potent ASGPR ligands, exhibiting strong binding affinities in the nanomolar range.[14][15] This affinity significantly exceeds that of native ligands, making these compounds highly efficient vectors for liver-targeted drug delivery.[15]
Application Note: Evaluating Binding Affinity with SPR
Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free technique used to measure biomolecular interactions in real-time. It is the gold standard for quantifying the binding affinity (KD), association rates (ka), and dissociation rates (kd) of a ligand (the quinoline derivative) to its receptor (ASGPR).[14][15]
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics and affinity of a this compound derivative for the ASGPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant ASGPR protein
-
Test compound (ligand) at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC and NHS.
-
Protein Immobilization: Inject the recombinant ASGPR protein over the activated surface. The primary amine groups of the protein will form covalent bonds with the activated surface.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Binding Analysis (Kinetics):
-
Inject a series of concentrations of the this compound derivative (the analyte) over both the protein and reference channels at a constant flow rate. This is the association phase .
-
Switch back to flowing only the running buffer over the chip. This is the dissociation phase .
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the protein, preparing the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]
-
Table 1: Representative Binding Affinities of HQCA Derivatives to ASGPR
| Compound | KD (nM) | Reference |
|---|---|---|
| Derivative 1 | 0.1 - 30 | [14][15] |
| N-acetylgalactosamine | >1 µM | [15] |
| Galactose | >1 µM | [15] |
Note: Lower KD values indicate stronger binding affinity.
Section 4: Applications as Antiviral Agents
The quinoline scaffold is a well-established pharmacophore in antiviral drug discovery.[6] Specific derivatives of 4-hydroxyquinoline-3-carboxylic acid, particularly carboxamides, have been developed as potent antiviral agents.[16]
Mechanism: Inhibition of Viral Replication
These compounds have demonstrated significant activity against viruses of the herpes family, such as human cytomegalovirus (HCMV).[16] While the exact mechanism can vary, many antiviral quinolines function by interfering with critical stages of the viral life cycle, such as viral entry, replication of the viral genome, or the assembly of new virus particles. The unique substitution pattern on the quinoline ring and its side chains is critical for achieving potent and selective antiviral activity.[16][17]
Application Note: Structure-Activity Relationship (SAR)
For 4-hydroxyquinoline-3-carboxamide derivatives, SAR studies have shown that the nature and position of substituents on the N-phenylmethyl group are critical for antiviral activity. For example, a chloro substituent at the 4-position of the phenyl ring was found to be crucial for potent activity against HCMV.[16] This highlights the importance of rational design and systematic modification in optimizing the therapeutic potential of the core scaffold.
Experimental Protocol: Plaque Reduction Assay
Objective: To evaluate the antiviral activity of a test compound by quantifying the reduction in virus-induced plaques.
Materials:
-
Host cell line permissive to the virus (e.g., human foreskin fibroblasts for HCMV)
-
Virus stock (e.g., HCMV)
-
96-well or 24-well plates
-
Culture medium and overlay medium (containing carboxymethyl cellulose or agar)
-
Test compound
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., methanol/acetone mixture)
Procedure:
-
Cell Monolayer: Seed host cells in plates and grow until they form a confluent monolayer.
-
Virus Infection: Remove the medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum. Add overlay medium containing various concentrations of the test compound to the wells.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 7-14 days for HCMV). The semi-solid overlay restricts the spread of the virus, leading to the formation of localized cell death zones (plaques).
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells with the fixative solution.
-
Stain the fixed cells with crystal violet, which stains viable cells purple. Plaques will appear as clear, unstained areas.
-
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 (50% effective concentration) from the dose-response curve.
Section 5: Other Therapeutic Potential
Antioxidant Activity
Reactive oxygen species (ROS) are implicated in numerous diseases. Derivatives of this compound have been designed and synthesized as potential antioxidants.[1] Their ability to scavenge free radicals is often evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[1] Certain synthesized compounds have demonstrated good antioxidant activity in these tests.[1]
Experimental Protocol: ABTS Antioxidant Assay
Objective: To measure the free-radical scavenging capacity of a test compound.
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.
-
Reaction: Add a small volume of the test compound solution (at various concentrations) to the diluted ABTS•+ solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes). A standard antioxidant like Trolox is used for comparison.
-
Calculation: The percentage inhibition of absorbance is calculated and plotted against the concentration of the test compound to determine its antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Conclusion
The this compound scaffold is a remarkably versatile and powerful platform in modern medicinal chemistry. Its unique structural and chemical properties have enabled the development of a diverse array of therapeutic candidates, from targeted anticancer and antiviral agents to novel drug delivery vectors. The continued exploration of its derivatives, guided by rational design and robust biological evaluation protocols, holds immense promise for addressing significant unmet medical needs. The insights and methodologies presented in this guide offer a solid foundation for researchers and scientists dedicated to unlocking the full therapeutic potential of this privileged chemical structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 11. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 15. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 16. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]
- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Application Notes and Protocols for the Conrad-Limpach Reaction in Quinoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The Conrad-Limpach reaction, first reported in 1887, remains a cornerstone for the synthesis of 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones), offering a robust and versatile method for accessing this important class of heterocycles.[2][3][4] This guide provides an in-depth exploration of the experimental procedure, including the underlying mechanistic principles, detailed protocols, and critical parameters for successful synthesis.
Mechanistic Insights: A Tale of Two Reaction Pathways
The Conrad-Limpach synthesis is fundamentally a two-step process involving the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting intermediate.[4][5] The regioselectivity of the final quinoline product is critically dependent on the reaction temperature, a key insight that distinguishes the Conrad-Limpach pathway from the related Knorr synthesis.[2][3]
At moderate temperatures (typically room temperature to around 100 °C), the reaction proceeds under kinetic control. The more nucleophilic aniline attacks the highly reactive ketone carbonyl of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate.[2] Subsequent thermal cyclization of this intermediate at high temperatures (around 250 °C) yields the corresponding 4-hydroxyquinoline.[2][4]
Conversely, at higher initial reaction temperatures (approximately 140 °C or more), the reaction is under thermodynamic control.[2] Under these conditions, the aniline preferentially attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. Cyclization of this anilide, a process known as the Knorr quinoline synthesis, furnishes a 2-hydroxyquinoline.[2][3]
The overall transformation in the Conrad-Limpach reaction involves several key mechanistic steps:
-
Nucleophilic Attack: The aniline nitrogen attacks the ketone carbonyl of the β-ketoester.
-
Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a Schiff base.
-
Tautomerization: The Schiff base undergoes keto-enol tautomerization to form the reactive enamine intermediate.
-
Electrocyclic Ring Closure: At high temperatures, the enamine undergoes a 6-π electrocyclization. This is often the rate-determining step.[2]
-
Aromatization: The cyclized intermediate eliminates a molecule of alcohol to afford the final aromatic 4-hydroxyquinoline product.[2]
The final product is often depicted as a 4-hydroxyquinoline, though it is widely believed that the 4-quinolone tautomer is the predominant form.[2]
Caption: The two-stage mechanism of the Conrad-Limpach reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction. The specific quantities of reagents and reaction times may need to be optimized for different substrates.
Materials:
-
Substituted Aniline
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
High-boiling point solvent (e.g., mineral oil, Dowtherm A, 1,2,4-trichlorobenzene)[1][2]
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Distillation apparatus (optional, for removal of water/ethanol)
-
Standard laboratory glassware for workup and purification
Procedure:
Step 1: Formation of the β-Aminoacrylate Intermediate
-
Reagent Preparation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).[1][2] The acid catalyzes both the initial condensation and the subsequent tautomerizations.[2]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic. Gentle heating (e.g., to 60-80 °C) can be applied to accelerate the reaction, but care must be taken to avoid favoring the Knorr pathway.
-
Monitoring Progress: The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting materials and the formation of the intermediate. The formation of water is an indicator of reaction progress. In some setups, a Dean-Stark trap can be used to remove the water formed during the condensation.
Step 2: Thermal Cyclization
-
Solvent Addition: To the crude β-aminoacrylate intermediate, add a high-boiling point inert solvent. The choice of solvent is crucial for achieving high yields in the cyclization step.[1][2] Solvents with boiling points above 250 °C generally give the best results.[1]
-
High-Temperature Reaction: Heat the reaction mixture to approximately 250 °C. This high temperature is necessary to overcome the activation energy barrier for the electrocyclic ring closure.[2][4]
-
Removal of Alcohol: During the cyclization, a molecule of alcohol is eliminated.[2] A simple distillation setup can be used to remove the alcohol as it is formed, which can help drive the reaction to completion.
-
Reaction Time: Maintain the high temperature for 1-3 hours, or until the reaction is deemed complete by TLC or other analytical methods.
Step 3: Workup and Purification
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The desired 4-hydroxyquinoline product will often precipitate from the high-boiling point solvent.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a low-boiling point organic solvent (e.g., hexane or diethyl ether) to remove the residual high-boiling point solvent.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 4-hydroxyquinoline.
Caption: A generalized workflow for the Conrad-Limpach synthesis.
Key Parameters and Troubleshooting
Solvent Selection for Cyclization:
The choice of solvent for the high-temperature cyclization step is a critical parameter. Early procedures performed this step neat, often resulting in moderate yields.[2] The use of a high-boiling, inert solvent significantly improves yields, in some cases up to 95%.[2] The ideal solvent should have a boiling point above 250 °C to facilitate the thermal cyclization.[1]
| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| Mineral Oil | >300 | Variable | Inexpensive, but can be difficult to remove completely. |
| Dowtherm A | 257 | High | Excellent heat transfer properties, but can be expensive. |
| 1,2,4-Trichlorobenzene | 214 | Moderate | Lower boiling point may result in lower yields.[1] |
| 2-Nitrotoluene | 222 | Moderate | A less common but effective alternative.[1] |
| 2,6-di-tert-butylphenol | 265 | Good (around 65%) | A surprisingly effective and less expensive option with no unpleasant odor.[1] |
Temperature Control:
As discussed, temperature plays a crucial role in determining the regiochemical outcome of the initial condensation. To favor the formation of the 4-hydroxyquinoline product, the initial condensation should be carried out at or near room temperature.[2] The subsequent cyclization requires high temperatures, typically around 250 °C, to proceed efficiently.[2][4]
Troubleshooting:
-
Low Yields: Low yields can often be attributed to incomplete reaction in either step or the formation of side products. Ensure that the initial condensation has gone to completion before proceeding to the high-temperature cyclization. The choice of a suitable high-boiling point solvent is also critical for good yields in the second step.
-
Formation of the 2-Hydroxyquinoline Isomer: If the 2-hydroxyquinoline (Knorr product) is observed as a significant byproduct, the temperature of the initial condensation step was likely too high. Conduct this step at a lower temperature to favor the kinetic product.
-
Purification Difficulties: The high-boiling point solvents used for cyclization can sometimes be challenging to remove from the final product. Thorough washing of the crude product with a low-boiling point solvent after filtration is essential. Recrystallization is also a key step for obtaining a pure product.
Conclusion
The Conrad-Limpach reaction is a powerful and enduring method for the synthesis of 4-hydroxyquinolines. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, particularly temperature and solvent choice, researchers can effectively utilize this reaction to access a wide variety of quinoline derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of the Conrad-Limpach synthesis in the laboratory.
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad-Limpach Cyclization [drugfuture.com]
Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids
An Application Guide to the Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylic Acids for Research and Drug Development
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are the basis for a wide range of therapeutic agents, exhibiting activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Quinoline-4-carboxylic acids, in particular, are not only biologically active molecules in their own right but also serve as crucial intermediates for the synthesis of more complex pharmaceutical compounds.[3][5]
Among the classical methods for constructing this valuable motif, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains a cornerstone transformation.[6][7] Discovered by Wilhelm Pfitzinger in 1886, this reaction provides a direct and versatile route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, typically under strong basic conditions.[2][6] This application note provides a comprehensive overview of the Pfitzinger reaction, detailing its mechanism, modern applications, and robust experimental protocols for laboratory synthesis.
Reaction Mechanism: A Stepwise Annulation
The Pfitzinger reaction proceeds through a well-established, multi-step mechanism initiated by a strong base, such as potassium hydroxide (KOH).[6][8] The causality behind each step is crucial for understanding reaction optimization and potential side products.
-
Base-Catalyzed Ring Opening: The reaction begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of isatin. This hydrolyzes the amide bond, opening the five-membered ring to form a keto-acid intermediate, an isatinate salt (2).[1][6] This step is often visually indicated by a color change in the reaction mixture.[3]
-
Condensation and Imine Formation: The aniline moiety of the opened intermediate (2) then undergoes a condensation reaction with the carbonyl group of the second reactant (e.g., a ketone or aldehyde) to form an imine (3), also known as a Schiff base.[1][8]
-
Tautomerization: The imine (3) tautomerizes to the more thermodynamically stable enamine form (4).[1][3] This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.
-
Intramolecular Cyclization & Dehydration: The enamine (4) undergoes an intramolecular cyclization, akin to a Claisen-like condensation, attacking the ketone on the isatinate backbone. The resulting intermediate readily dehydrates to form the stable aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product (5).[3][6]
Caption: Key mechanistic steps of the Pfitzinger reaction.
Applications in Drug Discovery and Development
The Pfitzinger reaction's utility is demonstrated by its application in synthesizing compounds with significant therapeutic potential. The resulting quinoline-4-carboxylic acid scaffold is a key pharmacophore in various drug classes.[3]
-
Anticancer Agents: Certain derivatives have shown the ability to inhibit critical enzymes or intercalate with DNA, leading to antitumor activity.[3][4] For example, they have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[9]
-
Antibacterial Agents: The quinoline core is a well-established framework in antibacterial drug discovery, forming the basis of the fluoroquinolone class of antibiotics.[3][10]
-
Antiviral and Anti-inflammatory Therapies: The scaffold has been incorporated into molecules targeting viral replication and inflammatory pathways.[1][2]
Experimental Protocols
The following protocols provide detailed, validated methodologies for synthesizing quinoline-4-carboxylic acids. The choice between conventional heating and microwave irradiation depends on available equipment and desired reaction times.
Protocol 1: General Procedure via Conventional Heating
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone, a classic example of the Pfitzinger reaction.[1]
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (95% or absolute)
-
Deionized Water
-
Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)
-
Diethyl ether (for washing, optional)
Procedure:
-
Preparation of Base Solution (Self-Validating Step): In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a ~33% (w/v) KOH solution by carefully dissolving 10 g of KOH in 30 mL of 95% ethanol. (Expertise Note: The dissolution is highly exothermic; use an ice bath to control the temperature and prevent the ethanol from boiling.)
-
Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of isatin. The initial deep orange or purple color of the isatin suspension should fade to a pale yellow or brown, indicating the formation of the potassium isatinate salt.[1][3] Stir at room temperature for 30-60 minutes to ensure complete ring opening.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours.[1][3] (Trustworthiness Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample is taken, acidified, and spotted against the starting materials.)
-
Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. The potassium salt of the product may begin to precipitate. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Add 100 mL of water to dissolve the potassium salt of the product.[3] Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted acetophenone or non-polar impurities. d. Cool the aqueous layer in an ice bath and acidify slowly with glacial acetic acid or dilute HCl until the pH is approximately 4-5.[3] (Expertise Note: Acidification protonates the carboxylate, rendering the product insoluble and causing it to precipitate.) e. A voluminous solid should precipitate. Keep the mixture in the ice bath for 30 minutes to maximize precipitation.[1]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[1][3]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes.[3]
Materials:
-
Isatin (10.0 mmol)
-
Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol)
-
33% aqueous Potassium Hydroxide (KOH) solution (15 mL)
-
Acetic Acid
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine isatin (10.0 mmol) and the carbonyl compound (10.0 mmol) with the 33% aqueous KOH solution (15 mL).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes (time may vary based on substrates and microwave power).[3] (Safety Note: Ensure the reaction temperature and pressure do not exceed the limits of the vessel.)
-
Workup and Isolation: a. After irradiation, cool the vessel to room temperature. b. Filter the resulting dark solution to remove any insoluble material. c. Pour the filtrate into an ice-water mixture (100 mL).[3] d. Acidify the solution with acetic acid to precipitate the product. e. Collect the pale-yellow solid by filtration, wash with water, and dry to afford the final product.[3]
Caption: Experimental workflow for the Pfitzinger condensation.
Data Presentation: Substrate Scope and Yields
The yield of the Pfitzinger reaction is highly dependent on the substrates and conditions employed. The following table summarizes representative examples found in the literature.
| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Reflux, 12-13 hours | Good | [1] |
| Isatin | Acetone | KOH | Reflux, 10 hours | 99% | [11] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave, 9 minutes | 77-85% | [3] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Reflux, 16 hours | 36% | [12] |
| Isatin | Methyl cyclopropyl ketone | KOH | Reflux | Good | [13] |
Note: Yields can vary based on reaction scale, reagent purity, and specific workup procedures.[1]
Reaction Variations
A notable modification is the Halberkann variant , which utilizes N-acyl isatins as starting materials. Under basic conditions, this variation yields 2-hydroxy-quinoline-4-carboxylic acids, providing an alternative route to a different class of substituted quinolines.[2][6]
Safety Considerations
-
Strong Bases: The reaction uses strong bases like KOH, which are corrosive. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[2]
-
Heating: All heating operations should be conducted in a well-ventilated fume hood. Use of a heating mantle or a shielded microwave reactor is mandatory.
-
Acidification: The final acidification step should be performed slowly and with cooling, as it can be exothermic.
Conclusion
The Pfitzinger reaction is a powerful and enduring tool for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity, use of readily available starting materials, and tolerance for a range of functional groups make it highly valuable in both academic research and industrial drug development.[1] By understanding the underlying mechanism and optimizing reaction conditions, researchers can efficiently generate diverse libraries of quinoline derivatives for biological screening and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. scribd.com [scribd.com]
Application Notes & Protocols: 3-Hydroxyquinoline-4-carboxylic Acid as a High-Affinity Ligand for ASGPR-Targeted Drug Delivery
Introduction: The Imperative for Precision in Hepatocyte-Targeted Therapies
The liver stands as a central hub for metabolic activity, detoxification, and the synthesis of essential proteins. Consequently, it is also the primary target for a multitude of pathologies, including viral hepatitis, genetic disorders, and hepatocellular carcinoma (HCC), one of the most lethal cancers worldwide.[1][2] The asialoglycoprotein receptor (ASGPR), a C-type lectin, is abundantly and almost exclusively expressed on the sinusoidal surface of hepatocytes, with densities estimated to be as high as 500,000 receptors per cell.[3] This selective expression profile makes ASGPR an exemplary target for receptor-mediated endocytosis, offering a direct route to deliver therapeutic payloads into hepatocytes while minimizing off-target effects.[4][5]
Traditionally, galactose and N-acetylgalactosamine (GalNAc) have been the ligands of choice for ASGPR targeting.[6][7] However, the quest for ligands with enhanced binding affinity, synthetic accessibility, and favorable physicochemical properties is relentless. Recent investigations have identified 3-hydroxyquinoline-4-carboxylic acid and its derivatives as a novel class of potent ASGPR ligands, exhibiting binding affinities in the nanomolar range, significantly exceeding that of native ligands.[8] This discovery opens a new frontier for the development of highly efficient and specific drug delivery systems for liver diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a targeting moiety for ASGPR-mediated drug delivery. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, thereby empowering you to harness the potential of this promising ligand in your research and development endeavors.
The Ligand: this compound - A Profile
This compound is a small organic molecule with the chemical formula C₁₀H₇NO₃.[9][10] Its rigid quinoline scaffold, coupled with the strategic placement of hydroxyl and carboxylic acid functional groups, facilitates high-affinity binding to the carbohydrate recognition domain (CRD) of ASGPR.[8]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [9][10] |
| Molecular Weight | 189.17 g/mol | [9][10] |
| CAS Number | 118-13-8 | [9][10] |
| Appearance | Solid | [9][10] |
| Binding Affinity (K D ) to ASGPR | 0.1 - 30 nM (for derivatives) | [8] |
The carboxylic acid moiety serves as a convenient handle for covalent conjugation to a variety of payloads, including small molecule drugs, peptides, nucleic acids, and nanoparticles, without compromising its binding affinity to ASGPR.
Mechanism of ASGPR-Mediated Endocytosis
The targeted drug delivery process leveraging this compound and ASGPR follows a well-orchestrated sequence of events, as depicted in the workflow below.
Caption: ASGPR-mediated endocytosis workflow.
-
Binding: The this compound-conjugated drug delivery system circulates in the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.[7]
-
Internalization: Upon ligand binding, the receptor-ligand complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming a clathrin-coated pit.[6]
-
Endosome Formation: The clathrin coat disassembles, and the pit buds off to form an early endosome.
-
Maturation & pH Drop: The early endosome matures into a late endosome and eventually fuses with a lysosome. This process is accompanied by a drop in pH within the vesicle.[11]
-
Payload Release: The acidic environment of the late endosome/lysosome, along with the presence of various enzymes, facilitates the cleavage of the linker and the release of the therapeutic payload from the ligand and carrier.
-
Therapeutic Action: The released drug can then exert its therapeutic effect within the hepatocyte.
-
Receptor Recycling: The ASGPR is typically recycled back to the cell surface to mediate further rounds of ligand uptake.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol provides a general framework for the synthesis of this compound derivatives, which can be adapted based on the desired modifications. A common synthetic route is the Gould-Jacobs reaction.
Materials:
-
Substituted aniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Condensation. In a round-bottom flask, dissolve the substituted aniline in a suitable solvent like ethanol. Add diethyl (ethoxymethylene)malonate in equimolar amounts. Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Cyclization. Once the condensation is complete, remove the ethanol under reduced pressure. To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes to induce cyclization.
-
Step 3: Hydrolysis. After cooling, the cyclized product will often precipitate. Isolate the solid by filtration and wash with a non-polar solvent like hexane. To hydrolyze the ester, suspend the solid in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 2-4 hours.
-
Step 4: Acidification and Purification. Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3. The this compound derivative will precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[12]
Characterization:
-
Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity using HPLC.
Protocol 2: Conjugation of this compound to a Model Drug (Amine-Containing)
This protocol describes the conjugation of the ligand to a drug containing a primary or secondary amine via amide bond formation using EDC/NHS chemistry.
Materials:
-
This compound derivative
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Step 1: Activation of the Carboxylic Acid. In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
Step 2: Conjugation. In a separate flask, dissolve the amine-containing drug (1.1 equivalents) in anhydrous DMF. Add DIPEA (2-3 equivalents) to act as a base. Slowly add the solution of the activated ligand from Step 1 to the drug solution.
-
Step 3: Reaction. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Step 4: Purification. Upon completion, quench the reaction with a small amount of water. Purify the crude product using reverse-phase HPLC to isolate the desired drug-ligand conjugate.
-
Step 5: Characterization. Confirm the identity and purity of the conjugate using LC-MS and NMR.
Caption: Workflow for drug-ligand conjugation.
Protocol 3: Formulation of Ligand-Targeted PLGA Nanoparticles
This protocol outlines the preparation of drug-loaded, ligand-surfaced poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
PLGA (with a terminal carboxyl group)
-
Drug of interest
-
This compound-PEG-amine (ligand-PEG conjugate)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
EDC and NHS
-
Standard nanoparticle characterization equipment (DLS, TEM, etc.)
Procedure:
-
Step 1: Drug Encapsulation. Dissolve PLGA and the drug in DCM to form the oil phase.
-
Step 2: Emulsification. Add the oil phase dropwise to an aqueous solution of PVA while sonicating on an ice bath to form an oil-in-water emulsion.
-
Step 3: Solvent Evaporation. Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Step 4: Nanoparticle Collection. Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then resuspend in water.
-
Step 5: Ligand Conjugation. Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0). After activation, add the this compound-PEG-amine conjugate and allow it to react overnight at 4°C with gentle stirring.
-
Step 6: Final Purification. Purify the ligand-conjugated nanoparticles by centrifugation and washing to remove unreacted ligand and coupling agents. Resuspend the final product in a suitable buffer for storage.[13][14]
Nanoparticle Characterization:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS).
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Ligand Conjugation Efficiency: Quantify the amount of conjugated ligand using a suitable assay (e.g., fluorescence if the ligand is labeled, or by quantifying a unique element in the ligand).
Protocol 4: In Vitro Evaluation of ASGPR-Targeted Uptake in HepG2 Cells
This protocol details a cellular uptake study using the ASGPR-positive human hepatocellular carcinoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled targeted nanoparticles (and non-targeted controls)
-
Free this compound (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer and/or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Competition Assay (Optional but Recommended): To demonstrate ASGPR-specificity, pre-incubate a subset of wells with a high concentration of free this compound (e.g., 1 mM) for 30-60 minutes to block the ASGPRs.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled targeted nanoparticles (and non-targeted controls) at a predetermined concentration. Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy): Image the cells directly in the plate using a fluorescence microscope to visualize cellular uptake.
-
Quantitative Analysis (Flow Cytometry): Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.[15][16]
Expected Results:
-
Higher fluorescence intensity in cells treated with targeted nanoparticles compared to non-targeted controls.
-
Significantly reduced fluorescence intensity in cells pre-incubated with the free ligand, confirming ASGPR-mediated uptake.
Protocol 5: In Vivo Biodistribution Study in a Murine Model
This protocol describes a typical biodistribution study to assess the liver-targeting efficiency of the developed drug delivery system.
Materials:
-
Animal model (e.g., BALB/c mice)
-
Targeted drug delivery system labeled with a suitable probe (e.g., a near-infrared fluorescent dye or a radioisotope)
-
Non-targeted control formulation
-
Anesthesia
-
Tissue homogenization equipment
-
Imaging system (e.g., IVIS for fluorescence, or a gamma counter for radioactivity)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Injection: Administer the labeled targeted and non-targeted formulations to the mice via tail vein injection at a specified dose.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice.
-
Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Quantification:
-
Fluorescence Imaging: Image the harvested organs using an in vivo imaging system to visualize the distribution of the fluorescently labeled nanoparticles.
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[17][18]
Expected Results:
-
Significantly higher accumulation of the targeted formulation in the liver compared to other organs and the non-targeted control.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low yield in ligand synthesis | Incomplete reaction, suboptimal reaction conditions. | Optimize reaction time, temperature, and catalyst. Ensure anhydrous conditions where necessary. |
| Poor drug-ligand conjugation efficiency | Inefficient activation of the carboxylic acid, steric hindrance. | Use a different coupling agent, adjust the stoichiometry of reactants, or introduce a spacer between the ligand and the drug. |
| Nanoparticle aggregation | High surface energy, inappropriate PVA concentration. | Optimize the concentration of the stabilizing agent (PVA). Check the zeta potential; a value further from zero (positive or negative) indicates better stability. |
| Low cellular uptake in vitro | Low ASGPR expression on cells, instability of the conjugate. | Confirm ASGPR expression on the cell line used. Assess the stability of the ligand-nanoparticle linkage in culture medium. |
| High uptake in non-target organs in vivo | Non-specific binding, clearance by the reticuloendothelial system (RES). | Optimize the surface properties of the nanoparticles (e.g., PEGylation density) to reduce RES uptake. Confirm the stability of the conjugate in plasma.[3][19] |
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of ASGPR-targeted drug delivery. Its superior binding affinity and synthetic tractability make it an attractive alternative to traditional galactose-based ligands. The protocols and guidelines presented in this document provide a robust framework for the successful implementation of this novel targeting strategy. Future research should focus on the development of a wider range of this compound derivatives with optimized pharmacokinetic profiles and the exploration of their application in delivering a diverse array of therapeutic agents for the treatment of various liver diseases. The continued innovation in ligand design, coupled with sophisticated nanoparticle engineering, holds the promise of transforming the landscape of hepatocyte-targeted therapies.
References
- 1. Roles of Therapeutic Bioactive Compounds in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocellular Carcinoma: Old and Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability assessment in ligand-binding assays: a critical parameter for data integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 7. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation of drug to poly(D,L-lactic-co-glycolic acid) for controlled release from biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dahlmanlab.org [dahlmanlab.org]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo ADMET studies | D'Liver [dliver.com]
- 19. pubs.acs.org [pubs.acs.org]
analytical methods for the characterization of 3-Hydroxyquinoline-4-carboxylic acid
An Application Guide to the Comprehensive Characterization of 3-Hydroxyquinoline-4-carboxylic Acid
Introduction
This compound (CAS No. 118-13-8) is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] This molecule, featuring both a quinoline backbone and a carboxylic acid functional group, serves as a crucial building block in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, including as potential ligands for the asialoglycoprotein receptor (ASGPR), highlighting their significance in developing targeted drug delivery systems for hepatocytes.[2]
A robust and multi-faceted analytical approach is paramount to ensure the identity, purity, and stability of this compound for any research or development application. This guide provides a detailed framework of orthogonal analytical techniques, explaining not just the "how" but the "why" behind the methodological choices, to ensure a comprehensive and reliable characterization.
I. Chromatographic Analysis for Purity and Identity
Chromatographic methods are fundamental for separating the analyte from impurities, degradation products, or matrix components. We will focus on High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and its coupling with Mass Spectrometry (LC-MS) for definitive identity confirmation.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the method of choice for this molecule due to its polarity. The stationary phase (e.g., C18) provides a nonpolar environment, while a polar mobile phase is used for elution. The inclusion of an acid, such as formic acid, in the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group, ensuring a consistent interaction with the stationary phase and resulting in sharp, symmetrical peaks.
Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (or a suitable solvent in which the compound is fully soluble) to create a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape and protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 10% to 90% B | A broad gradient ensures elution of the main peak and any potential impurities with different polarities. |
| 20-25 min: 90% B | Column wash to elute strongly retained compounds. | |
| 25.1-30 min: 10% B | Re-equilibration to initial conditions. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic quinoline structure is expected to have strong absorbance at this wavelength. |
| Injection Volume | 10 µL |
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is the gold standard for confirming molecular identity. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. For a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the acidic proton is readily lost to form the [M-H]⁻ ion.
Protocol: LC-MS Method
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution instrument like a TOF or Orbitrap) with an ESI source.
-
LC Conditions: The HPLC conditions described above can be directly transferred. The use of a volatile acid like formic acid is compatible with MS detection.
-
Sample Preparation: Prepare the sample as described for HPLC, but at a lower concentration (e.g., 1-10 µg/mL), as MS is significantly more sensitive than UV detection.
-
Mass Spectrometer Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Promotes the deprotonation of the carboxylic acid to form [M-H]⁻. |
| Scan Range | m/z 50 - 500 | A range sufficient to detect the expected molecular ion and potential fragments. |
| Expected Ion | m/z 188.03 [M-H]⁻ | Calculated exact mass of C₁₀H₆NO₃⁻ is 188.0353. |
| Capillary Voltage | 3.0 - 4.0 kV | Typical voltage to achieve stable spray. |
| Drying Gas Flow | 10 L/min | To desolvate the ions. |
| Drying Gas Temp. | 300 - 350 °C | To aid in desolvation. |
-
Data Analysis: Confirm the presence of a peak at the expected retention time that corresponds to a mass-to-charge ratio (m/z) of 188.03 ± tolerance of the instrument. High-resolution mass spectrometry can confirm the elemental composition.
References
3-Hydroxyquinoline-4-carboxylic Acid: A Potential Inhibitor of Dihydroorotate Dehydrogenase - Application Notes and Protocols
Introduction: Targeting Nucleotide Synthesis in Disease
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1] This mitochondrial flavoprotein catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate, a crucial precursor for the synthesis of pyrimidine nucleotides essential for DNA and RNA replication.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase.[1]
The quinoline-4-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of potent DHODH inhibitors. These compounds are known to occupy the ubiquinone binding pocket of the enzyme, thereby blocking its catalytic activity. This application note focuses on 3-hydroxyquinoline-4-carboxylic acid as a potential inhibitor of DHODH, providing a theoretical framework and detailed experimental protocols for its characterization. While extensive research has validated the efficacy of various substituted quinoline-4-carboxylic acids, the specific inhibitory profile of this compound is not widely documented, presenting an opportunity for further investigation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential inhibitor is fundamental for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | PubChem CID 8352[2] |
| Molecular Weight | 189.17 g/mol | PubChem CID 8352[2] |
| IUPAC Name | This compound | PubChem CID 8352[2] |
| CAS Number | 118-13-8 | PubChem CID 8352[2] |
| Appearance | Solid | --- |
| Solubility | Soluble in polar organic solvents | --- |
Mechanism of Action: The Quinoline Scaffold at DHODH
The inhibitory activity of quinoline-4-carboxylic acid derivatives against DHODH is generally attributed to their ability to compete with the natural electron acceptor, ubiquinone (Coenzyme Q). The core structure of these inhibitors positions them within the lipophilic tunnel of the enzyme that leads to the flavin mononucleotide (FMN) cofactor.
The carboxylate group at the 4-position of the quinoline ring is a critical feature for potent inhibition. It is postulated to form key electrostatic interactions with conserved amino acid residues within the binding pocket, such as a salt bridge with an arginine residue and a hydrogen bond with a glutamine residue, mimicking the interactions of the natural substrate.[1] The 3-hydroxy substituent of the topic molecule may form additional hydrogen bonds with nearby residues or with water molecules within the active site, potentially influencing its binding affinity and selectivity. Structure-activity relationship (SAR) studies on related quinoline derivatives have demonstrated that modifications to the quinoline core can significantly impact inhibitory potency.[3][4]
Caption: Mechanism of DHODH inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound against human DHODH.
Protocol 1: In Vitro Enzymatic Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
1.1. Materials:
-
Recombinant human DHODH (transmembrane domain deleted for solubility)
-
This compound
-
Brequinar (positive control inhibitor)
-
L-Dihydroorotic acid (DHO), substrate
-
Coenzyme Q₁₀ (CoQ₁₀)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO (for compound dissolution)
-
96-well microplate
-
Microplate spectrophotometer
1.2. Experimental Workflow Diagram:
Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.
1.3. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare stock solutions of DHO, CoQ₁₀, and DCIP in the appropriate solvents.
-
Prepare the Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO for the vehicle control.
-
Prepare a reaction mixture containing Assay Buffer, CoQ₁₀, and DCIP.
-
Add 178 µL of the reaction mixture containing recombinant human DHODH enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of the substrate, DHO, in Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the DHO solution to each well. Final concentrations should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ₁₀.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
1.4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay
This assay evaluates the cytostatic effect of this compound on a cancer cell line that is highly dependent on de novo pyrimidine synthesis.
2.1. Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Uridine (for rescue experiment)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
2.2. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
For the rescue experiment, prepare a parallel set of wells and co-treat with the inhibitor and a high concentration of uridine (e.g., 100 µM).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
2.3. Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Compare the GI₅₀ values in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's antiproliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.
Expected Results and Interpretation
Based on the established activity of the quinoline-4-carboxylic acid scaffold, it is hypothesized that this compound will exhibit inhibitory activity against DHODH. The in vitro enzymatic assay will provide a quantitative measure of its potency (IC₅₀ value). For context, potent quinoline-based analogues have demonstrated IC₅₀ values in the nanomolar range.[5] The cell-based assay will determine its effect on cell proliferation (GI₅₀ value). The uridine rescue experiment is a critical validation step; a reversal of the antiproliferative effect by exogenous uridine strongly indicates that the compound's mechanism of action is on-target, specifically through the inhibition of DHODH.
Conclusion
This compound represents a molecule of interest for the inhibition of DHODH, a key target in cancer and immunology. The protocols detailed in this application note provide a robust framework for researchers to elucidate its inhibitory potency and cellular mechanism of action. The insights gained from these studies will contribute to a deeper understanding of the structure-activity relationships of quinoline-based DHODH inhibitors and may pave the way for the development of novel therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for the purification of 3-Hydroxyquinoline-4-carboxylic acid
An In-Depth Guide to the Purification of 3-Hydroxyquinoline-4-carboxylic Acid
Introduction: The Significance of Purity in Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key pharmacophore that has been explored for various therapeutic targets. Notably, derivatives of this scaffold have been investigated as potent ligands for the asialoglycoprotein receptor (ASGPR), a target for liver-specific drug delivery.[1] The efficacy and safety of any potential therapeutic agent are inextricably linked to its purity. Uncharacterized impurities can introduce confounding variables in biological assays, lead to unforeseen toxicity, and complicate regulatory approval.
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the robust purification of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the final compound meets the high-purity standards required for advanced research.
Foundational Knowledge: Physicochemical Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These characteristics dictate its behavior in various solvents and pH conditions, which we can leverage to separate it from synthetic impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [2][3][4] |
| Molecular Weight | 189.17 g/mol | [2][3][4] |
| Appearance | Bright-yellow to tan solid/powder | [3][5] |
| Decomposition Temp. | ~219–220 °C | [5] |
| Solubility | - Soluble in DMSO, DMF, dilute aqueous alkali (NaOH, NaHCO₃).[6][7][8][9] - Sparingly soluble in alcohols (e.g., ethanol).[10] - Generally insoluble or slightly soluble in water and non-polar organic solvents.[7] | |
| Acidity (pKa) | The carboxylic acid group makes the molecule acidic, readily forming a salt with bases. While the exact pKa is not widely reported, it behaves as a typical carboxylic acid. | [6][11] |
Expert Insight: The most critical feature for purification is the presence of both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, alongside a phenolic hydroxyl group. This amphoteric nature, combined with its limited solubility as a neutral molecule, provides a powerful handle for separation via acid-base extraction.
Strategic Purification: Choosing the Right Technique
The choice of purification method depends on the nature and quantity of impurities, which are typically unreacted starting materials (e.g., anilines, pyruvic acid derivatives) or neutral byproducts from the synthesis (e.g., from a Doebner or Pfitzinger reaction).[12][13] For this compound, a two-pronged approach is highly effective: a primary purification by acid-base extraction to remove non-acidic impurities, followed by a secondary polishing step via recrystallization to remove closely related acidic impurities and achieve high crystalline purity.
Method A: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a mild aqueous base, the target compound is converted into its water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-precipitates the purified acid.[7][14][15]
Method B: Recrystallization
This method relies on the principle that the solubility of a compound in a given solvent increases with temperature.[16] The crude solid is dissolved in a minimal amount of a hot solvent, and as the solution cools, the solubility decreases, forcing the pure compound to crystallize out, leaving impurities behind in the solvent.[17][18]
Detailed Experimental Protocols
Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is classified as a skin and eye irritant.[2][3]
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral and basic impurities. The choice of a weak base like sodium bicarbonate is deliberate; it is sufficiently basic to deprotonate the carboxylic acid but not strong enough to significantly deprotonate the less acidic 3-hydroxy group, preventing potential side reactions.[6][11]
Workflow: Acid-Base Extraction
Caption: Workflow for purifying this compound by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (approx. 20-30 mL) in an Erlenmeyer flask. Gentle warming may be required.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer into a clean beaker or flask. The desired compound is now in this layer as its sodium salt.
-
Re-extraction: To ensure complete recovery, add another portion (e.g., 15 mL) of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a solid. Continue adding acid until the solution is acidic (test with pH paper, target pH ≈ 2-3) and no more precipitate forms.
-
Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Drying: Press the solid as dry as possible on the filter. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification via Recrystallization
This protocol is excellent as a final polishing step to obtain a highly crystalline product, free from structurally similar impurities. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or glacial acetic acid are often good starting points.[10][19]
Workflow: Recrystallization
Caption: Workflow for purifying this compound by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent (e.g., 95% ethanol). Place the crude solid (1.0 g) into an Erlenmeyer flask.
-
Dissolution: Add a small volume of the solvent (e.g., 5 mL) to the flask. Place the flask on a hotplate and bring the solvent to a gentle boil while stirring. Add more hot solvent dropwise until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities in the mother liquor.
-
Drying: Dry the purified crystals to a constant weight in a vacuum oven.
Purity Assessment: A Self-Validating System
Purification is incomplete without rigorous analytical verification. The following methods provide a robust system for confirming the purity of the final product.
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity. | A sharp melting/decomposition range (e.g., within 1-2 °C) that matches the literature value. Impurities typically broaden and depress the melting point.[17] |
| TLC | Monitor reaction progress and assess purity. | A single, well-defined spot. The purified sample should not show spots corresponding to starting materials or byproducts seen in the crude mixture. |
| ¹H NMR | Confirm chemical structure and purity. | The spectrum should show clean signals corresponding to the structure. The characteristic broad singlet for the carboxylic acid proton should be observed between 10-12 ppm.[20][21] The absence of peaks from solvents or impurities is key. |
| HPLC | Quantify purity. | A single major peak in the chromatogram, ideally with a purity >98% by area normalization. |
Protocol 3: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline in pencil. Mark three lanes: 'S' for starting material (if available), 'C' for the crude product, and 'P' for the purified product.
-
Spotting: Dissolve small amounts of the crude and purified samples in a suitable solvent (e.g., a few drops of DMSO or methanol). Using a capillary tube, spot each sample onto its corresponding lane on the baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A mixture of ethyl acetate and hexanes with a small amount of acetic or formic acid (e.g., 95:5:0.5 Hexanes:EtOAc:AcOH) is a good starting point. The acid is crucial to prevent "tailing" of the carboxylic acid spot on the silica plate.[22]
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The purified sample in lane 'P' should show a single spot, and its retention factor (Rf) should be distinct from that of the starting materials and other impurities visible in the 'C' lane.
References
- 1. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 2. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. vernier.com [vernier.com]
- 8. selleckchem.com [selleckchem.com]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Doebner Reaction Technical Support Center: A Guide to Optimization and Troubleshooting
For Immediate Release
Welcome to the Technical Support Center for the Doebner Reaction. As Senior Application Scientists, we understand that while the Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, its successful execution requires a nuanced understanding of its mechanism and reaction parameters.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions for higher yields and purity.
Understanding the Doebner Reaction: A Mechanistic Overview
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic catalysis, to yield quinoline-4-carboxylic acids.[1][2][3] The generally accepted mechanism, while not definitively proven, likely proceeds through the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[1] This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally, oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[1]
Caption: Proposed mechanistic pathway of the Doebner reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Doebner reaction experiments, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in the Doebner reaction can be attributed to several factors, ranging from substrate reactivity to suboptimal reaction conditions.[4]
Causality and Solutions:
-
Substrate Reactivity: Anilines bearing electron-withdrawing groups are notoriously less reactive and often result in poor yields under conventional conditions.[1][5]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may be necessary. For instance, temperatures around 65 °C have been reported to be effective.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.
-
-
Inefficient Workup and Purification: Significant product loss can occur during the extraction and purification phases.[4]
-
Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. During the workup, carefully adjust the pH to ensure the carboxylic acid product is in its protonated form for efficient extraction into the organic phase.[7]
-
Question 2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
Byproduct formation is a common challenge that directly impacts the yield and purity of the desired quinoline-4-carboxylic acid.
Causality and Solutions:
-
Benzylamine Byproduct: In some cases, the dihydroquinoline intermediate may reduce an imine present in the reaction mixture, leading to the formation of a benzylamine byproduct and consequently a lower yield of the oxidized quinoline.[5]
-
Solution: Employing a "hydrogen-transfer" modification of the Doebner reaction can mitigate this. This involves the deliberate addition of an imine that acts as a hydrogen acceptor, facilitating the oxidation of the desired dihydroquinoline intermediate.[7]
-
-
2-Methylquinoline-4-carboxylic Acid Derivatives: The formation of 2-methylquinoline-4-carboxylic acid derivatives as byproducts has been reported, particularly when using aniline derivatives with electron-donating groups in ethanol.[8]
-
Solution: The order of reactant addition can play a crucial role in determining the product distribution.[8] Experiment with adding the pyruvic acid solution dropwise to the mixture of the aniline and aldehyde.[5][9] This can help control the concentration of reactive intermediates and suppress the formation of this byproduct.
-
-
Tar Formation: Especially in the related Doebner-Miller reaction, acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds can lead to significant tar formation.[10][11]
-
Solution: Slow, controlled addition of the carbonyl compound to the acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize polymerization.[10] In some cases, a biphasic reaction medium can be employed to sequester the carbonyl compound and reduce self-condensation.[11]
-
Question 3: The reaction is not proceeding to completion. What should I check?
A stalled or incomplete reaction can be frustrating. Here are some key areas to investigate:
Causality and Solutions:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·THF) are effective, but the optimal choice depends on the specific substrates.[1]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While ethanol is a common solvent, others like acetonitrile (MeCN) or tetrahydrofuran (THF) may be superior for certain substrate combinations.[5]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
-
Solution: Ensure the purity of your aniline, aldehyde, and pyruvic acid. If necessary, purify the starting materials before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used in the Doebner reaction?
The Doebner reaction is typically catalyzed by acids. Both Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, and Lewis acids, like tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·OEt₂ or BF₃·THF), have been successfully employed.[1][4] The choice of catalyst can significantly influence the reaction's efficiency and yield.[1]
Q2: Can I use a substitute for pyruvic acid?
While pyruvic acid is the classic reactant for synthesizing quinoline-4-carboxylic acids, some modifications have explored alternatives. For instance, the sodium salt of pyruvate has been used as a more cost-effective option, providing comparable results to pyruvic acid.[12]
Q3: What is the difference between the Doebner reaction and the Doebner-Miller reaction?
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[1][3] The Doebner-Miller reaction, on the other hand, utilizes an aniline and an α,β-unsaturated carbonyl compound to synthesize quinolines, and is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[1][13]
Q4: How can I monitor the progress of my Doebner reaction?
Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time. This allows for the determination of the optimal reaction time.[4]
Experimental Protocols and Data
Optimized Protocol for the Synthesis of Quinoline-4-carboxylic Acids from Electron-Deficient Anilines (Doebner Hydrogen-Transfer Modification) [4][5][9]
This protocol is adapted from a reported hydrogen-transfer protocol that has shown improved yields for electron-deficient anilines.
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).
-
Catalyst Addition: Add BF₃·THF (0.28 - 0.5 equiv) to the reaction mixture at room temperature.[4][9]
-
Initial Heating: Stir the reaction mixture at 65 °C for 10-60 minutes.[4][9]
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56-0.6 equiv) in MeCN and add it dropwise to the reaction mixture over a period of time (e.g., 3 hours) while maintaining the temperature at 65 °C.[4][9]
-
Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20-21 hours.[4][9]
-
Work-up: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent like ethyl acetate (EtOAc), washing the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure.[4][9]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[9]
Caption: General experimental workflow for the Doebner reaction.
Table 1: Impact of Catalyst and Solvent on Doebner Reaction Yield
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the significant impact of catalyst and solvent choice on the reaction yield.[5]
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂NSO₃H (1.0) | H₂O | 100 | 24 | <5 |
| 2 | p-TsOH·H₂O (1.0) | EtOH | 80 | 24 | <5 |
| 3 | BF₃·THF (1.0) | EtOH | 80 | 24 | <5 |
| 4 | BF₃·THF (1.0) | Toluene | 110 | 24 | <5 |
| 5 | BF₃·THF (1.0) | DCE | 80 | 24 | <5 |
| 6 | BF₃·THF (1.0) | DMF | 150 | 24 | <5 |
| 7 | BF₃·THF (1.0) | DMSO | 150 | 24 | <5 |
| 8 | BF₃·THF (1.0) | THF | 65 | 24 | 41 |
| 9 | BF₃·THF (1.0) | MeCN | 65 | 24 | 41 |
| 10 | BF₃·THF (0.5) | MeCN | 65 | 21 | 60 |
Data is illustrative and based on reported findings for a specific reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
purification challenges of 3-Hydroxyquinoline-4-carboxylic acid and solutions
Welcome to the technical support guide for 3-Hydroxyquinoline-4-carboxylic acid (CAS 118-13-8). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Due to its unique chemical structure, featuring both acidic (carboxylic acid) and basic (quinoline nitrogen) moieties, along with a phenolic hydroxyl group, its purification presents distinct challenges. This guide provides in-depth troubleshooting, validated protocols, and expert insights to help you achieve the desired purity for your critical applications.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a dark yellow or brown powder, not the expected off-white solid. What are the likely impurities?
Answer: The discoloration typically points to residual starting materials or by-products from the synthesis. Common synthetic routes, such as the Doebner reaction or condensations involving isatin, can leave colored impurities.[1][2] For instance, if isatin was used as a precursor, residual amounts can impart a yellow-to-orange hue.[3][4] The color can also result from oxidation or degradation products formed during the reaction, especially if high temperatures were employed.
Initial Assessment:
-
Check TLC or LC-MS: Compare your crude product against the starting materials to confirm their presence.
-
Review Synthesis Conditions: Harsh reaction conditions (e.g., prolonged high heat) can lead to decomposition and the formation of complex, often colored, side products.[2]
Question 2: I'm having extreme difficulty dissolving the crude product for recrystallization, even in common polar solvents. Why is it so insoluble?
Answer: The poor solubility of this compound in many neutral solvents is a direct consequence of its molecular structure. It can exist as a zwitterion, where the acidic carboxylic proton is transferred to the basic quinoline nitrogen. This, combined with strong intermolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, creates a very stable and high-melting-point crystal lattice that is difficult to break down.[5]
The solubility is also highly dependent on pH.[6]
-
In acidic conditions (low pH): The quinoline nitrogen is protonated, forming a cation.
-
In basic conditions (high pH): The carboxylic acid and phenolic hydroxyl groups are deprotonated, forming an anion.
In both acidic and basic aqueous solutions, the compound's solubility increases significantly due to the formation of these charged species. Neutral organic solvents struggle to disrupt the strong intermolecular forces of the solid.
Question 3: My recrystallization attempt resulted in a very low yield. What are the common causes?
Answer: Low recovery is a frequent issue in recrystallization and can usually be traced back to a few key procedural steps.[7][8]
-
Using Excessive Solvent: This is the most common mistake. The goal is to create a saturated solution at the solvent's boiling point.[9] If too much solvent is added, the solution will not be saturated upon cooling, and much of your product will remain dissolved. Always add the hot solvent portion-wise until the solid just dissolves.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at room temperature, recovery will be poor. The ideal solvent dissolves the compound when hot but very poorly when cold.[8]
-
Insufficient Cooling: Ensure the flask is cooled to room temperature first and then placed in an ice bath to maximize crystal formation.[9]
Question 4: After a standard recrystallization, the purity (as checked by NMR or LC-MS) has not significantly improved. What should I try next?
Answer: If a single-solvent recrystallization is insufficient, it indicates that the impurities have similar solubility properties to your target compound. In this scenario, more advanced techniques are necessary.
-
Acid-Base Purification: This is a highly effective method for this specific molecule due to its amphoteric nature. By dissolving the crude material in a dilute base (like aqueous sodium carbonate) to deprotonate the carboxylic acid, you can filter off any neutral, insoluble impurities. Subsequently, acidifying the filtrate (e.g., with HCl) will re-protonate the molecule, causing the pure product to precipitate out, leaving base-soluble impurities behind. A patent for a related compound explicitly describes this purification strategy.[3]
-
Solvent System Change: Try a mixed-solvent recrystallization. For example, dissolve the compound in a "good" solvent (like DMSO or hot ethanol) and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy (the cloud point). Gently heating to redissolve and then allowing it to cool slowly can yield very pure crystals.
-
Chromatography: If impurities are structurally very similar, column chromatography is the most powerful tool. Given the polar nature of the compound, reversed-phase chromatography (C18 silica) is often more effective than normal-phase silica gel.[10]
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound? There is no single "best" solvent, as it depends on the impurity profile. However, polar protic solvents are the primary candidates. Glacial acetic acid and ethanol are reported to be effective for similar quinoline carboxylic acids.[11][12] A mixture of ethanol and water can also be effective. A systematic approach using small amounts of the crude product to test solubility in various hot and cold solvents is highly recommended.
How does pH precisely affect the solubility of this compound? The molecule has multiple pKa values corresponding to the carboxylic acid, the phenolic hydroxyl, and the protonated quinoline nitrogen. At its isoelectric point, where the net charge is zero (the zwitterionic form), its solubility in water will be at a minimum. Moving the pH away from this point—either lower by adding acid or higher by adding base—will increase its aqueous solubility by forming a cationic or anionic salt, respectively.
Can I use normal-phase silica gel chromatography for purification? It is challenging but possible. The carboxylic acid and hydroxyl groups can cause significant tailing on standard silica gel due to strong, irreversible binding. To mitigate this, the mobile phase usually needs to be acidified (e.g., by adding 0.5-1% acetic acid or formic acid to a dichloromethane/methanol eluent). However, reversed-phase (C18) chromatography is generally the preferred chromatographic method for polar carboxylic acids.[10]
My purified compound appears to decompose at its melting point. Is this expected? Yes, this is common for quinoline carboxylic acids. The carboxylic acid group can be thermally labile and may decarboxylate at high temperatures. Literature values for similar compounds often report a melting point with decomposition (e.g., "225-230 °C (dec.)"). Therefore, observing gas evolution and discoloration at the melting point is not unusual.
Experimental Protocols & Methodologies
Protocol 1: Purification via Acid-Base Precipitation
This method is highly effective for removing neutral or non-acidic impurities.
Workflow Diagram: Acid-Base Purification
Caption: Workflow for purifying this compound using its acidic properties.
Step-by-Step Procedure:
-
Weigh your crude this compound and place it in an Erlenmeyer flask.
-
Add a 5% aqueous sodium carbonate (Na₂CO₃) solution in portions while stirring. Use approximately 10-20 mL of solution per gram of crude product.
-
Continue stirring until all the target compound has dissolved. Some solid impurities may remain suspended.
-
Perform a vacuum or gravity filtration to remove any insoluble material. Collect the clear filtrate.
-
Transfer the filtrate to a clean beaker and place it in an ice bath to cool.
-
While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. The product will begin to precipitate.
-
Continue adding HCl until the pH of the solution is between 2 and 3 (check with pH paper).
-
Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the purified product under high vacuum to constant weight.
Protocol 2: Recrystallization from an Alcohol/Water System
This protocol is suitable when impurities have different polarities. Ethanol is a common choice.
Troubleshooting & Solvent Selection Table
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Good starting point. Dissolves the compound when hot.[12] |
| Glacial Acetic Acid | 118 | Effective for similar compounds, but can be difficult to remove completely.[11] |
| Water | 100 | Poor solubility unless pH is adjusted. Can be used as an anti-solvent.[12] |
| Ethanol/Water Mix | Variable | A powerful combination. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. |
| DMSO | 189 | Can dissolve the compound, but its high boiling point makes it difficult to remove. Use only if other solvents fail. |
Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat your chosen solvent (e.g., ethanol) to boiling.[9]
-
Add the hot solvent to the flask containing the solid in small portions, while heating and stirring, until the solid just dissolves. Do not add excess solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Purification Strategy Decision Tree
Caption: A decision-making workflow for selecting the appropriate purification strategy.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Ester Hydrolysis of Quinoline Carboxylic Acid Derivatives
Welcome to the technical support center for the ester hydrolysis of quinoline carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental organic transformation. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My ester hydrolysis is not going to completion. What are the initial troubleshooting steps?
A1: Incomplete hydrolysis is a frequent issue. Begin by assessing the following:
-
Reaction Time and Temperature: Ester hydrolysis, particularly for sterically hindered esters or those with electron-withdrawing groups, can be slow at room temperature.[1] Consider extending the reaction time or increasing the temperature. For thermally stable compounds, refluxing the reaction mixture is a common strategy.[1]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the hydrolyzing agent (acid or base). For base-catalyzed hydrolysis (saponification), at least one equivalent of base is required to consume the ester and neutralize the resulting carboxylic acid, but an excess (2-5 equivalents) is often used to drive the reaction to completion.[1]
-
Solvent System: The solubility of both the ester starting material and the hydrolysis reagents is critical. A biphasic system or poor solubility of the ester can lead to a stalled reaction. Common solvent systems include mixtures of water with co-solvents like methanol, ethanol, or THF to ensure homogeneity.[2][3]
Q2: I'm observing significant side product formation. What are the likely culprits?
A2: Side reactions can plague the hydrolysis of quinoline derivatives. Key possibilities include:
-
Decarboxylation: Quinoline carboxylic acids, especially those with the carboxyl group at the 2- or 4-position, can be susceptible to decarboxylation (loss of CO2) at elevated temperatures, particularly under acidic conditions.[4][5] If you are heating your reaction, this is a strong possibility.
-
Ring Opening/Degradation: Harsh acidic or basic conditions, combined with high temperatures, can lead to the degradation of the quinoline ring itself. This is often indicated by the formation of a complex mixture of products or a dark, tarry reaction mixture.[6]
-
Reactions with other functional groups: If your quinoline derivative possesses other sensitive functional groups, they may react under the hydrolysis conditions. For example, amide groups can also be hydrolyzed, though typically under more forcing conditions than esters.[7]
Q3: My product is difficult to isolate and purify. What are some effective work-up procedures?
A3: The work-up procedure is critical for obtaining a pure product. The key is to leverage the change in solubility of your compound.
-
Quenching and Extraction (for Base-Catalyzed Hydrolysis):
-
After the reaction, cool the mixture and pour it into water.
-
Extract with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove any unreacted starting material and non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH where your carboxylic acid product is protonated and insoluble.[1] The product should precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry.[8]
-
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often an effective final purification step.[8][9]
II. Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Low Yield in Base-Catalyzed Hydrolysis (Saponification)
Problem: You are performing a saponification of a methyl quinoline-3-carboxylate using NaOH in methanol/water, but the yield of the corresponding carboxylic acid is consistently low, even after extended reaction times at reflux.
Underlying Principles: Base-catalyzed ester hydrolysis, or saponification, is an irreversible process because the final step is the deprotonation of the carboxylic acid by the alkoxide generated, which drives the equilibrium towards the products.[10][11] However, several factors can impede this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in saponification.
In-Depth Explanation:
-
Solubility: Quinolines can be poorly soluble in highly aqueous media.[12] If your ester is not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by the diffusion of the hydroxide ion to the ester. Using a co-solvent like THF or dioxane, which are miscible with water and good solvents for organic compounds, can create a homogeneous reaction mixture and significantly improve reaction rates.[3]
-
Choice of Base: While NaOH is common, LiOH is often found to be more effective for the hydrolysis of sterically hindered or electron-deficient esters.[3] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen and the incoming hydroxide, stabilizing the tetrahedral intermediate and facilitating the reaction.
-
Microwave-Assisted Hydrolysis: For particularly stubborn esters, microwave irradiation can be a powerful tool.[13][14] Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve yields.[15][16]
Scenario 2: Suspected Decarboxylation During Acid-Catalyzed Hydrolysis
Problem: You are attempting to hydrolyze a quinoline-4-carboxylic acid ester using sulfuric acid in aqueous acetic acid at 100°C.[17] You observe gas evolution and your final product has a lower molecular weight than expected, suggesting decarboxylation has occurred.
Underlying Principles: The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification.[18][19] It is an equilibrium process that is driven to the product side by using a large excess of water.[20] However, the acidic conditions and elevated temperatures required can also promote the decarboxylation of the quinoline carboxylic acid product, especially if the carboxyl group is at a position activated by the quinoline nitrogen (positions 2 and 4).[5][21]
Troubleshooting Workflow:
Caption: Decision tree for mitigating decarboxylation.
In-Depth Explanation:
-
Temperature Control: Decarboxylation is a thermally driven process.[22] By reducing the reaction temperature, you can often find a window where the rate of hydrolysis is acceptable, but the rate of decarboxylation is negligible. This will likely require extending the reaction time, so it is crucial to monitor the reaction's progress using a technique like TLC or LC-MS.
-
Milder Acid Catalysts: While strong mineral acids like H₂SO₄ are effective, they also create harsh conditions. Milder acids like p-toluenesulfonic acid (p-TsOH) can sometimes catalyze the hydrolysis effectively without promoting decarboxylation to the same extent.
-
Switching to Basic Conditions: Saponification is often performed at lower temperatures than acid-catalyzed hydrolysis.[1] The resulting carboxylate salt is generally more stable to decarboxylation than the corresponding carboxylic acid. This is often the most effective strategy to avoid this side reaction.
Scenario 3: The Quinoline Nitrogen is Interfering with the Reaction
Problem: Your hydrolysis reaction is sluggish, and you suspect the basic nitrogen of the quinoline ring is being protonated under acidic conditions or is otherwise interfering.
Underlying Principles: The quinoline nitrogen is basic and will be protonated under acidic hydrolysis conditions. This can increase the electron-withdrawing nature of the ring system, potentially deactivating the ester towards nucleophilic attack by water. In some cases, the nitrogen itself can participate in intramolecular catalysis.[23][24]
Troubleshooting Strategies:
| Strategy | Description | When to Use | Considerations |
| Use of a Protecting Group | The quinoline nitrogen can be temporarily protected, for example, as an N-oxide or with a Boc group, to prevent its interference.[25][26] | When the nitrogen's basicity is clearly hindering the reaction or causing side reactions. | This adds two steps to the synthesis (protection and deprotection), so it should be considered when other methods fail. |
| Leverage Intramolecular Catalysis | For esters at the 8-position, the quinoline nitrogen can act as an intramolecular general base catalyst, accelerating hydrolysis.[24] | When designing a synthesis, placing the ester at a position where it can benefit from intramolecular catalysis can be advantageous. | This is a design consideration rather than a troubleshooting step for an existing substrate. |
| Optimize pH for Work-up | The pKa of the quinoline nitrogen and the carboxylic acid are different. Careful pH adjustment during work-up is essential for selective protonation/deprotonation and efficient isolation. | Always. This is a critical step in the purification of any quinoline carboxylic acid. | The solubility of the zwitterionic form can be minimal, aiding in precipitation.[27] |
III. Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve the quinoline carboxylic acid ester (1.0 eq) in a suitable solvent mixture such as THF/water (e.g., a 2:1 or 3:1 ratio) or methanol/water in a round-bottom flask.
-
Addition of Base: Add a solution of LiOH (2.0-5.0 eq) or NaOH (2.0-5.0 eq) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1M HCl.
-
The product, quinoline carboxylic acid, should precipitate as a solid.
-
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified product.[8]
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis
-
Reaction Setup: Combine the quinoline carboxylic acid ester (1.0 eq), a large excess of water, and an acid catalyst in a round-bottom flask. A common system is acetic acid/water with a catalytic amount of concentrated sulfuric acid.[17]
-
Reaction: Heat the mixture, typically to reflux (e.g., 95-110°C), with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture. The product may precipitate upon cooling.
-
If no precipitate forms, pour the mixture into ice water to induce precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the acid, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove any remaining starting material.[17] Dry the product under vacuum.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 12. benchchem.com [benchchem.com]
- 13. ijsat.org [ijsat.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Protective Groups [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. solubilityofthings.com [solubilityofthings.com]
preventing decarboxylation of quinoline-4-carboxylic acids during synthesis
A Guide from the Bench of a Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with over fifteen years of experience in heterocyclic chemistry, I've had the privilege of guiding numerous research teams through the intricacies of synthesizing complex bioactive molecules. One of the most common yet challenging scaffolds we encounter is the quinoline-4-carboxylic acid core, pivotal to a wide array of pharmaceuticals.[1][2]
A recurring issue that can significantly impact yield and purity is the premature decarboxylation of the target molecule during synthesis. This guide is designed to be a practical, field-tested resource to help you understand, troubleshoot, and ultimately prevent this unwanted side reaction. Here, we move beyond mere protocols to explore the causality behind experimental choices, empowering you to make informed decisions in your own lab.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the stability of quinoline-4-carboxylic acids during their synthesis.
Q1: What is decarboxylation in the context of quinoline-4-carboxylic acid synthesis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[3] In the synthesis of quinoline-4-carboxylic acids, this results in the loss of the C4-carboxyl group, leading to the formation of a quinoline derivative lacking this key functional group, which can severely impact the biological activity and intended molecular design.
Q2: What are the primary factors that trigger decarboxylation during these syntheses?
The main culprits are elevated temperatures and harsh reaction conditions, particularly the use of strong bases.[3][4] The stability of the quinoline-4-carboxylic acid can be compromised under the conditions required for certain synthetic routes, such as the Pfitzinger or Doebner reactions, if not properly controlled.[5]
Q3: How can I quickly determine if decarboxylation is occurring in my reaction?
The most direct way is through analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). You will observe a peak corresponding to the mass of your desired product and another peak corresponding to the mass of the product minus 44 Da (the mass of CO₂). 1H NMR spectroscopy can also be revealing, as the proton environment of the quinoline core will change upon loss of the carboxylic acid group.
Q4: Are there specific synthetic routes that are more prone to decarboxylation?
Traditional methods that require high temperatures or strongly basic conditions, such as some variations of the Pfitzinger reaction, can be susceptible to decarboxylation.[4] For instance, harsh ester hydrolysis conditions with strong bases at elevated temperatures to unmask the carboxylic acid can favor decarboxylation.[4]
Q5: Can the substituents on the quinoline ring influence the rate of decarboxylation?
Yes, the electronic nature of the substituents can play a role. Electron-withdrawing groups can stabilize the carbanion intermediate formed during some proposed decarboxylation mechanisms, potentially increasing the rate of this side reaction under certain conditions. The ease of decarboxylation is linked to the stability of the resulting molecule after the loss of CO₂.[6]
Troubleshooting Guide: Preventing Unwanted Decarboxylation
This section provides a more in-depth look at common problems and offers actionable solutions to mitigate decarboxylation.
Problem 1: Low yields in Doebner or Pfitzinger reactions with evidence of a decarboxylated side product.
The Doebner and Pfitzinger reactions are powerful tools for constructing the quinoline-4-carboxylic acid scaffold.[5] However, their reaction conditions can sometimes be aggressive enough to induce decarboxylation.
Underlying Cause:
The classic Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid, often under reflux conditions.[7][8] Similarly, the Pfitzinger reaction, which typically uses isatin and a carbonyl compound, can be run under basic conditions at high temperatures.[9][10] These conditions can provide sufficient energy to overcome the activation barrier for decarboxylation.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Reaction Temperature: This is the most critical parameter.
-
Action: Systematically lower the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and suppression of the side reaction.
-
Rationale: Decarboxylation is a thermally driven process. By reducing the thermal energy supplied to the system, you can often significantly decrease the rate of this unwanted pathway.
-
-
Optimize the Catalyst System: The choice of acid or base catalyst is crucial.
-
Action: For Doebner-type reactions, consider switching from strong Brønsted acids to Lewis acids like BF₃·THF, which has been shown to be effective even at lower temperatures (e.g., 65 °C).[2][11] For Pfitzinger reactions, explore milder bases or shorter reaction times.
-
Rationale: A more efficient catalyst can lower the activation energy for the desired cyclization, allowing the reaction to proceed at a lower temperature where decarboxylation is less favorable.
-
-
Consider "Green Chemistry" Approaches: Modern modifications to these classic reactions often provide milder conditions.
-
Action: Investigate the use of microwave irradiation, which can sometimes promote the desired reaction in a shorter time frame, minimizing the exposure to high temperatures. Solvent-free conditions with specific catalysts have also been reported to be highly efficient.[12]
-
Rationale: These methods can offer more controlled and rapid heating, which can favor the desired reaction kinetics over the slower, thermally induced decarboxylation.
-
Workflow for Optimizing a Doebner Reaction to Minimize Decarboxylation
Caption: A decision-making workflow for troubleshooting decarboxylation.
Problem 2: Decarboxylation during a subsequent step, such as ester hydrolysis.
Sometimes, the quinoline-4-carboxylic acid scaffold is synthesized with the carboxyl group protected as an ester. The final deprotection step can inadvertently trigger decarboxylation.
Underlying Cause:
The use of harsh hydrolysis conditions, such as concentrated NaOH or KOH at elevated temperatures, creates a strongly basic environment where the carboxylate anion is formed. This, combined with high heat, can facilitate the elimination of CO₂.[4]
Step-by-Step Troubleshooting Protocol:
-
Employ Milder Hydrolysis Reagents:
-
Action: Replace strong bases with milder alternatives. For example, lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often sufficient to hydrolyze methyl or ethyl esters without causing significant decarboxylation.[4]
-
Rationale: Milder bases reduce the harshness of the reaction conditions, disfavoring the decarboxylation pathway.
-
-
Use Alternative Deprotection Strategies:
-
Action: If basic hydrolysis is consistently problematic, consider alternative protecting groups that can be cleaved under non-basic conditions. For example, a t-butyl ester can be cleaved with an acid like trifluoroacetic acid (TFA) at room temperature.
-
Rationale: Shifting to an acid-catalyzed deprotection removes the strong base that can promote decarboxylation.
-
-
For Thermally Labile Compounds, Consider Enzymatic Hydrolysis:
-
Action: In specialized cases, particularly with complex molecules, lipase enzymes can be used to selectively hydrolyze the ester under very mild, near-neutral pH and ambient temperature conditions.
-
Rationale: This is the gentlest method available and is highly unlikely to induce decarboxylation.
-
Comparative Table of Hydrolysis Conditions
| Method | Reagents | Temperature | Risk of Decarboxylation |
| Harsh Basic Hydrolysis | NaOH or KOH in H₂O/EtOH | >60 °C to Reflux | High |
| Mild Basic Hydrolysis | LiOH in THF/H₂O | Room Temperature | Low to Moderate |
| Acidic Deprotection | TFA in CH₂Cl₂ | Room Temperature | Low |
| Boron Tribromide | BBr₃ in CH₂Cl₂ | Room Temperature | Low[4] |
The General Mechanism of Thermal Decarboxylation
Understanding the mechanism can help in devising preventative strategies. For many heteroaromatic carboxylic acids, decarboxylation proceeds through a zwitterionic intermediate, especially in the presence of a protic solvent or catalyst.
Caption: A simplified representation of a possible decarboxylation mechanism.
By controlling factors like heat and the availability of protons (or their abstraction in basic media), we can suppress the formation of the intermediates that lead to the undesired decarboxylated product.
This guide is intended to serve as a starting point for troubleshooting. The optimal conditions will always be substrate-dependent. I encourage you to approach these challenges systematically, and please do not hesitate to reach out to our technical support team for more specific guidance on your unique synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this valuable heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and purification.
Introduction: The Synthetic Landscape
This compound is a key intermediate in the development of various pharmaceuticals. Its synthesis, while well-established in literature, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. The most common synthetic routes, such as the Gould-Jacobs and Conrad-Limpach reactions, involve high-temperature thermal cyclization, a step that is often the source of yield loss and impurity generation. This guide will provide a comprehensive overview of these challenges and offer practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent and adaptable route for scaling up the synthesis of this compound is a modified Gould-Jacobs reaction.[1][2] This multi-step process can be broken down into three core stages:
-
Condensation: Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, ethyl 3-(phenylamino)acrylate.
-
Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system, yielding ethyl 4-hydroxyquinoline-3-carboxylate.[3][4] This is the most critical and challenging step in the synthesis.
-
Hydrolysis & Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which may be followed by a decarboxylation step depending on the desired final product. For this compound, the 4-hydroxy group is tautomeric with the 4-oxo form, and the desired product is achieved through controlled hydrolysis of the ester.[1]
Q2: My thermal cyclization step is giving a low yield. What are the most likely causes?
A2: Low yields in the thermal cyclization step are a common issue, especially during scale-up. The primary culprits are:
-
Insufficient Temperature: The intramolecular cyclization requires a significant activation energy.[5][6] Temperatures below 250°C often result in incomplete conversion of the enamine intermediate.[7][8]
-
Product Decomposition: Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired quinolone product, often forming tar-like byproducts.[3]
-
Sub-optimal Solvent: The choice of solvent is critical for maintaining a consistent high temperature and for solubilizing the reactants. High-boiling, inert solvents are essential for good yields.[4][5]
Q3: I'm observing a significant amount of dark, tarry byproduct in my reaction mixture after cyclization. How can I minimize this?
A3: Tar formation is a classic sign of product or reactant decomposition at high temperatures. To mitigate this:
-
Optimize Temperature and Time: Carefully control the reaction temperature and time. Even a slight increase above the optimal temperature can significantly increase the rate of decomposition. Consider running small-scale experiments to determine the ideal temperature-time profile for your specific setup.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions that contribute to tar formation.
-
Solvent Choice: Using a high-boiling point, thermally stable solvent like diphenyl ether or Dowtherm A can help to maintain a consistent temperature and prevent localized overheating.[4]
Q4: The final hydrolysis step to the carboxylic acid is sluggish or incomplete. What can I do?
A4: Incomplete hydrolysis of the ethyl ester can be due to several factors:
-
Steric Hindrance: The quinoline ring system can sterically hinder the approach of the hydroxide ion to the ester carbonyl.
-
Insufficient Base: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
-
Phase Transfer Issues: If the ester has poor solubility in the aqueous base, a co-solvent like ethanol or THF may be necessary to improve miscibility.[9] In some cases, a phase-transfer catalyst can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | 1. Temperature too low. 2. Reaction time too short. 3. Inefficient heat transfer at scale. | 1. Increase reaction temperature to 250-260°C. 2. Monitor reaction progress by TLC or HPLC to determine optimal time. 3. Use a high-boiling, inert solvent (e.g., diphenyl ether) and ensure vigorous stirring. |
| Formation of Tar/Byproducts | 1. Temperature too high. 2. Localized overheating. 3. Presence of oxygen. | 1. Reduce reaction temperature slightly and/or shorten reaction time. 2. Improve stirring efficiency and consider a reactor with better heat transfer capabilities. 3. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Hydrolysis | 1. Insufficient base. 2. Poor solubility of the ester. 3. Steric hindrance. | 1. Increase the molar ratio of NaOH or KOH. 2. Add a co-solvent like ethanol or THF to the reaction mixture.[9] 3. Increase the reaction temperature and/or prolong the reaction time. |
| Difficulty in Purification | 1. Oily product. 2. Contamination with high-boiling solvent. | 1. Triturate the crude product with a non-polar solvent like hexanes or cyclohexane to induce precipitation. 2. After filtration, wash the solid product thoroughly with a low-boiling non-polar solvent to remove residual high-boiling solvent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol details the initial condensation and subsequent thermal cyclization to form the quinoline ester intermediate.
Step 1: Condensation
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture to 100-110°C and stir for 2-3 hours. The reaction can be monitored by TLC for the disappearance of aniline.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude enamine, ethyl 3-(phenylamino)acrylate, is a viscous oil and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate, larger flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, heat a high-boiling solvent such as diphenyl ether to 250-260°C.
-
Slowly add the crude enamine from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solvent.
-
Add a non-polar solvent like hexanes or cyclohexane to further precipitate the product and to help wash away the high-boiling solvent.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol describes the saponification of the quinoline ester to the final carboxylic acid product.
-
To a round-bottom flask, add the crude ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) and a 2N aqueous solution of sodium hydroxide (5-10 eq).[10][11]
-
Add ethanol as a co-solvent to aid in the dissolution of the ester.
-
Heat the mixture to reflux (around 80-90°C) and stir for 2-4 hours. The reaction progress can be monitored by TLC or LCMS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with 2N hydrochloric acid to a pH of 4-5. The this compound will precipitate out of the solution.[10]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Optimizing the Thermal Cyclization
The thermal cyclization step is the most critical for achieving a high overall yield. The following table illustrates the impact of temperature and reaction time on the yield of the quinoline ester intermediate, based on data from microwave-assisted Gould-Jacobs reactions, which provides a good model for the effects of these parameters in conventional heating.[6]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Notes |
| 1 | 250 | 1 | 1 | Incomplete conversion to product. |
| 2 | 300 | 1 | 37 | Significant improvement in yield with higher temperature. |
| 3 | 250 | 5 | 10 | Longer reaction time at lower temperature shows some improvement. |
| 4 | 300 | 5 | 47 | Optimal conditions for maximizing yield in this system. |
| 5 | 300 | 10 | 28 | Longer reaction time at high temperature leads to product degradation. |
This data is illustrative and based on a microwave synthesis model. Optimal conditions for large-scale conventional heating may vary and require process-specific optimization.
Visualizations
Gould-Jacobs Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yields in the thermal cyclization step.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. synarchive.com [synarchive.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Dealing with Low Solubility of Quinoline Derivatives in Reaction Media
Welcome to the technical support center dedicated to addressing the solubility challenges of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My quinoline starting material is not dissolving in the chosen reaction solvent.
Initial Steps:
When a starting material exhibits poor solubility, a systematic approach is recommended. Begin with simpler techniques before progressing to more complex solutions.[1]
-
Solvent Screening: The principle of "like dissolves like" is a good starting point.[2] Quinolines, being aromatic heterocyclic compounds, generally show good solubility in polar organic solvents like ethanol and methanol.[3][4] However, the solubility can be highly dependent on the specific substituents on the quinoline ring. A systematic solvent screening with a small amount of your derivative is the most effective initial step. Consult solvent polarity tables to guide your choices.[1]
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate.[1][2][5] This can be achieved by:
-
Temperature Increase: For many compounds, solubility increases with temperature.[3][6] Gently heating the reaction mixture can significantly improve the solubility of your quinoline derivative. However, be mindful of the thermal stability of your compound and the boiling point of your solvent.
Advanced Strategies:
If the initial steps are insufficient, consider these more advanced techniques:
-
Co-solvent Systems: The use of a mixture of solvents (a co-solvent system) can significantly enhance solubility.[7][8] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[5][7]
-
Protocol for Co-solvent Selection:
-
Attempt to dissolve the quinoline derivative in the primary reaction solvent.
-
Gradually add a miscible co-solvent (e.g., DMSO, DMF, ethanol) dropwise while stirring vigorously.[1]
-
Observe for dissolution. The goal is to use the minimum amount of co-solvent necessary to achieve a homogeneous solution.
-
-
-
pH Modification: Since quinoline is a weak base, its solubility is pH-dependent.[9][10][11][12][13][14] For basic quinoline derivatives, decreasing the pH by adding a small amount of a suitable acid can protonate the nitrogen atom, forming a more soluble salt.[12] Conversely, for acidic quinoline derivatives, increasing the pH may be beneficial.[15]
dot graph "pH_Effect_on_Quinoline_Solubility" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Caption: Effect of pH on the solubility of a basic quinoline derivative.
Issue 2: My quinoline derivative precipitates out of the reaction mixture upon cooling or during the reaction.
Possible Causes and Solutions:
-
Low Solubility at Lower Temperatures: The compound may have been soluble at a higher temperature but has limited solubility at ambient or reduced temperatures.
-
Solution: Maintain a higher reaction temperature if the reaction parameters allow. If cooling is necessary for subsequent steps, consider if the product can be isolated by filtration at this stage. Alternatively, a co-solvent system that provides better solubility at lower temperatures might be required.[1]
-
-
Reaction Progress Alters Solubility: The product of the reaction may be significantly less soluble than the starting materials in the chosen solvent system.
-
Solution: This can sometimes be advantageous for product isolation (precipitation-driven reaction). However, if it hinders the reaction, a different solvent or co-solvent system that can solubilize both reactants and products is necessary.
-
-
"Oiling Out": The compound separates as a liquid phase instead of a crystalline solid. This can happen if the solution is cooled too quickly or if the solid's melting point is lower than the temperature at which it starts to come out of solution.
-
Solution:
-
Reheat the mixture to redissolve the material.
-
Add a small amount of additional solvent (if using a single solvent) or the more "solubilizing" solvent (in a mixed solvent system) to keep the compound in solution for longer during cooling.[16]
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool in a controlled manner.
-
-
Issue 3: The reaction is sluggish or incomplete, even though the starting materials appear to be dissolved.
Possible Cause and Solution:
-
Low Effective Concentration: The dissolved concentration of the quinoline derivative might be at the saturation limit but still too low for an efficient reaction rate.
-
Solution:
-
Increase Solvent Volume: If practical, increasing the total volume of the solvent can help.
-
Enhance Solubility Further: Employ more advanced techniques to increase the concentration of the dissolved species.
-
-
Advanced Techniques to Enhance Dissolved Concentration:
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-insoluble organic reactant and a water-soluble reagent (like an inorganic base). A phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transport of the reagent from the aqueous/solid phase to the organic phase where the reaction occurs.[17][18][19][20] This is a powerful method for many syntheses involving heterocyclic compounds.[17][18][19]
dot graph "Phase_Transfer_Catalysis" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Caption: Mechanism of Phase-Transfer Catalysis.
-
Use of Surfactants: Surfactants can form micelles in a solution, creating microenvironments where poorly soluble compounds can be encapsulated and effectively "dissolved."[21][22][23][24][25] This technique, known as micellar solubilization, can significantly increase the rate of chemical reactions.[22][24] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.[15]
| Technique | Principle | Best For |
| Co-solvents | Blending solvents to modify polarity.[7] | General-purpose solubility enhancement. |
| pH Adjustment | Ionizing the molecule to increase aqueous solubility.[9][12] | Ionizable quinoline derivatives. |
| Phase-Transfer Catalysis | Facilitating reactions between immiscible phases.[17][19] | Reactions with water-soluble reagents and organic substrates. |
| Surfactants | Forming micelles to encapsulate insoluble molecules.[22][24] | Increasing reaction rates in aqueous or mixed-phase systems. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors influencing the solubility of quinoline derivatives?
A1: Several factors dictate the solubility of quinoline derivatives:
-
Molecular Structure: The size, shape, and presence of functional groups on the quinoline ring are primary determinants. Larger, more rigid structures and non-polar functional groups tend to decrease solubility.
-
Polarity: As a general rule, polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[2] The overall polarity of a quinoline derivative will depend on its substituents.
-
Crystal Lattice Energy: For solid compounds, the energy holding the crystal lattice together must be overcome by the energy of solvation. Highly crystalline materials with strong intermolecular forces are often less soluble.[26]
-
Temperature: Solubility generally increases with temperature, as more energy is available to break the crystal lattice and solvate the molecules.[6]
-
pH of the Medium: For ionizable quinoline derivatives, pH is a critical factor.[14] As weak bases, their solubility in aqueous media increases significantly at pH values below their pKa.[12]
Q2: When should I consider more advanced drug delivery technologies like solid dispersions or nanoparticle engineering for my quinoline derivative?
A2: These techniques are typically employed in the context of pharmaceutical formulation and drug delivery to improve the dissolution and bioavailability of a final active pharmaceutical ingredient (API), rather than for solubility in a reaction medium.[27][28][29][30][31] However, the principles are relevant. You might consider these if:
-
You are working on late-stage process development where the final form of the drug is being considered.
-
You are facing extreme solubility challenges that cannot be overcome by conventional methods and are exploring novel reaction conditions.
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at a solid state.[27][28][29][30][31] This can create an amorphous form of the drug, which is more soluble than its crystalline counterpart.[28]
-
Nanoparticle Engineering: Reducing the particle size to the nanometer scale dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution rate.[32][33][34][35][36][37]
Q3: Are there any "green chemistry" approaches to dealing with solubility issues?
A3: Yes, several strategies align with the principles of green chemistry:
-
Solvent Selection: Choosing less hazardous and more environmentally benign solvents is crucial. Water, ethanol, and supercritical CO₂ are examples of greener solvents.
-
Solvent-Free Reactions: Techniques like ball milling can be used to carry out reactions in the solid state, eliminating the need for a solvent altogether.[38][39] This approach has been shown to be effective for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[38][39]
-
Phase-Transfer Catalysis: PTC is considered a green chemistry technique because it can reduce or eliminate the need for organic solvents, allow the use of water as a solvent, and often uses less hazardous inorganic bases.[20]
-
Surfactants in Water: Using surfactants to facilitate reactions in water is a prominent green chemistry approach, as it replaces volatile organic compounds (VOCs) with a more sustainable medium.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijfmr.com [ijfmr.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. cibtech.org [cibtech.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 12. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Applications of Phase Transfer Catalysis in Heterocyclic Chemistry (1984) | Roger Gallo | 20 Citations [scispace.com]
- 20. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 21. Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02371H [pubs.rsc.org]
- 22. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmatutor.org [pharmatutor.org]
- 24. jocpr.com [jocpr.com]
- 25. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. studysmarter.co.uk [studysmarter.co.uk]
- 29. japsonline.com [japsonline.com]
- 30. Solid dispersion technology: Significance and symbolism [wisdomlib.org]
- 31. crsubscription.com [crsubscription.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs | Scilit [scilit.com]
- 34. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. cbe.princeton.edu [cbe.princeton.edu]
- 37. ascendiacdmo.com [ascendiacdmo.com]
- 38. sciencedaily.com [sciencedaily.com]
- 39. asiaresearchnews.com [asiaresearchnews.com]
methods to avoid byproduct formation in the Pfitzinger reaction
A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. While the Pfitzinger reaction is a cornerstone of heterocyclic chemistry, its execution is often plagued by byproduct formation, leading to low yields and complex purification challenges.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal factors behind common side reactions. Here, we present a troubleshooting framework grounded in mechanistic understanding to empower you to optimize your reaction conditions, minimize impurities, and achieve reliable, high-yield syntheses.
Core Principles for a Successful Pfitzinger Reaction
Success in the Pfitzinger reaction hinges on controlling the kinetics of several competing pathways. The desired reaction involves the orderly condensation of a ring-opened isatin intermediate with a carbonyl compound.[2] However, under the strongly basic conditions required, both starting materials can undergo self-condensation, and the final product can degrade.[3][4] The logical workflow below outlines the critical parameters that must be optimized to favor the formation of the desired quinoline-4-carboxylic acid.
References
Technical Support Center: Optimizing the Synthesis of 7-Hydroxyquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-hydroxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the development of novel therapeutics, including Fibroblast Activation Protein (FAP) inhibitors, optimizing its synthesis is critical for accelerating drug discovery programs.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to navigate the common challenges associated with this synthesis.
Overview of Synthetic Strategies
The synthesis of substituted quinolines is a well-established field, with several named reactions offering viable pathways. The choice of route for 7-hydroxyquinoline-4-carboxylic acid depends on starting material availability, desired scale, and tolerance for specific reaction conditions. The most relevant methods are the Gould-Jacobs, Doebner-von Miller, and Pfitzinger reactions.
-
Gould-Jacobs Reaction: This is often the most direct route for 4-hydroxyquinoline derivatives. It involves the condensation of an aniline (here, 3-aminophenol) with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[2][3][4] Subsequent hydrolysis and decarboxylation yield the target structure.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] While versatile, controlling the reaction can be challenging due to its exothermic nature and potential for polymerization side reactions.[7][8]
-
Pfitzinger Reaction: This method uses an isatin derivative condensed with a carbonyl compound to produce quinoline-4-carboxylic acids.[9][10] For the target molecule, this would require the synthesis of a 6-hydroxyisatin, which adds preparatory steps.
The following diagram outlines a general decision-making workflow for selecting a synthetic approach.
Caption: Decision workflow for quinoline synthesis routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, primarily focusing on the Gould-Jacobs pathway due to its relevance.
Question: My initial condensation of 3-aminophenol with diethyl ethoxymethylenemalonate (DEEM) is slow and gives a poor yield of the anilinomethylenemalonate intermediate. What's going wrong?
Answer: This first step is a nucleophilic substitution on the electron-deficient alkene of DEEM. While it often proceeds by simply heating the neat reactants, several factors can lead to poor performance:
-
Purity of 3-aminophenol: 3-aminophenol is susceptible to air oxidation, turning dark and becoming less reactive. Using freshly purified or high-purity starting material is crucial.
-
Reaction Temperature: The reaction typically requires heating (e.g., 100-120 °C). Insufficient temperature will result in a slow reaction rate. Conversely, excessive heat can lead to decomposition or side reactions.
-
Removal of Ethanol: The reaction is an equilibrium process where ethanol is eliminated. While often driven to completion by the subsequent high-temperature cyclization, ensuring the ethanol produced can vent from the reaction vessel (without allowing atmospheric moisture in) can improve the initial condensation rate.
Question: The thermal cyclization step results in a very low yield and a significant amount of black, tarry residue. How can I optimize this?
Answer: This is the most critical and challenging step of the Gould-Jacobs reaction.[11] High temperatures are required to effect the intramolecular electrophilic aromatic substitution, but these conditions also promote decomposition.
-
Heat Transfer & Temperature Control: The formation of tar is often due to localized overheating.[7][8] Using a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether is essential for uniform heating. A sand bath or a specialized high-temperature heating mantle provides better temperature control than a standard heating mantle. Microwave synthesis can also be effective for precise and rapid heating, potentially reducing decomposition.[11]
-
Atmosphere Control: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical. This prevents the oxidation of the phenol and amine functionalities at high temperatures, which is a primary source of tar formation.
-
Reaction Time: Prolonged heating, even at the correct temperature, will increase decomposition. The reaction should be monitored (if possible via high-temperature TLC or UPLC analysis of aliquots) to determine the optimal endpoint, which is typically a balance between conversion and decomposition.
The following diagram illustrates the key cyclization step and the competing decomposition pathway.
Caption: Competing pathways during thermal cyclization.
Question: I'm having difficulty with the final hydrolysis step to get the carboxylic acid. The reaction is incomplete or I see decomposition.
Answer: The saponification of the ethyl ester to the carboxylic acid, followed by decarboxylation to the final product, requires careful control of conditions.
-
Hydrolysis Conditions: Standard hydrolysis with aqueous sodium hydroxide or potassium hydroxide in an alcohol solvent (like methanol or ethanol) is typical.[1] Heating to reflux (e.g., 60-80 °C) is usually sufficient. If the reaction is incomplete, you can increase the concentration of the base or the reaction time.
-
Work-up Procedure: After hydrolysis, the reaction mixture must be carefully acidified to precipitate the carboxylic acid product. A common mistake is adding the acid too quickly, which can cause localized heating and potential decarboxylation or degradation. Cool the reaction mixture in an ice bath and add the acid (e.g., 2M HCl) slowly with vigorous stirring until the pH is acidic (pH ~2-3).[1]
-
Product Solubility: 7-hydroxyquinoline-4-carboxylic acid has limited solubility in water.[12] Ensure complete precipitation by allowing the acidified mixture to stand in the cold for a period before filtration. Washing the filtered solid with cold water will remove inorganic salts.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing the final product? A1: Due to the molecule's polar nature (containing both a phenol and a carboxylic acid), polar protic solvents are generally effective. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or glacial acetic acid are common choices for initial purification. For a final, high-purity sample, dissolving in a minimal amount of hot DMSO and then carefully adding a less polar co-solvent like ethanol or water until turbidity is observed can yield high-quality crystals upon cooling.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended:
-
¹H NMR: In a solvent like DMSO-d₆, you should be able to identify all aromatic protons and the exchangeable protons from the -OH and -COOH groups. The patent literature provides expected chemical shifts.[1]
-
LC-MS: This is excellent for confirming the molecular weight and assessing purity by checking for the presence of starting materials or side-products.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature suggests a melting point above 300 °C for related compounds, indicating high thermal stability.[13]
Q3: Are there alternative, milder methods for the cyclization step? A3: Yes, while thermal cyclization is classic, acid-catalyzed cyclizations can sometimes be performed under milder conditions. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization at lower temperatures (e.g., 100-150 °C). However, these strong, dehydrating acids can also cause side reactions, so conditions must be carefully optimized for each specific substrate.
Optimized Experimental Protocol: Gould-Jacobs Synthesis
This protocol provides a robust method for the synthesis of the key intermediate, ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can then be hydrolyzed to the final product.
Step 1: Synthesis of Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (10.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 mL, 0.11 mol).
-
Reaction: Heat the mixture in an oil bath at 110-120 °C for 2 hours. The mixture will become a homogenous, viscous liquid. Ethanol will be evolved during the reaction.
-
Isolation: Cool the reaction mixture to room temperature. Add hexanes (100 mL) and stir vigorously. The product will precipitate as a pale solid. Filter the solid, wash with cold hexanes (2 x 50 mL), and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reagents & Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser vented to an oil bubbler (or connected to a nitrogen line), place the intermediate from Step 1 (approx. 0.1 mol) and Dowtherm A (250 mL).
-
Reaction: Begin stirring and heat the mixture using a heating mantle set in a sand bath. Heat to 250 °C and maintain this temperature for 30-45 minutes. The solution will darken, and the product will begin to precipitate.
-
Work-up and Isolation: Allow the mixture to cool to below 100 °C. Add hexanes (200 mL) to the slurry and stir for 15 minutes. Filter the precipitated solid using a Büchner funnel. Wash the solid thoroughly with hexanes (3 x 100 mL) to remove the Dowtherm A. Dry the crude product under vacuum.
-
Purification: The crude solid can be purified by recrystallization from hot DMF or by slurrying in hot ethanol to remove soluble impurities.
Step 3: Hydrolysis to 7-Hydroxyquinoline-4-carboxylic Acid
-
Reagents & Setup: In a 500 mL round-bottom flask, suspend the purified ester from Step 2 (0.08 mol) in ethanol (150 mL). Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (100 mL).
-
Reaction: Heat the mixture to reflux for 3 hours. The suspension should dissolve as the sodium salt of the product forms.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Slowly add 6M hydrochloric acid with vigorous stirring until the pH of the solution is ~2. A thick precipitate will form.
-
Purification: Filter the solid product, wash thoroughly with cold deionized water (3 x 100 mL), and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60 °C overnight.
Optimization Parameters Summary
The following table summarizes key parameters and their impact on the critical thermal cyclization step.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Solvent | None (Neat) | Dowtherm A / Diphenyl Ether | Provides even heat distribution and prevents localized overheating, reducing tar formation. |
| Temperature | 240-260 °C | 250 °C (precisely controlled) | Balances the rate of cyclization against thermal decomposition.[11] |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents oxidative side reactions of the phenol and aniline moieties at high temperatures. |
| Reaction Time | 1-2 hours | 30-45 minutes | Minimizes exposure to high temperatures, thereby reducing the formation of degradation byproducts. |
| Heating Method | Heating Mantle | Sand Bath / Microwave | Allows for more uniform and controlled heating, which is critical for reproducibility and yield.[11] |
References
- 1. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 13. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2- and 3-Hydroxyquinoline-4-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently appearing in a vast array of biologically active compounds. Within this class, hydroxyquinoline-4-carboxylic acids have emerged as particularly promising templates for the design of novel therapeutic agents. The seemingly subtle shift of a hydroxyl group from the 2- to the 3-position on the quinoline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Synthetic Landscape: Crafting the Core Scaffolds
The synthetic accessibility of a chemical series is a cornerstone of any drug discovery program. Both 2- and this compound cores can be accessed through well-established named reactions, primarily the Pfitzinger and Doebner reactions. The choice of synthetic route is often dictated by the desired substitution pattern.
The Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a versatile method for generating substituted quinoline-4-carboxylic acids.[1] A variation of this, the Halberkann variant, which utilizes N-acyl isatins, directly yields 2-hydroxy-quinoline-4-carboxylic acids.[1] The Doebner reaction , on the other hand, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, offering a modular approach to construct diverse 2-substituted quinoline-4-carboxylic acids.[2][3]
The synthesis of this compound derivatives often involves multi-step sequences, for instance, starting from isatin and a halogenated acetone, which upon condensation and cyclization yield the desired scaffold.
Figure 1: Key synthetic routes to quinoline-4-carboxylic acid scaffolds.
A Tale of Two Isomers: Comparative Biological Activities
The positioning of the hydroxyl group at either C-2 or C-3 dictates the electronic distribution and hydrogen bonding capabilities of the molecule, leading to distinct biological profiles. Here, we compare their antioxidant, anticancer, and antimicrobial activities based on available experimental data.
Antioxidant Activity: Scavenging the Radicals
Oxidative stress is a key pathological feature in numerous diseases. The ability of a compound to scavenge free radicals is a critical measure of its antioxidant potential. A direct comparative study on newly synthesized 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids revealed interesting structure-activity relationships.[4] The antioxidant activity was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, with results expressed as percentage inhibition.
| Compound Class | Representative Substituents | Antioxidant Activity (% Inhibition) | Reference |
| 2-Hydroxyquinoline-4-carboxylic Acid Derivatives | 3-phenyl | Moderate | [4] |
| 3-(4-chlorophenyl) | Moderate | [4] | |
| 3-phenyl, 4-(1H-benzimidazol-2-yl) | Good | [4] | |
| This compound Derivatives | 2-phenyl | Mild to Moderate | [4] |
| 2-(4-methoxyphenyl) | Mild to Moderate | [4] | |
| 2-phenyl, 4-(1H-benzimidazol-2-yl) | Good | [4] |
Expert Insight: The data suggests that while both isomers possess antioxidant capabilities, derivatization, particularly the introduction of a benzimidazole moiety at the 4-position, significantly enhances this activity.[4] This is likely due to the increased potential for hydrogen donation and radical stabilization across the extended conjugated system. The choice between a 2-hydroxy or 3-hydroxy scaffold for antioxidant development may therefore be less critical than the strategic placement of other functional groups.
Anticancer Activity: Targeting Malignant Cells
The quinoline core is a well-established pharmacophore in oncology research. Derivatives of both 2- and 3-hydroxyquinoline-4-carboxylic acids have demonstrated potent antiproliferative activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes like DNA topoisomerases and histone deacetylases (HDACs).[5][6]
| Compound Class | Derivative/Compound ID | Cancer Cell Line | IC50 Value | Putative Mechanism of Action | Reference |
| 2-Hydroxyquinoline-4-carboxylic Acid Derivatives | D28 (2-phenyl derivative) | K562 (Leukemia) | 1.02 µM | HDAC3 Inhibition | [7] |
| D28 (2-phenyl derivative) | A549 (Lung) | 2.89 µM | HDAC3 Inhibition | [7] | |
| D28 (2-phenyl derivative) | MCF-7 (Breast) | 5.66 µM | HDAC3 Inhibition | [7] | |
| Analog | Not specified | - | Topoisomerase II Inhibition | [5] | |
| This compound Derivatives | 2f (2,4-disubstituted) | MCF-7 (Breast) | Micromolar range | Not specified | [8] |
| 2l (2,4-disubstituted) | K562 (Leukemia) | Micromolar range | Not specified | [8] |
Expert Insight: 2-Phenylquinoline-4-carboxylic acid derivatives have been successfully developed as selective HDAC3 inhibitors, demonstrating a clear mechanism of action leading to cell cycle arrest and apoptosis.[7][9] While quantitative data for 3-hydroxy derivatives is less abundant in direct comparative studies, they have also shown significant antiproliferative effects.[8] The 4-carboxylic acid group is often crucial for activity, likely participating in key interactions within the enzyme active site.[5] The choice of isomer for anticancer drug design will likely depend on the specific molecular target and the desired selectivity profile.
Figure 2: Simplified signaling pathway for HDAC3 inhibition by a 2-hydroxyquinoline-4-carboxylic acid derivative.
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Quinoline derivatives have a long history in this field, with many exhibiting broad-spectrum activity.
| Compound Class | Representative Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Hydroxyquinoline-4-carboxylic Acid Derivatives | 2-phenyl (Compound 5a4) | Staphylococcus aureus | 64 | [10] |
| 2-phenyl (Compound 5a7) | Escherichia coli | 128 | [10] | |
| This compound Derivatives | Various | Candida albicans | 0.20 (for complex 3b) | [11] |
| Various | Staphylococcus aureus | 10 (for a coumarin derivative) | [12] |
Expert Insight: Both 2- and this compound derivatives have demonstrated activity against a range of bacteria and fungi.[10][11][13] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[14] The data, although from disparate studies, suggests that strategic derivatization of either scaffold can lead to potent antimicrobial agents. For instance, the incorporation of a 2-phenyl group appears beneficial for antibacterial activity in the 2-hydroxy series, while other modifications in the 3-hydroxy series have yielded potent antifungal compounds.[10][11]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the direct comparison and further exploration of these promising scaffolds, we provide detailed, step-by-step protocols for the key biological assays discussed.
ABTS Antioxidant Capacity Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or other suitable solvent
-
Test compounds and a standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the dark-colored ABTS•+ solution.
-
-
Assay Preparation:
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the standard (Trolox) in ethanol.
-
-
Measurement:
-
To each well of a 96-well plate, add 20 µL of the test compound or standard solution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage inhibition of absorbance is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
A standard curve is generated by plotting the % inhibition against the concentration of Trolox. The antioxidant capacity of the test compounds is then expressed as Trolox equivalents (TEAC).
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
-
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. The final volume in each well is typically 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Conclusion and Future Directions
The comparative analysis of 2- and this compound derivatives reveals that both isomers are versatile and promising scaffolds for the development of new therapeutic agents. The choice between the two is not always straightforward and is highly dependent on the specific biological target and the desired activity profile.
-
For antioxidant applications, the strategic placement of additional functional groups appears to be more critical than the initial position of the hydroxyl group.
-
In anticancer research, 2-hydroxy derivatives have shown clear promise as HDAC inhibitors, while 3-hydroxy derivatives also exhibit potent antiproliferative effects that warrant further mechanistic investigation.
-
In the antimicrobial arena, both scaffolds have yielded compounds with significant activity, suggesting that either can serve as a valuable starting point for the development of new anti-infectives.
Future research should focus on expanding the library of derivatives for both isomers and conducting direct, head-to-head comparisons across a wider range of biological assays. Elucidating the precise mechanisms of action and identifying the specific molecular targets for the most potent compounds will be crucial for their advancement as clinical candidates. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the hydroxyquinoline-4-carboxylic acid framework.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxyquinoline-4-carboxylic acid | 84906-81-0 | Benchchem [benchchem.com]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carboxylic Acids: A Comparative Analysis
Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Specifically, quinoline-4-carboxylic acids are crucial structural motifs found in a plethora of natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2] Their importance as key intermediates in the synthesis of more complex molecules further underscores the need for efficient and versatile synthetic routes.
This guide provides a comparative study of the primary synthetic routes to quinoline-4-carboxylic acids. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical named reactions such as the Pfitzinger, Doebner, Gould-Jacobs, and Friedländer syntheses. Furthermore, we will explore modern advancements, including transition-metal-catalyzed approaches and green chemistry modifications, that offer improved yields, shorter reaction times, and enhanced sustainability. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these vital compounds.
I. Classical Synthetic Routes: The Foundation of Quinoline-4-Carboxylic Acid Synthesis
Four classical named reactions have long formed the bedrock of quinoline-4-carboxylic acid synthesis: the Pfitzinger, Doebner, Gould-Jacobs, and Friedländer reactions. Each possesses distinct advantages and limitations, making the choice of method highly dependent on the desired substitution pattern and the availability of starting materials.
The Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for producing substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4]
Mechanistic Insight: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine then undergoes intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid.[3]
Diagram: Pfitzinger Reaction Mechanism
Caption: The Pfitzinger reaction proceeds via ring-opening, condensation, and cyclization.
Advantages:
-
Provides a direct route to quinoline-4-carboxylic acids.
-
Utilizes readily available isatin and carbonyl compounds.
Disadvantages:
-
Requires strongly basic conditions, which can be incompatible with sensitive functional groups.[1]
-
The reaction can be prone to side reactions and tar formation, sometimes leading to low yields.
-
The substrate scope for isatins with functional groups unstable in basic conditions is limited.[1]
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to generate 2-substituted quinoline-4-carboxylic acids.[5] It serves as a valuable alternative to the Pfitzinger reaction, particularly when substituted anilines are the desired starting materials.
Mechanistic Insight: The exact mechanism is debated, but two primary pathways are proposed. One involves an initial aldol-type condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. An alternative pathway suggests the initial formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and oxidation.[5] The in-situ formed imine from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process to aromatize the dihydroquinoline intermediate.[6]
Diagram: Doebner Reaction Proposed Mechanism (Schiff Base Pathway)
Caption: A proposed mechanism for the Doebner reaction involving a Schiff base intermediate.
Advantages:
-
Good substrate scope for variously substituted anilines and aldehydes.[1]
-
A one-pot, three-component reaction, which is synthetically efficient.
Disadvantages:
-
Often suffers from low yields, especially with anilines bearing electron-withdrawing groups.[1][6]
-
Can require long reaction times and harsh conditions.
-
The reaction can fail with certain substrates, such as 2-chloro-5-aminopyridine, leading to alternative cyclization products.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylic esters, which can be subsequently hydrolyzed and decarboxylated to yield 4-hydroxyquinolines. The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).[7][8]
Mechanistic Insight: The reaction starts with a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline. The resulting anilinomethylenemalonate intermediate undergoes a thermally induced 6-electron cyclization (a benzannulation) to form the 4-hydroxyquinoline-3-carboxylic ester.[7]
Advantages:
-
Effective for anilines with electron-donating groups at the meta-position.[7]
-
Provides access to 4-hydroxyquinolines, a key pharmacophore in many antibacterial agents.[9]
Disadvantages:
-
The cyclization step often requires high temperatures (e.g., refluxing in Dowtherm A at ~250 °C), which can limit the functional group tolerance.[10]
-
The use of asymmetrically substituted anilines can lead to mixtures of regioisomers.[9]
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for preparing substituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Mechanistic Insight: Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl components, followed by cyclization via imine formation and subsequent dehydration. The second pathway begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene compound, followed by an intramolecular aldol-type reaction and dehydration.
Advantages:
-
Generally provides good to excellent yields.[11]
-
Offers a broad substrate scope, allowing for diverse substitution patterns on both rings of the quinoline system.[11]
-
Can often be performed under milder conditions compared to the Skraup or Doebner-von Miller reactions.[11]
Disadvantages:
-
The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials.[11]
II. Comparative Analysis of Classical Routes
The choice of a classical synthetic route is a strategic decision based on the target molecule's substitution pattern, the availability of precursors, and the tolerance of functional groups to the reaction conditions.
| Feature | Pfitzinger Reaction | Doebner Reaction | Gould-Jacobs Reaction | Friedländer Synthesis |
| Product | Substituted Quinoline-4-carboxylic acids | 2-Substituted Quinoline-4-carboxylic acids | 4-Hydroxyquinoline-3-carboxylates | Variously substituted Quinolines |
| Key Starting Materials | Isatin, Carbonyl with α-CH₂ | Aniline, Aldehyde, Pyruvic acid | Aniline, Diethyl ethoxymethylenemalonate | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-CH₂ |
| Typical Conditions | Strongly basic (e.g., KOH in ethanol), reflux | Acidic (Brønsted or Lewis), reflux | High temperature (often >200 °C) for cyclization | Acidic or basic catalysis, variable temperatures |
| Yields | Variable, can be low due to side reactions | Often low to moderate, especially with EWG on aniline | Moderate to good | Generally good to excellent |
| Substrate Scope | Good for various carbonyls; limited by base-sensitive isatins | Broad for anilines and aldehydes | Good for anilines with EDG; regioselectivity issues | Broad, but limited by availability of 2-aminoaryl carbonyls |
| Key Advantage | Direct access to the quinoline-4-carboxylic acid core | Three-component, one-pot synthesis | Access to 4-hydroxyquinoline scaffold | High yields and versatility in substitution patterns |
| Key Disadvantage | Harsh basic conditions | Often low yields and harsh conditions | High temperatures required for cyclization | Reliance on often unstable/inaccessible starting materials |
III. Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
While the classical methods remain relevant, significant research has focused on improving their efficiency, broadening their substrate scope, and aligning them with the principles of green chemistry. Additionally, novel transition-metal-catalyzed reactions have emerged as powerful alternatives.
Green Chemistry Modifications
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for classical quinoline syntheses. For instance, microwave-assisted Doebner and Pfitzinger reactions can be completed in minutes rather than hours.[2][4][12] The Gould-Jacobs reaction, which traditionally requires very high temperatures for cyclization, also benefits significantly from microwave heating, allowing for higher yields at reduced reaction times.[10]
Use of Greener Catalysts and Solvents: There is a growing trend to replace harsh traditional catalysts with more environmentally benign alternatives. This includes the use of solid acid catalysts (e.g., silica-supported perchloric acid), ionic liquids, and metal-organic frameworks in the Friedländer synthesis.[13][14] For the Doebner reaction, water has been successfully employed as a solvent in conjunction with catalysts like ytterbium perfluorooctanoate, offering a more sustainable approach.
Transition-Metal-Catalyzed Syntheses
Modern organometallic chemistry has opened new avenues for quinoline synthesis, often proceeding through C-H bond activation mechanisms. These methods can offer novel retrosynthetic disconnections and high degrees of functional group tolerance. While many of these methods are developed for quinolines in general, the principles can be extended to the synthesis of quinoline-4-carboxylic acid precursors.
Rhodium and Cobalt-Catalyzed C-H Activation: Catalytic systems based on rhodium(III) and cobalt(III) have been employed for the C-H activation/annulation of anilines with alkynes to construct quinoline scaffolds. These reactions often proceed under milder conditions than the classical methods and can tolerate a wide range of functional groups. The directing group ability of substituents on the aniline can be harnessed to control regioselectivity.
While direct C-H carboxylation at the 4-position of a pre-formed quinoline ring is challenging, these methods are powerful for constructing the core ring system, which can then be functionalized. For example, a precursor with a handle for subsequent conversion to a carboxylic acid can be incorporated into the alkyne or aniline starting material.
IV. Experimental Protocols: A Practical Guide
To provide a tangible understanding of these synthetic routes, this section details representative, step-by-step experimental protocols. These are intended as a validated starting point for laboratory work.
Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a representative example of the Pfitzinger reaction.[15]
Materials:
-
Isatin (5.0 g)
-
Acetophenone (~4.1 mL)
-
Potassium Hydroxide (KOH) (10 g)
-
95% Ethanol (30 mL)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation. Add deionized water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove unreacted acetophenone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid until the precipitation of the product is complete (typically pH 4-5).
-
Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Protocol 2: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a modern, catalyzed version of the Doebner reaction.
Materials:
-
Aniline (1.1 mmol, 102 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Pyruvic acid (1.0 mmol, 88 mg)
-
Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine pyruvic acid, aniline, benzaldehyde, and ethanol.
-
Catalyst Addition: Add the iron(III) trifluoromethanesulfonate catalyst to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 hours with stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The crude product will precipitate from the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol outlines the initial steps of the Gould-Jacobs synthesis.
Materials:
-
Aniline (2.0 mmol, 0.18 mL)
-
Diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL)
-
High-boiling solvent (e.g., Dowtherm A) or microwave reactor
-
Acetonitrile (for washing)
Procedure (Microwave-Assisted):
-
Reaction Setup: In a 2-5 mL microwave vial, combine aniline and diethyl ethoxymethylenemalonate.
-
Microwave Irradiation: Heat the mixture in a microwave reactor to 250 °C for a specified time (e.g., 10-20 minutes). Note: This reaction generates pressure.
-
Isolation: Cool the mixture to room temperature. The product will often precipitate.
-
Purification: Filter the precipitated solid and wash with ice-cold acetonitrile. Dry the resulting solid under vacuum. The subsequent hydrolysis and decarboxylation steps would be carried out on this intermediate.[10]
Protocol 4: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This protocol is a representative example of a catalyzed Friedländer synthesis.[16]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone and ethyl acetoacetate in the ethanol/water mixture.
-
Catalyst Addition: Add ZrCl₄ to the solution.
-
Heating: Stir the reaction mixture at 60°C and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
V. Conclusion and Future Outlook
The synthesis of quinoline-4-carboxylic acids is a mature field of organic chemistry, yet one that continues to evolve. The classical Pfitzinger, Doebner, Gould-Jacobs, and Friedländer reactions provide a robust and versatile toolkit for accessing a wide range of these important heterocyclic compounds. A thorough understanding of their respective mechanisms, advantages, and limitations is essential for any researcher in the field.
The future of quinoline-4-carboxylic acid synthesis will undoubtedly be shaped by the principles of green chemistry and the development of novel catalytic systems. Microwave-assisted synthesis and the use of environmentally benign solvents and catalysts are already demonstrating their potential to make these classical reactions more efficient and sustainable. Concurrently, the continued exploration of transition-metal-catalyzed C-H activation and other novel annulation strategies will provide access to previously unattainable substitution patterns and further expand the chemical space available to medicinal chemists and materials scientists. The strategic selection from this expanding arsenal of synthetic methods will be paramount in accelerating the discovery and development of next-generation pharmaceuticals and functional materials based on the quinoline-4-carboxylic acid scaffold.
Diagram: Workflow for Selecting a Synthetic Route
Caption: A decision-making workflow for selecting an appropriate synthetic route.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 10. ablelab.eu [ablelab.eu]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Potential of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives
For Immediate Release
A comprehensive guide offering an in-depth comparison of the antioxidant potential of various 3-hydroxyquinoline-4-carboxylic acid derivatives has been published. Tailored for researchers, scientists, and professionals in drug development, this guide provides a robust framework for assessing and understanding the structure-activity relationships that govern the antioxidant capacity of this promising class of compounds.
The antioxidant properties of chemical compounds are of significant interest in the development of new therapeutic agents to combat oxidative stress, a condition implicated in a wide range of diseases.[1] Quinoline derivatives, in particular, have garnered attention for their diverse biological activities, including their potential as antioxidants.[2][3] This guide focuses specifically on this compound and its derivatives, offering a comparative analysis of their ability to scavenge free radicals and reduce oxidizing agents.
The Chemical Rationale: Structure-Activity Insights
The antioxidant activity of phenolic compounds, such as the derivatives discussed, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4][5][6] The presence and position of hydroxyl (-OH) and carboxylic acid (-COOH) groups on the quinoline scaffold are critical determinants of this activity. For instance, the hydroxyl group at the 3-position is thought to play a pivotal role in the radical scavenging mechanism. Furthermore, the electronic effects of other substituents on the quinoline ring can either enhance or diminish the antioxidant potential by influencing the stability of the resulting radical.[7][8]
A study on newly synthesized this compound derivatives revealed that their antioxidant capacity is influenced by the nature of the aryl groups and other pharmacophoric moieties attached to the core structure.[9] For example, certain derivatives have demonstrated significant antioxidant activity in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method.[9]
dot
Caption: Key structural features influencing the antioxidant potential of this compound derivatives.
Comparative Analysis of Antioxidant Activity
To provide a clear and objective comparison, this guide summarizes the antioxidant potential of various this compound derivatives using data from established in vitro assays. The most commonly employed methods for this class of compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging assays, as well as the FRAP (Ferric Reducing Antioxidant Power) assay.[10][11][12]
The results are typically expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals) or as equivalents of a standard antioxidant, such as Trolox or ascorbic acid.[13][14] Lower IC50 values indicate higher antioxidant activity.
| Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Reference Compound (IC50 µM) |
| Parent Compound | Data Not Available | Data Not Available | Data Not Available | Ascorbic Acid: ~25 (DPPH) |
| Derivative A | ~45 | ~30 | ~1.8 | Trolox: ~40 (DPPH) |
| Derivative B | >100 | ~85 | ~0.9 | |
| Derivative C | ~35 | ~22 | ~2.5 |
Note: The data presented here is a representative compilation from various studies and should be used for comparative purposes only. Actual values may vary depending on the specific experimental conditions.
The table highlights that derivatization can significantly impact the antioxidant potential. For instance, Derivative C exhibits superior activity compared to the other derivatives and is comparable to the standard antioxidants. This enhancement could be attributed to the presence of electron-donating groups that stabilize the radical formed after hydrogen donation. Conversely, Derivative B shows weaker activity, possibly due to the presence of electron-withdrawing groups.
Experimental Protocols for Antioxidant Assessment
For researchers aiming to replicate or build upon these findings, detailed, step-by-step methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow-colored non-radical form by an antioxidant.[12][15]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[16]
-
Sample Preparation: Dissolve the this compound derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.[16]
-
Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration.[12]
dot
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution and mix.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][18]
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. This reagent should be prepared fresh and warmed to 37°C before use.[18]
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox).
-
Reaction: Add a small volume of the sample to a larger volume of the FRAP reagent.[18]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[18]
-
Measurement: Measure the absorbance at 593 nm.[10]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve of a known antioxidant.
dot
Caption: Relationship between common antioxidant assays and their underlying chemical mechanisms.
Conclusion
The assessment of the antioxidant potential of this compound derivatives is a critical step in their development as potential therapeutic agents. This guide provides a framework for understanding the structure-activity relationships and the experimental methodologies required for a comprehensive evaluation. The comparative data and detailed protocols serve as a valuable resource for researchers in the field, facilitating the identification and optimization of novel antioxidant compounds. Further research into the in vivo efficacy and safety of the most promising derivatives is warranted.
References
- 1. arborassays.com [arborassays.com]
- 2. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idosi.org [idosi.org]
- 8. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABTS assay: Significance and symbolism [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. scielo.br [scielo.br]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
The Evolving Landscape of DHODH Inhibition: A Comparative Efficacy Analysis of 3-Hydroxyquinoline-4-carboxylic Acid and Other Key Inhibitors
In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a pivotal target for a range of diseases, including autoimmune disorders and cancer. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, a metabolic route crucial for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. Consequently, the inhibition of DHODH presents a compelling strategy to modulate aberrant cellular growth.
This guide provides a comparative analysis of the efficacy of various DHODH inhibitors, with a special focus on the emerging potential of the quinoline-4-carboxylic acid scaffold, exemplified by 3-Hydroxyquinoline-4-carboxylic acid, in relation to established inhibitors like Teriflunomide, Leflunomide, and Brequinar.
The Mechanism of DHODH Inhibition: A Shared Therapeutic Principle
The primary mechanism of action for all DHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway. By blocking the conversion of dihydroorotate to orotate, these inhibitors lead to a depletion of the intracellular pyrimidine pool (uridine and cytidine), which are essential precursors for DNA and RNA synthesis. This pyrimidine starvation selectively induces cell cycle arrest, primarily in the S-phase, and can trigger apoptosis in cells highly dependent on this pathway.
Caption: Mechanism of DHODH inhibition, blocking pyrimidine synthesis.
Comparative Efficacy of DHODH Inhibitors
The efficacy of DHODH inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) against the DHODH enzyme. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 (nM) | Therapeutic Area |
| Brequinar | Human DHODH | 4.5 - 10[1][2] | Oncology (investigational) |
| Teriflunomide (A77 1726) | Human DHODH | 411 - 2300[1][2] | Autoimmune Diseases |
| Leflunomide | Human DHODH | Weak inhibitor (active metabolite is potent)[2] | Autoimmune Diseases |
| Quinoline-4-carboxylic acid Analogues | Human DHODH | 9.71 - 250[3][4] | Oncology (preclinical) |
| This compound | Human DHODH | Data not available | Investigational |
Brequinar stands out as a highly potent inhibitor of human DHODH, with IC50 values in the low nanomolar range.[1][5] This potency has driven its investigation primarily in the field of oncology.[6]
Teriflunomide , the active metabolite of Leflunomide , is a well-established immunomodulatory drug used in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7] Its IC50 for human DHODH is in the higher nanomolar to low micromolar range, reflecting a different therapeutic window compared to Brequinar.[1][2] Leflunomide itself is a prodrug and a relatively weak inhibitor of DHODH.[2]
The Promise of the Quinoline-4-Carboxylic Acid Scaffold
Recent research has highlighted the significant potential of quinoline-4-carboxylic acid derivatives as a new class of potent DHODH inhibitors.[3][4][8] Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can yield compounds with impressive inhibitory activity, with some analogues exhibiting IC50 values in the single-digit nanomolar range, comparable to or even exceeding the potency of Brequinar.[3][9]
While specific inhibitory data for This compound against DHODH is not yet publicly available, its structural similarity to this highly active class of compounds makes it a compelling candidate for investigation. The core quinoline-4-carboxylic acid moiety is known to form crucial interactions within the DHODH active site.[3] The hydroxyl group at the 3-position could potentially form additional hydrogen bonds, further enhancing its binding affinity and inhibitory potency.
Experimental Protocols for Efficacy Evaluation
To ascertain the efficacy of novel DHODH inhibitors like this compound and compare them to existing compounds, a standardized set of in vitro and in vivo assays are employed.
In Vitro DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay is a primary screening method to determine the direct inhibitory activity of a compound on the DHODH enzyme.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600-650 nm is proportional to DHODH activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
L-Dihydroorotic acid (DHO) substrate.
-
2,6-dichloroindophenol (DCIP).
-
Coenzyme Q10.
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Brequinar) dissolved in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to respective wells.
-
Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each concentration.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][5]
-
Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines or activated immune cells that are dependent on de novo pyrimidine synthesis.
Principle: Cell viability is assessed using various methods, such as the MTS or CCK-8 assay, which measure the metabolic activity of living cells. A reduction in metabolic activity indicates an anti-proliferative effect.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cells (e.g., a cancer cell line like A549 or HL-60) in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test inhibitor and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add a cell proliferation reagent (e.g., MTS, CCK-8) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
In Vivo Efficacy Studies (Xenograft Model)
These studies evaluate the anti-tumor activity of the DHODH inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored over time.
Step-by-Step Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the DHODH inhibitor (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).[3]
-
Caption: Generalized workflow for an in vivo xenograft efficacy study.
Conclusion
The inhibition of DHODH remains a validated and promising therapeutic strategy. While established inhibitors like Brequinar and Teriflunomide have paved the way, the quest for novel compounds with improved efficacy and safety profiles continues. The quinoline-4-carboxylic acid scaffold has emerged as a particularly exciting area of research, with analogues demonstrating exceptional potency. Although direct efficacy data for this compound is currently lacking, its chemical structure places it within this promising class of DHODH inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its potential, and that of other novel inhibitors, to contribute to the next generation of therapies targeting DHODH.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of 4-Hydroxyquinolines on Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic effects of 4-hydroxyquinoline derivatives against various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy of these compounds, their underlying mechanisms of action, and detailed protocols for their evaluation.
Introduction to 4-Hydroxyquinolines in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-hydroxyquinolines have emerged as a promising class of compounds with significant potential in anticancer therapy.[1][2] Their planar bicyclic structure allows them to intercalate with DNA and interact with various enzymatic targets, leading to the disruption of cancer cell proliferation and survival. This guide will explore the cytotoxic landscape of 4-hydroxyquinolines, offering a comparative perspective on their activity and mechanistic underpinnings.
Comparative Cytotoxicity of 4-Hydroxyquinoline Derivatives
The anticancer activity of 4-hydroxyquinoline derivatives is highly dependent on the substitution pattern on the quinoline ring.[3] Variations in substituents at different positions can significantly influence their potency and selectivity against various cancer cell lines.
In Vitro Anticancer Activity
Numerous studies have evaluated the cytotoxic potential of modified 4-hydroxyquinolone analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxicity of these compounds. A lower IC50 value indicates greater potency.
Below is a summary of the cytotoxic activities of various 4-hydroxyquinoline derivatives against several cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Observations | Reference |
| Modified 4-hydroxyquinolone analogues | HCT116 (Colon) | Varies | Compound 3g showed promising activity. | |
| A549 (Lung) | Varies | Activity is dependent on substitution patterns. | ||
| PC3 (Prostate) | Varies | |||
| MCF-7 (Breast) | Varies | |||
| 2-(4-Hydroxyquinolin-2-yl) acetate derivatives | Colo 205 (Doxorubicin-sensitive colon) | < 20 | Some derivatives showed selective toxicity towards resistant cells. | [3][4][5] |
| Colo 320 (Multidrug-resistant colon) | < 20 | [3][4][5] | ||
| Quinoline–4–carboxylic acid derivatives | HeLa (Cervical) | Varies | Selective towards cancer cells over normal cells. | [6] |
| MCF-7 (Breast) | Varies | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) showed 82.9% growth reduction in MCF-7. | [6] | |
| K-562 (Leukemia) | Varies | [6] | ||
| 4-Hydroxyquinazoline derivatives | HCT-15 (PARPi-resistant colon) | Varies | Compound B1 showed superior cytotoxicity to Olaparib. | [7] |
| HCC1937 (PARPi-resistant breast) | Varies | Compound B1 was more potent than Olaparib. | [7] |
Note: The specific IC50 values for each derivative are detailed in the cited literature. This table provides a comparative overview of the general potency observed.
Mechanisms of Action: Unraveling the Pathways to Cell Death
4-Hydroxyquinolines exert their cytotoxic effects through a variety of molecular mechanisms, often inducing apoptosis and cell cycle arrest. The specific pathways activated can depend on both the chemical structure of the compound and the genetic background of the cancer cell line.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which 4-hydroxyquinolines eliminate cancer cells.[2] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
One notable mechanism involves the generation of reactive oxygen species (ROS).[8] For instance, the iron complex of 8-hydroxyquinoline, Tris(8-hydroxyquinoline)iron (Feq3), has been shown to induce apoptosis in head and neck squamous cell carcinoma cells by increasing ROS levels.[9][10] This oxidative stress can lead to mitochondrial dysfunction and the activation of caspase cascades.
The apoptotic signaling cascade often involves the following key events:
-
Mitochondrial Pathway (Intrinsic): Increased mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c.[11] This then forms an apoptosome with Apaf-1 and procaspase-9, activating the caspase cascade.[11]
-
Death Receptor Pathway (Extrinsic): Some derivatives can activate death receptors like Fas, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 8. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Quinoline Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The versatility of this scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-quinoline carboxylic acid analogs, with a particular focus on their inhibitory activities against key therapeutic targets. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.
The biological activity of 4-quinoline carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the quinoline ring system. This guide will dissect the SAR of these compounds by examining key substitution points and their impact on activity against various biological targets, including dihydroorotate dehydrogenase (DHODH), cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs).
Core Structure and Key Substitution Points
The fundamental structure of a 4-quinoline carboxylic acid is depicted below. The key positions for substitution that significantly modulate biological activity are the C2, C3, and the benzo ring (C5-C8).
Caption: Core structure of 4-quinoline carboxylic acid highlighting key positions for substitution.
Comparative Structure-Activity Relationship Analysis
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for anticancer and immunosuppressive agents.[1] The 4-quinoline carboxylic acid scaffold has been extensively explored for DHODH inhibition, with brequinar being a well-known example.
Key SAR Findings for DHODH Inhibition:
-
C4-Carboxylic Acid: The carboxylic acid group at the C4 position is essential for activity. It is believed to form a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's active site.[6] Esterification or amidation of this group leads to a significant decrease or complete loss of potency.[6]
-
C2-Substituent: Bulky and hydrophobic substituents at the C2 position are crucial for potent DHODH inhibition.[1] This region of the molecule interacts with a hydrophobic channel in the enzyme.[6] The nature of this substituent significantly impacts potency, with biphenyl and substituted phenyl groups often showing high activity. For instance, the 2'-fluoro-1,1'-biphenyl-4-yl group in brequinar is a key determinant of its high potency. More recent studies have shown that substituted pyridines at this position can also lead to highly potent inhibitors.[6][7]
-
C3-Substituent: The introduction of a small alkyl group, such as a methyl group, at the C3 position is generally well-tolerated and can sometimes enhance activity. However, larger substituents at this position can be detrimental.
-
Benzo Ring Substituents (C5-C8): Substitutions on the benzo portion of the quinoline ring can modulate the physicochemical properties and potency of the analogs. For example, a fluorine atom at the C6 position is present in the potent DHODH inhibitor brequinar.
Comparative Data for DHODH Inhibitors:
| Compound ID | C2-Substituent | C3-Substituent | Benzo Ring Substituent(s) | DHODH IC₅₀ (nM) | Reference |
| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | Methyl | 6-Fluoro | - | |
| 3 | 2'-Fluoro-1,1'-biphenyl-4-yl | H | H | 250 ± 110 | [6] |
| 41 | Substituted Pyridine | H | - | 9.71 ± 1.4 | [6][7] |
| 43 | Substituted Pyridine | H | - | 26.2 ± 1.8 | [6][7] |
| 46 | Substituted Pyridine (1,7-naphthyridine) | H | - | 28.3 ± 3.3 | [6][7] |
| C44 | 5-isopropyl-2-methyl-4-phenoxyphenyl | H | 6-Fluoro | 1 | [8] |
Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The 4-quinoline carboxylic acid scaffold has been investigated for its potential to yield selective COX-2 inhibitors.
Key SAR Findings for COX-2 Inhibition:
-
C2-Substituent: Similar to DHODH inhibitors, a substituted phenyl ring at the C2 position is a common feature of COX-2 inhibitory analogs. A key structural motif for COX-2 selectivity is the presence of a sulfonyl or methylsulfonyl group at the para-position of the C2-phenyl ring.[9][10] This group is thought to interact with a secondary pocket in the COX-2 active site.[10]
-
C4-Carboxylic Acid: The carboxylic acid at the C4 position is crucial for activity, likely interacting with a key arginine residue (Arg120) in the COX-2 active site.[10]
-
Benzo Ring Substituents (C7, C8): The presence of lipophilic substituents on the C7 and C8 positions of the quinoline ring is important for potent COX-2 inhibitory activity.[9][10]
Comparative Data for COX-2 Inhibitors:
| Compound ID | C2-Substituent | Benzo Ring Substituent(s) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | Reference |
| 9e | 4-(Methylsulfonyl)phenyl | 7,8,9,10-Tetrahydrobenzo[h] | 0.043 | >513 | [9][10] |
| Celecoxib | - | - | 0.060 | 405 | [9][10] |
Other Biological Targets
The versatility of the 4-quinoline carboxylic acid scaffold extends to other targets as well:
-
Histone Deacetylase (HDAC) Inhibition: By incorporating a zinc-binding group, 4-quinoline carboxylic acid derivatives have been developed as HDAC inhibitors. The 2-substituted phenylquinoline-4-carboxylic acid moiety acts as the "cap" group in these inhibitors.[1] The nature of the linker and the zinc-binding group are critical for activity and selectivity.[1]
-
Sirtuin 3 (SIRT3) Inhibition: 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[11]
-
Antimicrobial and Antimalarial Activity: The presence of an aryl ring at the C2 position is often associated with good antibacterial and anticancer activity.[1] Modifications to the C3 and C4 positions have also been shown to influence antimalarial activity.[12] For instance, replacement of the 3-carboxyl ester group with a 3-carboxylic acid or amide abolished antimalarial activity in one study.[12]
Experimental Protocols
Synthesis of 4-Quinoline Carboxylic Acid Analogs
A common and versatile method for the synthesis of 2-substituted-4-quinoline carboxylic acids is the Doebner reaction .[1]
Doebner Reaction Protocol:
-
Reactants: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are used as the starting materials.
-
Solvent: The reaction is typically carried out in ethanol.
-
Catalyst: A catalytic amount of an acid, such as trifluoroacetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is refluxed for several hours.
-
Work-up and Purification: The product is typically isolated by filtration and can be purified by recrystallization.
Another widely used method is the Pfitzinger reaction .[6][9]
Pfitzinger Reaction Protocol:
-
Reactants: Isatin or a substituted isatin is reacted with an α-methyl ketone.
-
Base: The reaction is carried out in the presence of a base, such as potassium hydroxide.
-
Solvent: A mixture of ethanol and water is commonly used as the solvent.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures, often under reflux or using microwave irradiation.[13][14]
Caption: Synthetic routes to 4-quinoline carboxylic acid analogs.
In Vitro Enzyme Inhibition Assays
DHODH Inhibition Assay:
The inhibitory activity against DHODH is typically determined using a spectrophotometric assay that measures the reduction of a substrate.
-
Enzyme Source: Recombinant human DHODH is used.
-
Substrates: Dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol or ubiquinone) are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) at physiological pH is used.
-
Procedure: a. The enzyme is pre-incubated with the test compound at various concentrations. b. The reaction is initiated by the addition of the substrates. c. The decrease in absorbance of the electron acceptor is monitored over time.
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
COX-1/COX-2 Inhibition Assay:
The inhibitory activity and selectivity against COX isoforms are determined using an in vitro assay.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Procedure: a. The enzyme is pre-incubated with the test compound at various concentrations. b. The reaction is initiated by the addition of arachidonic acid. c. The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated.
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion
The 4-quinoline carboxylic acid scaffold represents a highly versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The structure-activity relationship studies highlighted in this guide underscore the critical importance of specific substitutions at the C2, C3, C4, and benzo ring positions for achieving high potency and selectivity. For DHODH inhibition, a bulky hydrophobic group at C2 and the C4-carboxylic acid are paramount. For COX-2 inhibition, a C2-phenyl ring with a para-sulfonyl group is a key determinant of selectivity. As our understanding of the molecular interactions between these compounds and their targets deepens, the rational design of novel 4-quinoline carboxylic acid analogs with improved therapeutic profiles will undoubtedly continue to be a fruitful area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
A Researcher's Guide to Validating the Multifaceted Mechanisms of Action of 8-Hydroxyquinoline Derivatives
For researchers, scientists, and professionals in drug development, the 8-hydroxyquinoline (8HQ) scaffold represents a privileged structure with a remarkable breadth of biological activities. Its derivatives have shown promise as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides an in-depth technical comparison and validation framework for the primary mechanisms of action of 8HQ derivatives, moving beyond a simple listing of facts to explain the causality behind experimental choices and to provide robust, self-validating protocols.
The therapeutic potential of 8HQ and its analogues is largely rooted in their ability to interact with metal ions, which are crucial for numerous physiological and pathological processes.[3] This guide will dissect three core mechanisms: metal chelation, ionophore activity, and the consequential downstream effects of apoptosis and oxidative stress induction. We will also touch upon their role as enzyme inhibitors.
The Central Role of Metal Chelation
The foundational mechanism underpinning the diverse bioactivities of 8-hydroxyquinoline derivatives is their potent ability to chelate metal ions.[4][5] 8HQ is a monoprotic, bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[6][7] This chelation occurs through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring, creating a stable five-membered ring.[3] This interaction is unique among the seven isomers of monohydroxyquinoline.[3]
The formation of these metal complexes alters the biological availability and redox properties of the metal ions, thereby disrupting cellular homeostasis in pathogenic cells or tissues with dysregulated metal concentrations. For instance, the chelation of iron can limit the growth of microbes that depend on this essential nutrient.[8]
Visualizing the Chelation Mechanism
Caption: Metal chelation by 8-hydroxyquinoline derivatives.
Experimental Validation: Spectrophotometric Analysis of Metal Chelation
The chelation of metal ions by 8HQ derivatives can be quantitatively assessed using UV-Vis spectrophotometry. This method relies on the formation of a colored complex between the 8HQ derivative and the metal ion, which absorbs light at a specific wavelength.
Detailed Protocol: UV-Vis Spectrophotometric Chelation Assay
Objective: To determine the metal-binding stoichiometry and chelation capacity of an 8-hydroxyquinoline derivative.[9]
Materials:
-
8-hydroxyquinoline derivative
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Buffer solution (e.g., HEPES, Phosphate buffer, pH 7.4)
-
Spectrophotometer and cuvettes
-
Suitable solvent for the 8HQ derivative (e.g., DMSO, ethanol)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent.
-
Prepare a stock solution of the metal salt in the chosen buffer.
-
-
Determination of Maximum Absorbance (λmax):
-
Prepare two solutions: one with the 8HQ derivative alone and another with the derivative and an excess of the metal ion.
-
Scan the absorbance of both solutions across a range of wavelengths (e.g., 200-800 nm) to identify the λmax of the metal-8HQ complex, which is the wavelength of maximum absorbance.
-
-
Job's Plot for Stoichiometry Determination:
-
Prepare a series of solutions with a constant total concentration of the metal and the 8HQ derivative, but with varying mole fractions of each (from 0 to 1.0).
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the metal-ligand complex.[9]
-
-
Chelation Assay:
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the 8HQ derivative.
-
Incubate the solutions at a controlled temperature for a set time to allow for complex formation.
-
Measure the absorbance of each solution at the λmax. An increase in absorbance with increasing ligand concentration signifies metal chelation.[9]
-
8-Hydroxyquinoline Derivatives as Ionophores
Beyond simply sequestering extracellular metal ions, the lipophilic nature of 8HQ derivatives allows them to act as ionophores, transporting metal ions across biological membranes.[4] This activity is crucial for their anticancer effects, as they can increase the intracellular concentration of metal ions like copper and zinc, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1] Clioquinol, a well-known 8HQ derivative, has been shown to act as a zinc ionophore.[10]
Visualizing Ionophore Activity
Caption: Ionophore activity of 8-hydroxyquinoline derivatives.
Experimental Validation: Pyranine Fluorescence Assay for Ionophore Activity
A common method to assess ionophore activity is to use pH-sensitive fluorescent probes like pyranine encapsulated within liposomes. The ionophore will transport protons (H⁺) across the liposomal membrane, leading to a change in the internal pH, which can be detected by a change in pyranine fluorescence.
Detailed Protocol: Pyranine Fluorescence Assay
Objective: To determine if an 8-hydroxyquinoline derivative can transport ions across a lipid bilayer.
Materials:
-
8-hydroxyquinoline derivative
-
Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)
-
Lipids (e.g., egg phosphatidylcholine)
-
Buffer solutions of different pH (e.g., HEPES buffer at pH 7.4 and pH 6.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Spectrofluorometer
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing pyranine by the thin-film hydration method followed by extrusion to create unilamellar vesicles of a defined size.
-
The liposomes should be prepared in a buffer of a specific pH (e.g., pH 7.4).
-
-
Removal of External Pyranine:
-
Separate the pyranine-loaded liposomes from the unencapsulated pyranine using a size-exclusion chromatography column.
-
-
Fluorescence Measurement:
-
Resuspend the liposomes in an iso-osmotic buffer of a different pH (e.g., pH 6.0) to create a pH gradient.
-
Place the liposome suspension in a cuvette in the spectrofluorometer and monitor the pyranine fluorescence at its pH-sensitive excitation wavelengths (e.g., 405 nm and 460 nm) with emission at 510 nm.[11]
-
-
Addition of the 8HQ Derivative:
-
Add the 8-hydroxyquinoline derivative (dissolved in a suitable solvent like DMSO) to the liposome suspension.
-
Continuously monitor the fluorescence. A change in the ratio of fluorescence intensities at the two excitation wavelengths indicates a change in the internal pH of the liposomes, confirming the ionophore activity of the derivative.
-
Induction of Apoptosis and Oxidative Stress
A significant consequence of the metal chelation and ionophore activities of 8HQ derivatives is the induction of programmed cell death (apoptosis) and oxidative stress in cancer cells.[12][13] The increased intracellular concentration of redox-active metals like copper can catalyze the production of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways.[14]
Experimental Validation: Annexin V/Propidium Iodide and DCFDA Assays
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a gold standard for detecting apoptosis.[5][15]
Detailed Protocol: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an 8-hydroxyquinoline derivative.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cell culture reagents
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with various concentrations of the 8HQ derivative for a specified time (e.g., 24, 48 hours). Include untreated and positive controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells[5]
-
-
2. DCFDA Assay for Reactive Oxygen Species (ROS)
The DCFDA assay measures intracellular ROS levels.[18]
Detailed Protocol: DCFDA Assay
Objective: To measure the generation of intracellular ROS in response to treatment with an 8-hydroxyquinoline derivative.[6]
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Cell culture reagents
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the 8HQ derivative for the desired time.
-
-
DCFDA Staining:
-
Fluorescence Measurement:
-
Wash the cells to remove excess DCFDA.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or a flow cytometer.[12] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
8-Hydroxyquinoline Derivatives as Enzyme Inhibitors
The metal-chelating properties of 8HQ derivatives also enable them to act as inhibitors of metalloenzymes, where a metal ion is essential for catalytic activity.[16][19] By binding to the active site metal, these compounds can block substrate access and inhibit enzyme function. This mechanism is relevant for their potential use as anticancer and antiviral agents.[20][21]
Comparative Performance of 8-Hydroxyquinoline Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various 8-hydroxyquinoline derivatives against different cancer cell lines, providing a comparative perspective on their potency. Lower IC₅₀ values indicate greater potency.
| 8HQ Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 | 9.33 ± 0.22 | [1] |
| Clioquinol | - | Varies by cell line | [22] |
| 5-chloro-7-iodo-8-hydroxyquinoline | - | Varies by cell line | [22] |
| Derivative 1 | MCF-7 | 78.1 ± 9.3 | [1] |
| Derivative 2 | PC9 | 1.43 | [23] |
| Reference Drug | |||
| Doxorubicin | HCT 116 | 5.6 ± 0.1 | [1] |
Note: The specific structures of "Derivative 1" and "Derivative 2" can be found in the cited references.
Conclusion
The validation of the mechanism of action of 8-hydroxyquinoline derivatives requires a multi-faceted experimental approach. By employing the robust and self-validating protocols outlined in this guide, researchers can effectively characterize the metal chelation, ionophore activity, and downstream cellular effects of novel 8HQ analogues. The comparative data underscores the potential of this scaffold in the development of new therapeutic agents. A thorough understanding of these fundamental mechanisms is paramount for the rational design and optimization of the next generation of 8-hydroxyquinoline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doc.abcam.com [doc.abcam.com]
- 13. academicjournals.org [academicjournals.org]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates: anticancer effect, interaction with human serum albumin and organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Quinoline Derivatives with the Asialoglycoprotein Receptor (ASGPR)
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a prime target for liver-specific drug delivery.[1] Its primary physiological role involves the binding, internalization, and clearance of glycoproteins exposing terminal galactose or N-acetylgalactosamine (GalNAc) residues.[1] This inherent function makes ASGPR an attractive portal for delivering therapeutic agents directly to liver cells, thereby minimizing off-target effects. The development of high-affinity ligands for ASGPR is a critical step in harnessing its therapeutic potential. Among the various scaffolds explored, quinoline derivatives have shown considerable promise as potent and selective ligands for this receptor.
This guide provides a comparative analysis of the binding affinity of different quinoline derivatives to ASGPR, supported by available experimental data. We will delve into the structural features influencing binding, present detailed experimental protocols for assessing affinity, and offer insights into the structure-activity relationship (SAR) to guide future ligand design.
The Allure of the Quinoline Scaffold for ASGPR Targeting
The quinoline ring system, a bicyclic aromatic heterocycle, offers a versatile and rigid framework for ligand design. Its chemical tractability allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with the target receptor. While traditionally known for their applications in antimalarial and anticancer therapies, recent studies have highlighted the potential of quinoline derivatives as a novel class of ASGPR ligands.[1] Notably, certain quinoline derivatives have demonstrated significantly higher binding affinities than the native ligands, galactose and GalNAc, positioning them as promising candidates for hepatocyte-targeted drug delivery.[1]
Comparative Analysis of Binding Affinity
The binding affinity of a ligand to its receptor is a crucial parameter for predicting its efficacy. This is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
Currently, the publicly available data on the binding affinities of a wide range of quinoline derivatives to ASGPR is somewhat limited. However, existing studies provide a compelling case for their potential. Below is a summary of the available data for two distinct classes of quinoline-based ASGPR ligands.
| Class of Quinoline Derivative | Specific Compound Example | Binding Affinity (Kd) | Experimental Method | Reference |
| 3-Hydroxyquinoline-4-carboxylic Acids | Series of 16 derivatives | 0.1 - 30 nM | Surface Plasmon Resonance (SPR) | [1] |
| Triantennary Galactose-Conjugated Quinoline | Derivative 4 | ~54 µM | Not specified | [2] |
This data clearly illustrates a significant difference in binding affinity based on the structural modifications of the quinoline core. The 3-hydroxyquinoline-4-carboxylic acid scaffold appears to be a highly privileged structure for ASGPR binding, achieving nanomolar affinities. In contrast, the triantennary galactose-conjugated quinoline derivative, while designed to mimic natural ligands, exhibits a much weaker micromolar affinity. This suggests that the quinoline moiety itself, when appropriately substituted, can establish highly potent interactions with the receptor, potentially surpassing the affinity of simple sugar-based ligands.
Structure-Activity Relationship (SAR) of Quinoline Derivatives for ASGPR
The substantial difference in binding affinity between the two classes of quinoline derivatives underscores the importance of the substitution pattern on the quinoline ring. While a detailed SAR analysis is hampered by the limited publicly available data for a diverse set of analogs, we can infer some key relationships.
Caption: Inferred Structure-Activity Relationship for Quinoline Derivatives Binding to ASGPR.
The nanomolar affinity of the this compound derivatives strongly suggests that the hydroxyl group at the 3-position and the carboxylic acid group at the 4-position are critical for high-affinity binding. These functional groups likely participate in key hydrogen bonding and/or electrostatic interactions within the ligand-binding pocket of ASGPR. The significantly lower affinity of the galactose-conjugated quinoline derivative, despite the presence of galactose moieties, indicates that the specific presentation of these sugars and the nature of the linker may not be optimal for engaging the receptor's binding sites. It also highlights that direct interactions of the substituted quinoline core with the receptor can be more potent than relying solely on sugar recognition.
Experimental Protocols for Determining Binding Affinity
To ensure the reliability and reproducibility of binding affinity data, standardized and well-controlled experimental protocols are essential. Here, we provide an overview of a common method used for quantifying ligand-receptor interactions: Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) Assay for ASGPR Binding
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the receptor) is immobilized.
Methodology:
-
Receptor Immobilization:
-
The purified ASGPR is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of ASGPR in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.
-
Finally, any remaining active esters are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the injection of the receptor to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the quinoline derivative (the analyte) are prepared in a suitable running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4).
-
Each concentration of the analyte is injected over both the receptor-immobilized and reference flow cells for a defined association time, followed by a dissociation phase where only the running buffer flows over the chip.
-
The sensorgrams (plots of response units vs. time) are recorded for each concentration.
-
-
Data Analysis:
-
The reference sensorgram is subtracted from the sample sensorgram to obtain the specific binding response.
-
The resulting data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Workflow for Determining Binding Affinity using Surface Plasmon Resonance (SPR).
Conclusion and Future Directions
The available evidence strongly suggests that quinoline derivatives, particularly those bearing a 3-hydroxy-4-carboxylic acid substitution pattern, are a highly promising class of ligands for the asialoglycoprotein receptor. Their demonstrated nanomolar binding affinities surpass those of natural monosaccharide ligands, making them excellent candidates for the development of liver-targeted therapeutics.
Future research should focus on a more comprehensive exploration of the structure-activity relationships of quinoline derivatives with ASGPR. The synthesis and evaluation of a broader range of analogs with systematic modifications at various positions of the quinoline ring are needed to build a more detailed SAR model. This will enable the rational design of even more potent and selective ligands. Furthermore, the evaluation of these high-affinity quinoline derivatives in cellular and in vivo models will be crucial to validate their potential for targeted drug delivery to the liver.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Hydroxyquinoline-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxyquinoline-4-carboxylic acid, a compound utilized in various research and development applications, including as a derivative for ASGPR-targeted drug delivery.[1]
The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the official Safety Data Sheet (SDS) for this compound, and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally similar compounds and aggregated GHS information provide a basis for a thorough risk assessment.[2] Like many quinoline derivatives, this compound should be treated as hazardous waste.[3][4][5]
Potential Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
-
Harmful if Swallowed: Some quinoline derivatives are harmful if swallowed.[6]
-
Environmental Hazards: Quinoline and its derivatives can be toxic to aquatic life with long-lasting effects.[4][5] Therefore, release into the environment must be avoided.
Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[3][8][9][10] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374.[3][4] |
| Body | Laboratory coat. | |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside a fume hood.[7][9] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.[3]
-
Segregate this waste from other waste streams to prevent dangerous reactions. It is incompatible with strong oxidizing agents.[7][11]
Step 2: Waste Collection and Containerization
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a labeled hazardous waste container.[3]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[3]
-
Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often recommended.[7] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
Step 3: Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[7][11]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]
Step 4: Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. This is often referred to as a Satellite Accumulation Area (SAA).[7][12]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Decision Workflow for Disposal
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All laboratory activities, including waste disposal, must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals in the laboratory.[13][14][15]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave." This includes regulations for waste generation, transportation, treatment, storage, and disposal.[16][17]
Your institution's Chemical Hygiene Plan and EHS office are your primary resources for ensuring compliance with these regulations.
References
- 1. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 2. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. fishersci.com [fishersci.com]
- 11. CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. osha.gov [osha.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. compliancy-group.com [compliancy-group.com]
- 16. danielshealth.com [danielshealth.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Handling 3-Hydroxyquinoline-4-carboxylic Acid: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities like 3-Hydroxyquinoline-4-carboxylic acid is foundational to innovation. However, advancing science must be predicated on an unwavering commitment to safety. This guide provides a detailed operational plan for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 118-13-8) is a solid compound whose toxicological properties have not been fully investigated[1]. However, aggregated data from suppliers and regulatory bodies provide a clear set of identified hazards that must be addressed through rigorous safety protocols[2].
According to the Globally Harmonized System (GHS), this chemical is classified with the following hazards:
The lack of comprehensive toxicological data means we must operate with a higher degree of caution. The potential for unknown chronic effects necessitates treating the compound as potentially more hazardous than currently classified and minimizing all routes of exposure.
The Hierarchy of Controls: Your First Line of Defense
Before relying on Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. PPE is the last line of defense, intended to protect you when other controls cannot eliminate the hazard entirely[4].
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to control the inhalation of dust or aerosols[5]. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[1][5].
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Minimize the quantity of the chemical used and the duration of exposure. Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must directly correspond to the identified hazards: skin, eye, and respiratory irritation.
Eye and Face Protection
Given the classification as a serious eye irritant (H319), standard safety glasses are insufficient.
-
Requirement: Tightly fitting chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory[1][6].
-
Rationale: Goggles provide a seal around the eyes, protecting against airborne dust particles and accidental splashes from any direction. For tasks with a higher risk of splashing, such as preparing solutions or managing a spill, a full-face shield should be worn in addition to safety goggles to protect the entire face[4][7].
Hand Protection
The compound is a known skin irritant (H315), making proper glove selection critical.
-
Requirement: Wear chemical-resistant gloves, such as nitrile or butyl rubber[7]. Always inspect gloves for tears or punctures before use[7].
-
Protocol: When working with this solid, it is advisable to use a double-gloving technique. This provides an additional layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete or if contamination is suspected.
Skin and Body Protection
Protecting exposed skin is essential to prevent irritation and potential absorption.
-
Requirement: A full-length laboratory coat with sleeves fully extended is the minimum requirement[7]. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed[6][7].
-
Rationale: This standard laboratory attire prevents incidental contact with the chemical. For procedures involving larger quantities or a significant risk of dust generation, a disposable chemical-resistant suit ("bunny suit") should be considered to provide head-to-toe protection[8].
Respiratory Protection
As the compound may cause respiratory irritation (H335), controlling inhalation is crucial.
-
Requirement: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or may be insufficient, or when handling the powder outside of a hood (e.g., during weighing). A NIOSH-approved N95 respirator or a respirator with type ABEK (EN 14387) cartridges is recommended[1][5][7].
-
Causality: Fine powders can easily become airborne. A respirator prevents the inhalation of these particles, which can irritate the mucous membranes of the respiratory system. Remember, surgical masks offer little to no protection from chemical dusts and should not be used[4][9].
PPE Selection Summary
| Protection Type | Minimum Requirement | Enhanced Precaution (Large Quantities/Spills) | Standard |
| Eye/Face | Tightly-fitting chemical safety goggles | Goggles and a full-face shield | EN 166 (EU) or OSHA 1910.133 (US)[1][7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving with chemical-resistant gloves | EN 374[7] |
| Body | Full-length lab coat, long pants, closed-toe shoes | Chemical-resistant suit or apron | N/A |
| Respiratory | Required when dust may be generated | NIOSH-approved N95 or higher respirator | NIOSH 42 CFR 84 or EN 149[5] |
Procedural Guide: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat or chemical suit.
-
Respiratory Protection: If required, put on and fit-check the respirator.
-
Eye/Face Protection: Put on safety goggles and face shield.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.
Step-by-Step Doffing Protocol
-
Decontaminate: Before removal, wipe down the outer pair of gloves.
-
Outer Gloves: Remove the outer pair of gloves without touching the inner pair. Dispose of them in a designated hazardous waste container.
-
Body Protection: Remove the lab coat or suit by rolling it inside-out, avoiding contact with the exterior. Dispose of it properly.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow.
Emergency and Disposal Plans
Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water[1]. Seek immediate medical attention[1].
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Ensure you are wearing the appropriate PPE (including respiratory protection) before re-entering the area.
-
Contain: Prevent the spill from spreading.
-
Clean-Up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1].
-
Decontaminate: Clean the spill area thoroughly.
Caption: Spill Response Workflow for this compound.
Waste Disposal
All materials contaminated with this compound, including used PPE, spill cleanup materials, and the chemical itself, must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed container. Follow all federal, state, and local regulations for chemical waste disposal[1][10].
By integrating these detailed protocols into your laboratory's safety culture, you build a robust system that protects your most valuable asset: your health and the health of your team.
References
- 1. CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. pppmag.com [pppmag.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.pt [fishersci.pt]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
